Substance P, phe(5)-trp(7,9)-leu(11)-
Description
Properties
CAS No. |
96736-12-8 |
|---|---|
Molecular Formula |
C79H109N19O12 |
Molecular Weight |
1516.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C79H109N19O12/c1-46(2)38-59(68(83)100)91-70(102)60(39-47(3)4)92-73(105)64(43-51-45-88-56-28-14-12-25-53(51)56)95-72(104)61(40-48-20-7-5-8-21-48)93-74(106)63(42-50-44-87-55-27-13-11-24-52(50)55)94-69(101)57(32-33-67(82)99)89-71(103)62(41-49-22-9-6-10-23-49)96-76(108)66-31-19-37-98(66)78(110)58(29-15-16-34-80)90-75(107)65-30-18-36-97(65)77(109)54(81)26-17-35-86-79(84)85/h5-14,20-25,27-28,44-47,54,57-66,87-88H,15-19,26,29-43,80-81H2,1-4H3,(H2,82,99)(H2,83,100)(H,89,103)(H,90,107)(H,91,102)(H,92,105)(H,93,106)(H,94,101)(H,95,104)(H,96,108)(H4,84,85,86)/t54-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1 |
InChI Key |
XVOCEQLNJQGCQG-UNAVROQCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)C8CCCN8C(=O)C(CCCN=C(N)N)N |
sequence |
RPKPFQWFWLL |
Synonyms |
(Arg(1),Phe(5),Trp(7,9),Leu(11))-substance P 1-Arg-5-Phe-7,9-Trp-11-Leu-substance P 5-Phe-7,9-Trp-11-Leu-substance P 5-phenylalanyl-7,9-tryptophyl-11-leucine-substance P D-Arg(10)-D-Phe(5)-D-Trp(7,9)-Leu(11)-SP L-756,867 substance P, Arg(1)-Phe(5)-Trp(7,9)-Leu(11)- substance P, arginyl(1)-phenylalanyl(5)-tryptophyl(7,9)-leucyl(11)- substance P, D-Arg(10)-D-Phe(5)-D-Trp(7,9)-Leu(11)- substance P, Phe(5)-Trp(7,9)-Leu(11)- substance P, phenylalanyl(5)-tryptophyl(7,9)-leucine(11)- substance P-PTTL |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
For Researchers, Scientists, and Drug Development Professionals
Core Substance Profile
Name: [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
Synonyms: Antagonist D, D-Phe5SP
Chemical Formula: C₇₉H₁₀₉N₁₉O₁₂
Molecular Weight: 1516.83 g/mol
CAS Number: 96736-12-8
Sequence: H-D-Arg-Pro-Lys-Pro-D-Phe-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH₂
Introduction
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a synthetic undecapeptide analogue of the neuropeptide Substance P (SP). It is a versatile pharmacological tool with a complex activity profile, acting as a broad-spectrum antagonist for several G protein-coupled receptors (GPCRs), a potent inverse agonist for the ghrelin receptor, and a biased agonist in certain cellular contexts.[1][2] Its most notable activities include the inhibition of cancer cell proliferation, particularly in small cell lung cancer (SCLC), and the modulation of various signaling pathways.[3][4] This document provides a comprehensive technical overview of its biological activities, quantitative data, and relevant experimental methodologies.
Quantitative Biological Data
The biological activity of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P has been characterized across various assays, revealing a range of potencies depending on the target and cell type.
| Parameter | Value | Target/Cell Line | Reference |
| Receptor Activity | |||
| Inverse Agonist EC₅₀ | 5.2 nM | Ghrelin Receptor | [1] |
| Antiproliferative Activity | |||
| IC₅₀ (DNA Synthesis) | 20-50 µM | SCLC, N-SCLC, Ovarian, Cervical Carcinoma Cell Lines | |
| IC₅₀ (Colony Forming Efficiency) | 0.5-6.5 µM | SCLC, N-SCLC Cell Lines (in 5% serum) | |
| IC₅₀ (Colony Forming Efficiency) | 30-80 µM | Normal Human Bone Marrow | |
| In Vivo Antitumor Activity | |||
| Effective Dose (s.c. infusion) | 2.1 µ g/day | HC12 and ICR-SC112 SCLC Xenografts in nude mice | |
| Ineffective Dose (i.p.) | 500 µ g/day | HC12 SCLC Xenograft in nude mice | |
| Pharmacokinetics (in mice) | |||
| Plasma Half-life | 45.9 min | Nude mice with H69 SCLC xenografts |
Mechanism of Action and Signaling Pathways
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P exhibits a multifaceted mechanism of action. As a broad-spectrum antagonist, it blocks the signaling of several neuropeptides, including those acting through tachykinin, bradykinin, cholecystokinin (B1591339) (CCK), and bombesin (B8815690) receptors. This antagonism is achieved by competitively binding to these receptors, thereby preventing the downstream signaling cascades initiated by the endogenous ligands, such as the mobilization of intracellular calcium.
Interestingly, this peptide also displays biased agonism. While it blocks neuropeptide-induced calcium mobilization, it can independently activate other signaling pathways. It has been shown to activate the G₁₂ protein and stimulate the c-Jun N-terminal kinase (JNK) pathway. This JNK activation is dependent on the presence of the gastrin-releasing peptide (GRP) receptor, indicating a receptor-mediated effect. The activation of the JNK pathway is a crucial component of its pro-apoptotic effects in cancer cells.
The signaling pathways can be visualized as follows:
Caption: Signaling pathways modulated by [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the biological activities of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P. The following sections provide representative methodologies for key experiments.
In Vitro Antiproliferative Assay (Colony Forming Efficiency)
This assay determines the ability of the substance to inhibit the growth of cancer cells in a semi-solid medium.
-
Cell Preparation: Culture small cell lung cancer (SCLC) cells (e.g., NCI-H69, NCI-H510) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). Harvest cells in the logarithmic growth phase.
-
Assay Setup: Prepare a base layer of 0.5% agar (B569324) in supplemented RPMI-1640 medium in 35 mm culture dishes.
-
Cell Plating: Mix 1 x 10⁴ SCLC cells with 0.3% agar in supplemented RPMI-1640 medium containing various concentrations of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P (e.g., 0.1 µM to 100 µM). Overlay this mixture onto the base layer.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere of 5% CO₂ for 14-21 days.
-
Colony Staining and Counting: Stain the colonies with p-iodonitrotetrazolium violet and count colonies larger than 60 µm in diameter using an automated image analyzer.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the substance that inhibits colony formation by 50% compared to the vehicle control.
Calcium Mobilization Assay
This assay measures the ability of the substance to block neuropeptide-induced increases in intracellular calcium.
-
Cell Loading: Plate Swiss 3T3 fibroblasts or SCLC cells in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and add [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P at various concentrations. Incubate for 10-20 minutes.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Inject a neuropeptide agonist (e.g., bombesin, bradykinin) and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Determine the inhibitory effect of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P by comparing the agonist-induced calcium peak in the presence and absence of the antagonist.
JNK Activation Assay (Western Blot)
This protocol details the detection of JNK phosphorylation as a marker of its activation.
-
Cell Treatment: Seed SCLC cells and grow to 70-80% confluency. Treat the cells with [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P at a concentration known to induce apoptosis (e.g., 20-50 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Re-probe the membrane with an antibody for total JNK to confirm equal protein loading. Quantify the band intensities to determine the relative increase in JNK phosphorylation.
Caption: A general experimental workflow for characterizing the anticancer effects of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P.
In Vivo Small Cell Lung Cancer Xenograft Model
This model is used to evaluate the antitumor efficacy of the substance in a living organism.
-
Animal Model: Use immunodeficient mice, such as athymic nude or SCID mice, aged 4-6 weeks.
-
Cell Implantation: Subcutaneously inject 2-5 x 10⁶ SCLC cells (e.g., NCI-H69) suspended in a solution like Matrigel into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (width² x length)/2).
-
Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P via the desired route. For continuous subcutaneous infusion, surgically implant an osmotic minipump loaded with the substance adjacent to the tumor. For intraperitoneal injection, administer the substance daily.
-
Efficacy Evaluation: Monitor tumor volume and body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Conclusion
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a valuable research tool with a complex pharmacological profile. Its ability to act as a broad-spectrum antagonist, a potent inverse agonist, and a biased agonist highlights the intricate nature of GPCR signaling. The antiproliferative and pro-apoptotic effects of this peptide, particularly in SCLC, underscore its potential as a lead compound for the development of novel anticancer therapies. The experimental protocols provided herein offer a framework for researchers to further investigate the multifaceted activities of this intriguing substance P analogue.
References
- 1. [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P | CAS 96736-12-8 | Tocris Bioscience [tocris.com]
- 2. [D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P acts as a biased agonist toward neuropeptide and chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Primary Xenograft Model of Small Cell Lung Cancer Reveals Irreversible Changes in Gene Expression Imposed by Culture In-Vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
Audience: Researchers, scientists, and drug development professionals.
Core Introduction
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P, a synthetic analog of the undecapeptide neurotransmitter Substance P (SP), exhibits a complex pharmacological profile, functioning as both a broad-spectrum neuropeptide antagonist and a biased agonist.[1][2] This dual activity makes it a molecule of significant interest for therapeutic development, particularly in oncology and inflammatory conditions. Unlike the endogenous Substance P, which is a potent agonist at Neurokinin-1 (NK-1) receptors, this analog demonstrates inhibitory effects on the signaling of several G protein-coupled receptors (GPCRs) while simultaneously activating specific intracellular pathways.
Its primary characterized mechanism involves the antagonism of neuropeptide receptors, including those for tachykinins, bradykinin, cholecystokinin (B1591339) (CCK), and bombesin. This blockade inhibits downstream signaling cascades typically associated with cell proliferation and inflammation. Concurrently, it displays biased agonism by selectively activating the c-Jun N-terminal kinase (JNK) pathway and stimulating neutrophil migration and calcium mobilization, independent of the pathways it antagonizes. This intricate mechanism of action has been particularly exploited for its anti-proliferative and pro-apoptotic effects in various cancer cell lines, most notably small cell lung cancer (SCLC).
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for the biological activity of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P.
| Parameter | Value | Cell Line/System | Receptor/Process | Reference |
| IC50 | 20-50 µM | 10 human tumor cell lines (including 6 SCLC) | DNA Synthesis Inhibition | |
| IC50 | 0.5-6.5 µM | SCLC and N-SCLC cell lines | Colony Forming Efficiency Inhibition (in 5% serum) | |
| IC50 | 8 µM | HC12 (SCLC) | Colony Forming Efficiency Inhibition (in 20% FCS) | |
| IC50 | 30-80 µM | Normal human bone marrow | Colony Forming Efficiency Inhibition | |
| IC50 | 5 µM | H-510 and H-69 (SCLC) | Proliferation Inhibition (liquid culture and semisolid media) | |
| EC50 | 5.2 nM | Ghrelin Receptor expressing cells | Inverse Agonist Activity |
Key Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P for a specific receptor (e.g., NK-1 receptor).
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [3H]-Substance P).
-
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane suspension.
-
50 µL of radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
50 µL of either binding buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or varying concentrations of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol measures the ability of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P to either stimulate or inhibit calcium mobilization.
Materials:
-
Cells expressing the GPCR of interest (e.g., Bombesin receptor).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist for the receptor of interest (e.g., Bombesin).
-
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells with the assay buffer to remove excess dye.
-
Assay:
-
To test for antagonist activity: Pre-incubate the cells with varying concentrations of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P for a specified time. Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Inject a fixed concentration of the agonist (e.g., Bombesin) and record the change in fluorescence over time.
-
To test for agonist activity: Place the dye-loaded plate in the fluorescence reader and establish a baseline. Inject varying concentrations of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P and record the fluorescence change.
-
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. For antagonist activity, plot the agonist-induced response against the concentration of the analog to determine the IC50. For agonist activity, plot the response against the analog's concentration to determine the EC50.
JNK Activation Assay (Western Blot)
This protocol determines the effect of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P on the phosphorylation of JNK.
Materials:
-
Cell line of interest (e.g., Swiss 3T3 fibroblasts).
-
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-JNK and anti-total-JNK.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and then treat with varying concentrations of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P for different time points. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and then transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total JNK to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities. The level of JNK activation is determined by the ratio of phospho-JNK to total JNK.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the dual mechanism of action of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P.
Caption: Antagonistic action at neuropeptide receptors.
Caption: Biased agonist activity and downstream effects.
Caption: Experimental workflow for JNK activation assay.
References
An In-depth Technical Guide to the Discovery of Substance P Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an eleven-amino acid neuropeptide of the tachykinin family, first identified in the 1930s.[1] It plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[2] SP exerts its biological effects primarily by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[3][4] The SP/NK1R system is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, emesis (nausea and vomiting), anxiety, and depression.[2] Consequently, the development of antagonists that can block this signaling pathway has been a significant focus of pharmaceutical research for decades, leading to novel therapeutic agents. This guide provides a technical overview of the discovery of SP antagonists, detailing key chemical classes, experimental protocols, and the underlying signaling mechanisms.
The Evolution of Substance P Antagonists
The journey to discover clinically effective SP antagonists began with peptide-based analogs of Substance P itself. While these early compounds were instrumental in validating the therapeutic concept, they were fraught with limitations typical of peptide drugs, such as poor oral bioavailability and rapid metabolic degradation.
A major breakthrough occurred with the discovery of the first potent, non-peptide NK1R antagonists. This pivotal shift was led by the identification of CP-96,345 by Pfizer, a highly specific and orally active inhibitor of the NK1R. This discovery, emerging from random screening of compound libraries, revolutionized the field and paved the way for the development of a new class of drugs. The success of CP-96,345 spurred further research, culminating in the development and approval of aprepitant (B1667566) (Emend®), the first NK1R antagonist to reach the market for the prevention of chemotherapy-induced nausea and vomiting (CINV).
Key Non-Peptide NK1R Antagonists and Quantitative Data
The development of non-peptide antagonists has led to several key compounds. Their efficacy is typically quantified by their binding affinity (Ki) to the NK1R and their functional potency (IC50) in cellular assays. Below is a summary of data for some of the most significant antagonists.
| Compound | Receptor Source | Radioligand | Binding Affinity (Ki) | Functional Assay | Functional Potency (IC50) | Reference |
| CP-96,345 | Human NK1R (CHO cells) | [¹²⁵I]-Tyr⁸-Substance P | Data not specified | SP-induced Contraction | Data not specified | |
| Rat NK1R | Data not specified | Data not specified | Mustard Oil-induced Plasma Extravasation | ED50: 10 µmol/kg (oral) | ||
| Aprepitant (MK-869) | Human NK1R | [³H]Substance P | 0.1 nM | Data not specified | Data not specified | |
| Tetracoumaroyl spermine | Human NK1R | [³H][Sar⁹, Met(O2)¹¹]SP | 3.3 nM | SP-induced Contraction (guinea pig ileum) | Ki: 21.9 nM | |
| L-703,606 | Data not specified | Data not specified | Data not specified | CNS Gliosis Inhibition | In vivo efficacy | |
| SR140333 | Data not specified | Data not specified | Data not specified | EAE Model | In vivo efficacy |
Note: Direct comparative Ki and IC50 values from a single source are often difficult to find in publicly available literature. The data represents reported values from various studies and methodologies.
Signaling Pathways and Experimental Workflows
Substance P / NK1R Signaling Pathway
Substance P binding to its Gq-coupled NK1R initiates a well-defined intracellular signaling cascade. This activation leads to the hydrolysis of phosphoinositides, mobilization of intracellular calcium, and the activation of the mitogen-activated protein kinase (MAPK) pathway. These events are central to the neuronal excitation and inflammatory responses mediated by SP.
Caption: Substance P/NK1R signaling cascade and point of antagonist inhibition.
Drug Discovery and Characterization Workflow
The identification and validation of novel SP antagonists follow a standardized drug discovery pipeline, beginning with high-throughput screening and progressing through detailed in vitro and in vivo characterization.
Caption: Typical workflow for the discovery of Substance P antagonists.
Detailed Experimental Protocols
Radioligand Binding Assay (Competition)
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for the NK1R. It measures the ability of an unlabeled compound to displace a radiolabeled ligand from the receptor.
-
Objective: To determine the Ki of a test compound for the NK1R.
-
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human NK1R (e.g., CHO or U373 MG cells).
-
Radioligand: A high-affinity radiolabeled NK1R ligand, such as [³H]Substance P or [¹²⁵I]-Tyr⁸-Substance P.
-
Test Compound: Unlabeled antagonist at a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Filtration System: 96-well glass fiber filter plates (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter: For quantifying radioactivity.
-
-
Protocol:
-
Plate Setup: In a 96-well plate, combine the receptor membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration. The membranes are trapped on the filter while the unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to block the intracellular calcium increase induced by Substance P, providing a measure of the compound's functional potency (IC50).
-
Objective: To determine the IC50 of an antagonist by measuring its inhibition of SP-induced calcium release.
-
Materials:
-
Cell Line: A cell line stably expressing the NK1R (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye: Cell-permeable dyes like Fluo-4 AM or Indo-1 AM.
-
Agonist: Substance P.
-
Test Compound: Antagonist at various concentrations.
-
Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).
-
-
Protocol:
-
Cell Plating: Seed the NK1R-expressing cells into black-walled, clear-bottom 96- or 384-well plates and grow to confluence.
-
Dye Loading: Wash the cells and incubate them with the calcium-sensitive dye according to the manufacturer's instructions. This allows the dye to enter the cells.
-
Compound Addition (Antagonist Mode): Add various concentrations of the antagonist test compound to the wells and incubate for a specific period to allow receptor binding.
-
Fluorescence Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading.
-
Agonist Injection: Use the instrument's integrated pipettor to inject a fixed concentration of Substance P (typically an EC80 concentration to ensure a robust signal) into all wells simultaneously.
-
Signal Detection: Immediately following agonist injection, continuously record the fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.
-
Data Analysis: The peak fluorescence response is measured. The antagonist's effect is seen as a dose-dependent reduction in the SP-induced signal. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.
-
Conclusion
The discovery of non-peptide Substance P antagonists represents a significant achievement in pharmacology, transitioning from challenging peptide-based molecules to orally active, CNS-penetrant drugs like aprepitant. This success has provided a crucial therapy for managing CINV and continues to fuel research into the role of the SP/NK1R system in other conditions such as depression, anxiety, and chronic inflammation. The experimental protocols and workflows detailed in this guide form the technical foundation upon which this field was built and continue to be essential for the discovery of next-generation neurokinin receptor modulators.
References
- 1. Discovery of Low-Molecular Weight Antagonists of Substance P [jstage.jst.go.jp]
- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted World of Substance P Analogs: A Technical Guide to their Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Substance P (SP), an undecapeptide neuropeptide, and its analogs represent a pivotal area of research with profound implications for therapeutic development.[1][2] As the primary endogenous ligand for the neurokinin-1 receptor (NK1R), Substance P is intricately involved in a wide array of physiological and pathological processes, including pain transmission, inflammation, and emesis.[1][2] This technical guide provides an in-depth exploration of the biological functions of Substance P analogs, detailing their mechanisms of action, quantitative pharmacological data, and the experimental protocols used to elucidate their effects.
Core Concepts: Substance P and the Neurokinin-1 Receptor
Substance P, with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, is a member of the tachykinin family of neuropeptides.[2] It exerts its biological effects primarily by binding to and activating the NK1R, a G-protein coupled receptor (GPCR). The interaction between Substance P and the NK1R initiates a cascade of intracellular signaling events that mediate the peptide's diverse physiological roles.
Substance P analogs can be broadly categorized into two main classes:
-
Agonists: These molecules mimic the action of endogenous Substance P, binding to and activating the NK1R. They are valuable research tools for probing the physiological roles of the SP/NK1R system.
-
Antagonists: These compounds bind to the NK1R but do not activate it, thereby blocking the binding and subsequent action of endogenous Substance P. NK1R antagonists have garnered significant attention for their therapeutic potential in a variety of clinical conditions.
Quantitative Pharmacology of Substance P Analogs
The interaction of Substance P analogs with the NK1R is characterized by their binding affinity (typically expressed as the inhibition constant, Ki) and their functional potency (expressed as the half-maximal effective concentration, EC50, for agonists, or the half-maximal inhibitory concentration, IC50, for antagonists). The following tables summarize key quantitative data for prominent Substance P analogs.
| Agonist | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Substance P | Human NK1R | ~0.1-0.5 | ~0.05 - 8.5 |
| GR73632 | Guinea Pig NK1R | - | 2 |
| Septide | Rat NK1R | 2900 - 3700 | 5 |
Table 1: Quantitative Data for Substance P Agonists. This table provides a summary of the binding affinities and functional potencies of common Substance P receptor agonists.
| Antagonist | Receptor | Binding Affinity (Ki, nM) | Functional Potency (IC50/pA2) |
| Aprepitant | Human NK1R | 0.1 - 0.12 | - |
| Rolapitant | Human NK1R | 0.66 | - |
| Netupitant | Human NK1R | 1.0 | - |
| L-733,060 | Human NK1R | 0.8 | - |
| L-733,060 | Human Melanoma Cells | - | 18.9 - 27.5 µM (Cell Proliferation) |
| L-733,060 | Human Colon Cancer Cells | - | 31.5 - 33.8 µM (Cell Growth) |
| L-733,060 | Human Colon Cancer Cells | - | 7.1 - 8.7 µM (Cell Growth) |
Table 2: Quantitative Data for Substance P Antagonists. This table summarizes the binding affinities and functional potencies of several key Substance P receptor antagonists across different assays and cell lines.
Signaling Pathways of the Neurokinin-1 Receptor
Activation of the NK1R by Substance P or its agonists initiates intracellular signaling through the coupling of heterotrimeric G proteins, primarily Gq/11 and Gs.
-
Gq/11 Pathway: This is the canonical signaling pathway for the NK1R. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream signaling molecules, including the mitogen-activated protein kinase (MAPK) pathway (Raf-MEK-ERK), which is involved in cell proliferation and survival.
-
Gs Pathway: The NK1R can also couple to Gs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This pathway can have distinct downstream effects compared to the Gq/11 pathway.
The following diagrams illustrate these key signaling cascades.
Caption: Gq-protein coupled signaling pathway of the NK1 receptor.
Caption: Gs-protein coupled signaling pathway of the NK1 receptor.
Experimental Protocols
The characterization of Substance P analogs relies on a suite of well-established in vitro and in vivo experimental protocols.
In Vitro Assays
1. Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound for its receptor.
-
Objective: To determine the inhibition constant (Ki) of a test compound for the NK1R.
-
Principle: A radiolabeled ligand with known high affinity for the NK1R (e.g., [3H]Substance P) is incubated with a source of the receptor (e.g., cell membranes from cells overexpressing the NK1R). The test compound is added at varying concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
General Protocol:
-
Membrane Preparation: Cells expressing the NK1R are harvested and homogenized. The cell membranes are isolated by centrifugation.
-
Incubation: The membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in a suitable buffer.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC50 is determined by non-linear regression analysis of the competition curve, and the Ki is calculated.
-
Caption: Workflow for a radioligand binding assay.
2. Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate the Gq/11-coupled signaling pathway of the NK1R.
-
Objective: To determine the EC50 of an agonist or the IC50 of an antagonist for NK1R-mediated calcium release.
-
Principle: Cells expressing the NK1R are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Upon activation of the NK1R by an agonist, IP3 is generated, leading to the release of intracellular calcium. This increase in intracellular calcium concentration is detected as a change in the fluorescence of the dye. Antagonists are evaluated by their ability to inhibit the calcium response induced by a known agonist.
-
General Protocol:
-
Cell Culture and Dye Loading: NK1R-expressing cells are cultured and then incubated with a calcium-sensitive fluorescent dye.
-
Compound Addition: The cells are exposed to the test compound (agonist or antagonist). For antagonist testing, the cells are pre-incubated with the antagonist before the addition of a fixed concentration of an agonist.
-
Fluorescence Measurement: The change in fluorescence is monitored over time using a fluorescence plate reader or microscope.
-
Data Analysis: The EC50 or IC50 values are determined by plotting the fluorescence response against the compound concentration.
-
Caption: Workflow for a calcium mobilization assay.
In Vivo Models
The therapeutic potential of Substance P analogs is evaluated in various animal models that recapitulate specific aspects of human diseases.
-
Emesis Models: Ferrets are commonly used to assess the anti-emetic properties of NK1R antagonists. Emesis is induced by chemotherapeutic agents like cisplatin, and the ability of the test compound to reduce the number of retches and vomits is measured.
-
Pain Models: Rodent models of inflammatory and neuropathic pain are employed to evaluate the analgesic effects of Substance P analogs. The von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia) are common behavioral assays.
-
Neuroinflammation Models: Animal models of diseases with a neuroinflammatory component, such as multiple sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) or Parkinson's disease, are used to investigate the anti-inflammatory effects of NK1R antagonists.
-
Cancer Models: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are utilized to assess the anti-tumor activity of Substance P analogs. Tumor growth and metastasis are monitored over time.
Therapeutic Applications and Future Directions
The development of potent and selective NK1R antagonists has led to significant therapeutic advances, particularly in the management of chemotherapy-induced nausea and vomiting (CINV).
-
Anti-emesis: Aprepitant, Rolapitant, and Netupitant are clinically approved NK1R antagonists that have revolutionized the prevention of CINV, especially the delayed phase which was previously difficult to control.
-
Neuroinflammation: The role of Substance P in neuroinflammation has spurred research into the use of NK1R antagonists for neurodegenerative diseases and other inflammatory conditions of the central nervous system.
-
Cancer: The overexpression of NK1R in various tumor types has identified it as a potential target for cancer therapy. Substance P can promote tumor cell proliferation and migration, and NK1R antagonists have shown anti-tumor effects in preclinical studies.
-
Pain: While initial clinical trials of NK1R antagonists for pain management yielded mixed results, research is ongoing to explore their potential in specific pain conditions.
The field of Substance P analog research continues to evolve, with ongoing efforts to develop new compounds with improved pharmacokinetic and pharmacodynamic properties. A deeper understanding of the structure-activity relationships and the intricate signaling pathways of the NK1R will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of diseases.
References
The Intricate Dance of Structure and Activity: A Deep Dive into Substance P Antagonists
A Technical Guide for Researchers in Drug Discovery and Development
Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, plays a pivotal role in a myriad of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. Its biological effects are primarily mediated through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). The development of antagonists for the NK1 receptor has been a significant focus of pharmaceutical research, leading to the successful launch of antiemetic drugs such as aprepitant. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of substance P antagonists, offering a valuable resource for scientists engaged in the design and development of novel therapeutics targeting the SP/NK1 receptor system.
Deciphering the Molecular Interactions: Structure-Activity Relationships
The quest for potent and selective NK1 receptor antagonists has led to the exploration of both peptide-based and non-peptide compounds. Understanding the intricate relationship between the chemical structure of these molecules and their biological activity is paramount for rational drug design.
Peptide-Based Antagonists: Modifying the Endogenous Ligand
Early efforts in developing SP antagonists focused on modifying the native substance P peptide. Key strategies involved the substitution of L-amino acids with their D-isomers to increase metabolic stability and alter conformational properties.
Key Structural Modifications and their Impact on Activity:
-
D-Amino Acid Substitution: Replacing L-amino acids, particularly in positions 7, 9, and 10, with D-tryptophan (D-Trp) has been a cornerstone of peptide antagonist design. These substitutions are crucial for inducing a conformational change that favors receptor binding without eliciting an agonistic response.
-
N-terminal Modifications: Alterations at the N-terminus of the peptide sequence have been explored to enhance antagonist potency and selectivity.
-
C-terminal Modifications: The C-terminal pentapeptide sequence of substance P is critical for its biological activity. Modifications in this region, including the introduction of unnatural amino acids, have yielded potent antagonists.
Table 1: Structure-Activity Relationship of Selected Peptide-Based Substance P Antagonists
| Compound/Modification | Sequence | Antagonist Potency (pA2) | Reference |
| Spantide | [D-Arg¹, D-Trp⁷,⁹, Leu¹¹]-SP | ~6.0 | [1] |
| [D-Pro², D-Trp⁷,⁹]-SP | Arg-D-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Met-NH₂ | 5.43 | [1] |
| [D-Pro⁴, D-Trp⁷,⁹,¹⁰]-SP(4-11) | D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-D-Trp-Leu-Met-NH₂ | ~6.0 | [1] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Non-Peptide Antagonists: A New Era in NK1 Receptor Blockade
The development of non-peptide antagonists marked a significant breakthrough, offering improved oral bioavailability and metabolic stability compared to their peptide counterparts. These small molecules often possess distinct chemical scaffolds, and their SAR has been extensively studied.
Common Scaffolds and Key Pharmacophoric Features:
-
Piperidine (B6355638) Derivatives: This class of compounds has been a rich source of potent NK1 receptor antagonists. The 4,4-disubstituted piperidine ring system is a common core structure.[2]
-
Quinuclidine (B89598) Derivatives: The rigid quinuclidine scaffold has been utilized to orient key pharmacophoric groups in a favorable conformation for receptor binding.
-
Morpholine (B109124) Derivatives: Aprepitant, a clinically approved antiemetic, features a morpholine core. Its development involved extensive SAR studies to optimize potency and pharmacokinetic properties.[3]
Table 2: Structure-Activity Relationship of Selected Non-Peptide NK1 Receptor Antagonists
| Compound | Core Scaffold | Key Substituents | hNK1 IC₅₀ (nM) | Reference |
| CP-96,345 | Quinuclidine | 2-methoxybenzylamine | 0.4 | |
| L-733,060 | Piperidine | 3,5-bis(trifluoromethyl)benzylether | 0.95 | |
| Aprepitant | Morpholine | 3,5-bis(trifluoromethyl)phenyl | 0.1-0.2 |
Note: IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
The NK1 Receptor Signaling Cascade
Substance P binding to the NK1 receptor, a class A GPCR, initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gq alpha subunit of the heterotrimeric G-protein. This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Experimental Protocols for Characterizing Substance P Antagonists
The evaluation of novel substance P antagonists relies on a battery of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Assays
1. Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the NK1 receptor.
-
Objective: To determine the binding affinity (Ki) of a test compound for the NK1 receptor.
-
Materials:
-
Cell membranes expressing the human NK1 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]Substance P.
-
Test compounds and a reference antagonist (e.g., aprepitant).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each test compound by non-linear regression analysis.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
2. Functional Assay: Substance P-Induced Calcium Mobilization
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by substance P.
-
Objective: To determine the functional potency (IC₅₀) of a test compound in blocking NK1 receptor signaling.
-
Materials:
-
Cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Substance P.
-
Test compounds.
-
A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
A fluorescence plate reader or a flow cytometer.
-
-
Procedure:
-
Culture the cells in a 96-well plate.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle.
-
Stimulate the cells with a fixed concentration of substance P (typically the EC₅₀ or EC₈₀).
-
Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Determine the IC₅₀ value of the antagonist by plotting the inhibition of the calcium response against the antagonist concentration.
-
In Vivo Models
1. Models of Pain
-
Formalin Test: This model assesses both acute and tonic pain. An injection of formalin into the paw of a rodent elicits a biphasic pain response (flinching, licking). The ability of an antagonist to reduce these behaviors is measured.
-
Neuropathic Pain Models: Models such as chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve are used to induce neuropathic pain symptoms (e.g., allodynia, hyperalgesia). The efficacy of antagonists in alleviating these symptoms is evaluated.
2. Models of Inflammation
-
Carrageenan-Induced Paw Edema: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of an antagonist is determined by measuring the reduction in paw volume.
-
Plasma Extravasation Models: Neurogenic inflammation can be induced by stimuli such as capsaicin. The extravasation of plasma proteins, a hallmark of this process, can be quantified to assess the efficacy of NK1 receptor antagonists.
Conclusion
The study of the structure-activity relationships of substance P antagonists has been instrumental in the development of novel therapeutics. From the early peptide-based antagonists to the more recent non-peptide small molecules, a deep understanding of the key pharmacophoric features and their interaction with the NK1 receptor has driven progress in the field. This technical guide provides a comprehensive overview of the SAR, the underlying signaling pathways, and the essential experimental protocols for the characterization of these important compounds. As research continues to unravel the complexities of the tachykinin system, the principles of SAR will remain a guiding light in the quest for more effective and safer drugs targeting the NK1 receptor.
References
Pharmacology of Broad-Spectrum Neuropeptide Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropeptides and their receptors represent a vast and complex signaling network that governs a wide array of physiological processes, making them attractive targets for therapeutic intervention. While highly selective antagonists have been instrumental in dissecting the roles of individual neuropeptide systems, there is a growing interest in the development and characterization of broad-spectrum neuropeptide antagonists. These agents, capable of interacting with multiple neuropeptide receptors, offer the potential for novel therapeutic strategies in complex multifactorial diseases where multiple neuropeptide systems are dysregulated. This technical guide provides an in-depth overview of the pharmacology of several known broad-spectrum neuropeptide antagonists, detailed experimental protocols for their characterization, and a visual representation of the key signaling pathways they modulate.
Introduction to Broad-Spectrum Neuropeptide Antagonists
Neuropeptides are small protein-like molecules used by neurons to communicate with each other. They are involved in a wide range of brain functions, including mood, appetite, pain, and memory. Their actions are mediated by specific G protein-coupled receptors (GPCRs), which represent a major class of drug targets.
Broad-spectrum neuropeptide antagonists are compounds that can block the activity of multiple types of neuropeptide receptors. This multi-target approach can be advantageous in treating complex disorders where several neuropeptide systems contribute to the pathology. This guide will focus on the pharmacological profiles of representative broad-spectrum antagonists, including peptide-based and non-peptide molecules.
Featured Broad-Spectrum Neuropeptide Antagonists
This section details the pharmacology of selected broad-spectrum neuropeptide antagonists, with a focus on their binding profiles and functional activities.
Antagonist G
Antagonist G is a synthetic peptide analog of Substance P.[1] It has been investigated for its ability to inhibit the growth of certain cancer cells, a process often driven by various neuropeptide growth factors.[1]
Pasireotide (SOM230)
Pasireotide is a multi-receptor targeted somatostatin (B550006) analogue with a broad binding profile.[2][3][4] It exhibits high binding affinity for somatostatin receptor subtypes SSTR1, SSTR2, SSTR3, and SSTR5. This broad activity spectrum differentiates it from first-generation somatostatin analogs like octreotide, which primarily target SSTR2.
Galantide
Galantide is a chimeric peptide composed of a fragment of the neuropeptide galanin and a fragment of Substance P. This unique structure allows it to act as a non-specific antagonist at galanin receptors. It has also been shown to interact with Substance P receptors.
Proglumide
Proglumide is a non-peptide compound initially developed for the treatment of peptic ulcers. It is a non-selective cholecystokinin (B1591339) (CCK) receptor antagonist, blocking both CCK-A and CCK-B receptors. Some studies have also suggested potential interactions with opioid receptors.
Quantitative Data Presentation
The following tables summarize the available quantitative data for the featured broad-spectrum neuropeptide antagonists. It is important to note that comprehensive, directly comparable screening data across a wide range of neuropeptide receptors is often limited in publicly available literature.
Table 1: Binding Affinities (Ki, Kd in nM) of Pasireotide for Human Somatostatin Receptors (SSTRs)
| Receptor | Pasireotide | Octreotide |
| hSSTR1 | 9.3 | >1000 |
| hSSTR2 | 1.0 | 0.6 |
| hSSTR3 | 1.5 | 23.5 |
| hSSTR4 | >1000 | >1000 |
| hSSTR5 | 0.16 | 6.3 |
Data compiled from various sources. Absolute values may vary between studies.
Table 2: Binding Affinities and Functional Activity of Galantide
| Receptor | Ligand | Parameter | Value (nM) |
| Galanin Receptor (rat hypothalamus) | Galantide | Kd | <0.1 and ~6 |
| Substance P Receptor | Galantide | Kd | ~40 |
| Galanin-mediated insulin (B600854) secretion inhibition | Galantide | IC50 | 1.0 |
Data compiled from various sources.
Table 3: Functional Activity of Proglumide
| Target | Ligand | Parameter | Value (mM) |
| CCK-stimulated amylase release | Proglumide | IC50 | 0.8 |
| CCK-8 induced insulin secretion | Proglumide | EC50 | 1.2 +/- 0.4 |
Data compiled from various sources.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of neuropeptide antagonists. The following are generalized protocols for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines the steps to determine the binding affinity (Ki) of a test compound for a specific neuropeptide receptor.
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC50) and to calculate the inhibition constant (Ki).
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., ¹²⁵I or ³H).
-
Test Compound: The unlabeled antagonist to be tested.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Fluid.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Varying concentrations of the test compound.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of an unlabeled ligand.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
This protocol describes a method for measuring the extracellular levels of neuropeptides in the brain of a freely moving animal, and how an antagonist can affect these levels.
Objective: To measure the in vivo release of neuropeptides and assess the effect of a systemically or locally administered antagonist.
Materials:
-
Animal Model: Typically a rat or mouse.
-
Stereotaxic Apparatus: For precise implantation of the microdialysis probe.
-
Microdialysis Probe: With a semi-permeable membrane of a suitable molecular weight cutoff.
-
Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF).
-
Fraction Collector: To collect the dialysate samples.
-
aCSF Solution: Composition mimicking the brain's extracellular fluid.
-
Analytical Method: A sensitive method for quantifying the neuropeptide of interest (e.g., radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS)).
-
Test Antagonist.
Procedure:
-
Surgical Implantation: Anesthetize the animal and use a stereotaxic frame to surgically implant a guide cannula targeted to the brain region of interest. Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After an equilibration period, collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Antagonist Administration: Administer the antagonist (e.g., via intraperitoneal injection or through the microdialysis probe).
-
Post-treatment Collection: Continue to collect dialysate samples to monitor changes in neuropeptide levels.
-
Sample Analysis: Analyze the concentration of the neuropeptide in the collected dialysate fractions using a sensitive analytical technique.
-
Data Analysis: Express the neuropeptide concentrations as a percentage of the baseline levels and compare the levels before and after antagonist administration.
Signaling Pathways and Visualizations
Broad-spectrum neuropeptide antagonists exert their effects by blocking the signaling cascades initiated by neuropeptide binding to their cognate GPCRs. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways for several key neuropeptide receptors.
Neuropeptide Y (NPY) Y1 Receptor Signaling Pathway
References
The Role of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P in Neurogenic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurogenic inflammation, a complex process orchestrated by the peripheral nervous system, plays a pivotal role in the pathophysiology of numerous inflammatory conditions. This whitepaper provides an in-depth technical examination of the synthetic Substance P (SP) analogue, [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P, a potent antagonist of the neurokinin-1 (NK1) receptor, and its role in mitigating neurogenic inflammation. We delve into the molecular mechanisms, present available quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the core signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.
Introduction to Neurogenic Inflammation
Neurogenic inflammation is a neurally elicited inflammatory response characterized by the release of neuropeptides, primarily Substance P (SP) and calcitonin gene-related peptide (CGRP), from the peripheral terminals of sensory neurons.[1] This release is triggered by various noxious stimuli, leading to a cascade of events including vasodilation, increased vascular permeability (plasma extravasation), and the recruitment and activation of immune cells, such as mast cells.[2] SP, an undecapeptide, exerts its pro-inflammatory effects predominantly through the activation of the G protein-coupled neurokinin-1 receptor (NK1R) on endothelial and immune cells.[2] The clinical manifestations of neurogenic inflammation are evident in a range of pathologies, including migraine, psoriasis, asthma, and inflammatory bowel disease.
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P: A Profile
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a synthetic analogue of Substance P in which specific L-amino acids have been replaced with their D-isomers. This modification confers resistance to enzymatic degradation and alters its pharmacological profile, transforming it into a potent and broad-spectrum antagonist of neuropeptide receptors, with a notable affinity for the NK1 receptor.[3] While primarily known as an antagonist, it has also been reported to act as a biased agonist in certain contexts, capable of activating specific signaling pathways while blocking others.[4] Its ability to competitively block the binding of endogenous SP to the NK1 receptor makes it a valuable tool for studying the mechanisms of neurogenic inflammation and a promising candidate for therapeutic development.
Mechanism of Action in Neurogenic Inflammation
The primary mechanism by which [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P mitigates neurogenic inflammation is through the competitive antagonism of the NK1 receptor. By binding to the NK1 receptor on endothelial cells, it prevents SP-induced vasodilation and the subsequent increase in vascular permeability, thereby reducing plasma extravasation and tissue edema. Furthermore, by blocking NK1 receptors on mast cells, it can inhibit their degranulation and the release of pro-inflammatory mediators such as histamine (B1213489) and cytokines.
Signaling Pathway of Neurogenic Inflammation and its Inhibition
The binding of Substance P to the NK1 receptor initiates a downstream signaling cascade that is central to the inflammatory response. [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P intervenes at the initial step of this pathway.
Quantitative Data on Efficacy
While specific dose-response data for [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P in neurogenic inflammation models are not extensively reported in publicly available literature, studies on closely related analogues provide valuable insights into its potential efficacy. The following tables summarize findings from studies using a similar potent SP antagonist, [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-Substance P, which is often used interchangeably in older literature or as a reference compound.
Table 1: Inhibition of Thermal Injury-Induced Plasma Extravasation in Rats
| Treatment Group | Plasma Extravasation (Evans Blue Dye) | Reference |
| Control (Thermal Injury) | Significant Increase | |
| [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-Substance P + Thermal Injury | Significantly Reduced |
Note: This study demonstrates the principle of NK1 receptor antagonism in reducing edema, a key feature of neurogenic inflammation.
Table 2: Inhibition of Capsaicin-Induced Ear Edema in Mice by NK1 Receptor Antagonists
| Antagonist | ED50 (mg/kg, i.v.) | Reference |
| RP 67580 | 0.19 | |
| Spantide II | 0.33 | |
| GR 82334 | 0.26 |
Note: Spantide II is a close analogue of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P. This data provides an expected efficacy range for this class of antagonists in a neurogenic inflammation model.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative protocols for key experiments used to assess the efficacy of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P in neurogenic inflammation.
In Vivo Model: Capsaicin-Induced Plasma Extravasation (Evans Blue Assay)
This model is widely used to quantify increases in vascular permeability, a hallmark of neurogenic inflammation.
Detailed Steps:
-
Animal Preparation: Anesthetize the subject animal (e.g., Sprague-Dawley rat) following approved institutional protocols.
-
Antagonist Administration: Administer [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P intravenously at the desired dose. A vehicle control group should also be included.
-
Evans Blue Injection: After a predetermined pre-treatment time, inject a solution of Evans blue dye (e.g., 20 mg/kg) intravenously.
-
Induction of Inflammation: Apply a solution of capsaicin (e.g., 1% in ethanol) topically to the area of interest (e.g., the ear) to induce neurogenic inflammation.
-
Dye Circulation: Allow the Evans blue dye to circulate for a specific period (e.g., 30 minutes).
-
Tissue Collection: Euthanize the animal and excise the tissue of interest.
-
Dye Extraction: Incubate the tissue in a solvent such as formamide (B127407) to extract the extravasated Evans blue dye.
-
Quantification: Measure the absorbance of the formamide extract using a spectrophotometer at approximately 620 nm. The amount of dye is then quantified against a standard curve.
In Vitro Model: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the extent of mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Detailed Steps:
-
Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) or primary mast cells in appropriate media.
-
Pre-incubation: Pre-incubate the mast cells with varying concentrations of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P or a vehicle control for a specified time.
-
Stimulation: Stimulate the cells with an optimal concentration of Substance P to induce degranulation.
-
Incubation: Incubate the cells for a period that allows for degranulation to occur (e.g., 30 minutes at 37°C).
-
Sample Collection: Centrifuge the cell suspension to pellet the cells. Collect the supernatant, which contains the released β-hexosaminidase.
-
Cell Lysis: Lyse the remaining cell pellet with a detergent (e.g., Triton X-100) to release the intracellular β-hexosaminidase (total enzyme content).
-
Enzyme Assay: In a microplate, add the supernatant and cell lysate samples to a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The enzymatic reaction will produce a colored product.
-
Quantification: Stop the reaction and measure the absorbance at 405 nm. The percentage of β-hexosaminidase release is calculated as the amount in the supernatant divided by the total amount (supernatant + lysate), after correcting for spontaneous release.
Conclusion and Future Directions
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P represents a powerful pharmacological tool for dissecting the mechanisms of neurogenic inflammation and holds significant therapeutic potential. Its ability to antagonize the NK1 receptor effectively blocks the key downstream events of SP-mediated inflammation, including plasma extravasation and mast cell degranulation. While direct quantitative data on this specific analogue in neurogenic inflammation models is emerging, the evidence from closely related compounds strongly supports its efficacy.
Future research should focus on conducting comprehensive dose-response studies of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P in various in vivo models of neurogenic inflammation to establish its potency and therapeutic window. Furthermore, a deeper investigation into its potential biased agonism is warranted to fully understand its pharmacological profile and to identify any off-target effects. The continued exploration of this and similar NK1 receptor antagonists will undoubtedly pave the way for novel and targeted therapies for a wide array of inflammatory diseases.
References
- 1. Substance P and Arg-Pro-Lys-Pro-NH-C12-H25-induced mediator release from different mast cell subtypes of rat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Agonist function of the neurokinin receptor antagonist, [D-Arg1,D-Phe5,D-Trp7,9,Leu11]substance P, in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P with the NK-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between the synthetic substance P analog, [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P (D-Phe5SP), and the Neurokinin-1 (NK-1) receptor. D-Phe5SP is a peptide derivative that has garnered significant interest for its potential therapeutic applications, particularly in oncology.[1] It exhibits a complex pharmacological profile, acting as a biased agonist and antagonist at various neuropeptide receptors. This document collates available quantitative data on its biological activities, details relevant experimental methodologies, and illustrates the implicated signaling pathways.
Introduction to [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P and the NK-1 Receptor
Substance P (SP) is a naturally occurring undecapeptide neuropeptide that plays a crucial role in numerous physiological processes, including pain transmission, inflammation, and mood regulation.[2] It exerts its effects primarily through the NK-1 receptor, a G-protein coupled receptor (GPCR). The NK-1 receptor is a key target in drug development for various conditions, including chemotherapy-induced nausea and vomiting, depression, and certain types of cancer.
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a synthetic analog of Substance P in which specific amino acid residues have been substituted with their D-isomers or other amino acids. These modifications confer unique pharmacological properties, including altered receptor affinity, efficacy, and metabolic stability. Notably, D-Phe5SP is often referred to as a "broad-spectrum neuropeptide antagonist" and has been shown to inhibit the growth of various cancer cell lines.[3]
Quantitative Data
The biological activity of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P has been quantified in several studies, primarily focusing on its anti-proliferative effects in cancer cell lines. The following tables summarize the available data.
Table 1: Inhibition of DNA Synthesis by [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
| Cell Line Type | Number of Cell Lines Tested | IC50 (µM) | Reference |
| Small Cell Lung Cancer (SCLC) | 6 | 20-50 | [1] |
| Non-Small Cell Lung Cancer (N-SCLC) | 1 (squamous) | 20-50 | [1] |
| Ovarian Carcinoma | 2 | 20-50 | |
| Squamous Cervical Carcinoma | 1 | 20-50 |
Table 2: Inhibition of Colony Forming Efficiency by [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
| Cell Line/Tissue Type | Serum Conditions | IC50 (µM) | Reference |
| Small Cell Lung Cancer (SCLC) | 5% | 0.5-6.5 | |
| Non-Small Cell Lung Cancer (N-SCLC) | 5% | 0.5-6.5 | |
| Normal Human Bone Marrow | 20% FCS | 30-80 |
Signaling Pathways
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P exhibits biased agonism, meaning it can differentially activate downstream signaling pathways upon binding to the NK-1 receptor. It has been shown to act as an antagonist of certain Gq-mediated pathways while simultaneously acting as an agonist for G12/13- and Gi-mediated pathways in different cellular contexts.
Antagonistic Activity: Inhibition of Gq-Mediated Calcium Mobilization
In many cell types, D-Phe5SP acts as an antagonist at neuropeptide receptors, including the NK-1 receptor, by blocking the canonical Gq-protein signaling pathway. This pathway typically leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, the release of intracellular calcium. D-Phe5SP has been shown to inhibit calcium mobilization induced by various neuropeptides.
Figure 1: Antagonism of the Gq pathway by D-Phe5SP.
Agonistic Activity: Activation of G12/13 and JNK Signaling
Concurrently with its antagonistic effects, D-Phe5SP can act as an agonist to stimulate other signaling cascades. Evidence suggests it can activate the G12/13 family of G-proteins, leading to the activation of the c-Jun N-terminal kinase (JNK) pathway. This pathway is implicated in the induction of apoptosis in cancer cells.
Figure 2: Agonistic activation of the JNK pathway by D-Phe5SP.
Agonistic Activity: Calcium Mobilization and Chemotaxis in Immune Cells
In contrast to its inhibitory effect on neuropeptide-induced calcium flux in some cells, D-Phe5SP has been shown to stimulate calcium mobilization and migration in human neutrophils. This suggests a cell-type-specific agonistic activity, potentially mediated through Gi-protein coupling, which is sensitive to pertussis toxin.
Figure 3: Agonistic effects of D-Phe5SP in neutrophils.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key assays used to characterize the interaction of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P with the NK-1 receptor.
NK-1 Receptor Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NK-1 receptor.
Figure 4: Workflow for a competitive NK-1 receptor binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the NK-1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled NK-1 receptor ligand (e.g., [³H]Substance P), and varying concentrations of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P.
-
Filtration: After incubation to reach equilibrium, rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Calculate the IC50 value, which is the concentration of D-Phe5SP that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
JNK Activation Assay (Western Blot)
This assay is used to measure the phosphorylation, and thus activation, of JNK in response to treatment with D-Phe5SP.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., a cancer cell line) and treat with various concentrations of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) and a primary antibody for total JNK as a loading control. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the p-JNK signal to the total JNK signal to determine the extent of JNK activation.
Conclusion
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a fascinating molecule with a dualistic pharmacological profile at the NK-1 receptor. Its ability to act as a biased agonist, selectively activating certain signaling pathways while inhibiting others, makes it a valuable tool for dissecting the complexities of NK-1 receptor signaling. The anti-proliferative effects observed in numerous cancer cell lines highlight its potential as a therapeutic agent. Further research is warranted to fully elucidate its binding characteristics, the precise mechanisms of its biased agonism, and its full therapeutic potential. This guide provides a foundational understanding for researchers and drug developers working in this exciting area.
References
- 1. [D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P acts as a biased agonist toward neuropeptide and chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist function of the neurokinin receptor antagonist, [D-Arg1,D-Phe5,D-Trp7,9,Leu11]substance P, in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro effects of substance P analogue [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P on human tumour and normal cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P: Synthesis, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, chemical properties, and biological activities of the synthetic peptide [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P. This substance P analog has garnered significant interest as a broad-spectrum neuropeptide antagonist and an inverse agonist of the ghrelin receptor, with potential therapeutic applications in oncology and metabolic disorders. This document details the scientific data and experimental methodologies associated with this compound, offering a valuable resource for researchers in the field.
Chemical Properties and Synthesis
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a modified undecapeptide with the sequence Arg-Pro-Lys-Pro-D-Phe-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2. The incorporation of D-amino acids at specific positions enhances its stability and alters its receptor binding profile compared to the endogenous substance P.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇₉H₁₀₉N₁₉O₁₂ | [1][2] |
| Molecular Weight | 1516.85 g/mol | [1][2] |
| CAS Number | 96736-12-8 | [1] |
| Sequence | {D-Arg}-Pro-Lys-Pro-{D-Phe}-Gln-{D-Trp}-Phe-{D-Trp}-Leu-Leu-NH₂ | |
| Solubility | Soluble to 1 mg/ml in water | |
| Storage | Desiccate at -20°C | |
| Purity | ≥95% (HPLC) |
Synthesis
Experimental Protocol: Solid-Phase Peptide Synthesis (General)
This protocol outlines the general steps for the manual solid-phase synthesis of a peptide amide using Fmoc chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including D-amino acids)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water)
-
Diethyl ether
-
HPLC grade acetonitrile (B52724) and water
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF. The completion of the reaction is monitored by a colorimetric test (e.g., Kaiser test).
-
Washing: The resin is washed extensively with DMF and DCM to remove excess reagents.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated with a coupling reagent (e.g., HBTU) and a base (DIPEA) and added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a colorimetric test.
-
Washing: The resin is washed again with DMF and DCM.
-
Repeat: Steps 2-5 are repeated for each amino acid in the peptide sequence.
-
Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., TFA/TIS/water).
-
Precipitation and Washing: The cleaved peptide is precipitated with cold diethyl ether and washed multiple times to remove scavengers and byproducts.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide fractions are lyophilized to obtain a white powder.
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to determine its purity.
Workflow for Solid-Phase Peptide Synthesis
Biological and Pharmacological Properties
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P exhibits a range of biological activities, primarily acting as a broad-spectrum antagonist for several neuropeptide receptors and as a potent inverse agonist for the ghrelin receptor.
Antineoplastic Activity
This peptide analog has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in small cell lung cancer (SCLC).
Quantitative Data: In Vitro Growth Inhibition
| Cell Line | Cancer Type | IC50 (µM) | Experimental Condition | Reference |
| H-510 | SCLC | 5 | Liquid culture and semi-solid media | |
| H-69 | SCLC | 5 | Liquid culture and semi-solid media | |
| Various SCLC lines (6) | SCLC | 20-50 | DNA synthesis inhibition | |
| N-SCLC (squamous) | NSCLC | 20-50 | DNA synthesis inhibition | |
| Ovarian carcinoma (2) | Ovarian Cancer | 20-50 | DNA synthesis inhibition | |
| Squamous cervical carcinoma | Cervical Cancer | 20-50 | DNA synthesis inhibition | |
| SCLC lines (3) | SCLC | 0.5-6.5 | Colony forming efficiency (5% serum) | |
| N-SCLC | NSCLC | 0.5-6.5 | Colony forming efficiency (5% serum) | |
| Normal human bone marrow (3) | Normal Cells | 30-80 | Colony forming efficiency |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., H-69 SCLC)
-
Complete culture medium
-
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Ghrelin Receptor Inverse Agonism
A significant finding is the potent inverse agonist activity of this peptide at the ghrelin receptor (GHSR-1a), which exhibits high constitutive (ligand-independent) activity.
Quantitative Data: Ghrelin Receptor Activity
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 (Inverse Agonism) | 5.2 nM | COS-7 or HEK293 | Inositol (B14025) phosphate (B84403) turnover |
Experimental Protocol: Inositol Phosphate Turnover Assay
This protocol is used to measure the Gq-protein coupled receptor signaling, such as that of the ghrelin receptor.
Materials:
-
HEK293 cells transiently or stably expressing the human ghrelin receptor
-
myo-[³H]inositol
-
Agonist (Ghrelin) and inverse agonist ([D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P)
-
Dowex resin
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling: Label the cells by incubating them with myo-[³H]inositol overnight.
-
Treatment: Wash the cells and pre-incubate with the test compounds (agonist or inverse agonist) for a specific time.
-
Stimulation: For antagonist testing, stimulate the cells with a known agonist (ghrelin).
-
Lysis and Extraction: Lyse the cells and extract the inositol phosphates.
-
Chromatography: Separate the inositol phosphates using Dowex anion-exchange chromatography.
-
Quantification: Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.
-
Data Analysis: Determine the effect of the compounds on basal and agonist-stimulated inositol phosphate accumulation.
Signaling Pathways
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P modulates multiple intracellular signaling pathways. It acts as a broad-spectrum antagonist, blocking calcium mobilization induced by various neuropeptides. Interestingly, it also exhibits biased agonism, activating the c-Jun N-terminal kinase (JNK) pathway.
Experimental Protocol: Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation or inhibition.
Materials:
-
Cells expressing the receptor of interest (e.g., Swiss 3T3 fibroblasts)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Agonists (e.g., bombesin, bradykinin)
-
Antagonist ([D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P)
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope
Procedure:
-
Cell Loading: Load the cells with a calcium-sensitive dye.
-
Baseline Measurement: Measure the baseline fluorescence.
-
Compound Addition: Add the antagonist ([D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P) and incubate.
-
Agonist Stimulation: Add the agonist and record the change in fluorescence over time.
-
Data Analysis: Analyze the fluorescence intensity changes to determine the inhibitory effect of the antagonist on agonist-induced calcium mobilization.
Experimental Protocol: JNK Activation Assay (Western Blot)
This protocol is used to detect the phosphorylation and thus activation of JNK.
Materials:
-
Cells of interest (e.g., Swiss 3T3 fibroblasts)
-
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
-
Lysis buffer
-
Primary antibodies (anti-phospho-JNK, anti-total-JNK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P for various times.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated JNK and total JNK, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the level of JNK phosphorylation relative to total JNK.
Signaling Pathway of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
Conclusion
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a multifaceted synthetic peptide with significant potential in therapeutic development. Its ability to act as a broad-spectrum neuropeptide antagonist, a potent ghrelin receptor inverse agonist, and a modulator of key signaling pathways such as JNK activation underscores its complex pharmacological profile. The data and protocols presented in this guide offer a foundational resource for researchers investigating this compound and its potential applications in oncology, metabolic diseases, and beyond. Further research into its precise mechanisms of action and in vivo efficacy will be crucial for translating its promising preclinical profile into clinical benefits.
References
Methodological & Application
Application Notes and Protocols for [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a synthetic analog of the neuropeptide Substance P (SP). It functions as a broad-spectrum antagonist of neuropeptide receptors, exhibiting complex biased agonism. This molecule has garnered significant interest for its potent anti-proliferative and pro-apoptotic effects on various cancer cell lines, particularly small cell lung cancer (SCLC).[1][2] In vitro studies have demonstrated its ability to inhibit DNA synthesis, reduce colony-forming efficiency, and induce apoptosis.[1][2] Mechanistically, it has been shown to act as a biased agonist, activating certain signaling pathways while antagonizing others.[3] Notably, it can inhibit ERK-2 activation while activating JNK activity and stimulating calcium mobilization.
These application notes provide a comprehensive overview of the in vitro use of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P, including its biological activities, quantitative data, and detailed protocols for key experiments.
Data Presentation
The following table summarizes the quantitative data regarding the in vitro effects of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P on various cell lines.
| Cell Line Type | Assay | Parameter | Value | Serum Concentration | Reference |
| Human Tumour Cell Lines (SCLC, N-SCLC, Ovarian, Cervical Carcinoma) | DNA Synthesis Inhibition | IC50 | 20-50 µM | Not Specified | |
| SCLC and N-SCLC Cell Lines | Colony Forming Efficiency (CFE) Inhibition | IC50 | 0.5-6.5 µM | 5% | |
| SCLC CL HC12 | Colony Forming Efficiency (CFE) Inhibition | IC50 | 8 µM | 20% FCS | |
| Normal Human Bone Marrow | Colony Forming Efficiency (CFE) Inhibition | IC50 | 30-80 µM | 20% FCS | |
| H-510 and H-69 SCLC cells | Proliferation Inhibition (liquid culture and semisolid media) | IC50 | 5 µM | Not Specified |
Signaling Pathway
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P exhibits a unique signaling profile, acting as a biased agonist at neuropeptide and chemokine receptors. This dual functionality allows it to antagonize certain pathways, such as neuropeptide-induced calcium mobilization, while simultaneously activating others, like the JNK pathway, leading to apoptosis.
Signaling pathway of the Substance P analog.
Experimental Protocols
Cell Proliferation and DNA Synthesis Inhibition Assay
This protocol is designed to assess the anti-proliferative effects of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P by measuring the incorporation of a labeled nucleoside into newly synthesized DNA.
References
Application Notes and Protocols for In Vivo Administration of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a synthetic analog of Substance P (SP) that acts as a broad-spectrum neuropeptide antagonist. It has garnered significant interest in cancer research, particularly for its potential to inhibit the growth of small cell lung cancer (SCLC). This document provides detailed application notes and protocols for the in vivo administration of this compound, summarizing key quantitative data and outlining experimental methodologies.
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a biased agonist toward certain neuropeptide and chemokine receptors.[1][2] While it antagonizes the signaling of several neuropeptides like bombesin (B8815690), it can also activate specific pathways, such as the c-Jun N-terminal kinase (JNK) pathway.[1][2] Its anti-proliferative effects in cancer are a key area of investigation.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies involving the administration of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P to animal models.
Table 1: In Vivo Efficacy in Small Cell Lung Cancer (SCLC) Xenograft Models
| Animal Model | Tumor Type | Administration Route | Dosage | Duration | Observed Effect | Reference |
| Nude Mice | HC12 and ICR-SC112 SCLC Xenografts | Continuous Subcutaneous (s.c.) Infusion (osmotic minipump) | 2.1 µ g/day | 14 days | Significant inhibition of tumor growth (53-67% of control) on days 7 and 14.[3] | |
| Nude Mice | HC12 SCLC Xenografts | Intraperitoneal (i.p.) | 500 µ g/day | 3 weeks | No effect on tumor growth rate. | |
| Nude Mice | H-69 SCLC Xenograft | Not Specified | Not Specified | Not Specified | Inhibition of tumor growth. |
Table 2: Pharmacokinetic Parameters in Nude Mice with H69 SCLC Xenograft
| Parameter | Value | Tissue with Highest Accumulation | Tissue with Lowest Accumulation | Reference |
| Plasma Half-life | 45.9 minutes | Liver (AUC 1102 µg/g x min) | Brain (AUC 5 µg/g x min) | |
| Tumor Uptake (AUC) | 189 µg/g x min | - | - | |
| Lung Uptake (AUC) | 507 µg/g x min | - | - |
Signaling Pathways and Experimental Workflow
Signaling Pathway of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
The compound acts as a broad-spectrum antagonist for several G protein-coupled receptors (GPCRs), including bombesin receptors, thereby inhibiting downstream signaling pathways like calcium mobilization. However, it also exhibits biased agonism, activating the JNK pathway.
Caption: Signaling of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-SP
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P in an SCLC xenograft model.
Caption: In Vivo SCLC Xenograft Experimental Workflow
Detailed Experimental Protocols
Preparation of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P for In Vivo Administration
Materials:
-
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% sodium chloride)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Bring the lyophilized peptide to room temperature before opening the vial.
-
Reconstitute the peptide in sterile saline to the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, add 1 mL of sterile saline to 1 mg of the peptide.
-
Gently vortex the tube to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
For administration, dilute the stock solution to the final desired concentration with sterile saline.
-
Sterile-filter the final solution using a 0.22 µm syringe filter before administration to the animals.
-
Store stock solutions at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Small Cell Lung Cancer (SCLC) Xenograft Model
Materials:
-
SCLC cell line (e.g., H69, HC12, or ICR-SC112)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
Immunocompromised mice (e.g., nu/nu mice)
-
Syringes and needles (27G)
Protocol:
-
Culture SCLC cells in appropriate media until they reach the desired confluence.
-
Harvest the cells and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of approximately 5 x 10^6 cells per 100 µL.
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor development. Tumors typically become palpable within 1-2 weeks.
Administration via Continuous Subcutaneous Infusion (Osmotic Minipump)
Materials:
-
Osmotic minipumps (e.g., ALZET®) with appropriate flow rate and duration
-
Prepared [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P solution
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
Anesthetic and analgesic agents
Protocol:
-
Fill the osmotic minipumps with the prepared drug solution or vehicle control according to the manufacturer's instructions.
-
Prime the pumps in sterile saline at 37°C for at least 4 hours before implantation.
-
Anesthetize the mouse.
-
Shave and aseptically prepare the skin on the back, slightly posterior to the scapulae.
-
Make a small incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the pump.
-
Insert the primed osmotic minipump into the pocket, with the delivery portal pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesia as required and monitor the animal for recovery.
Tumor Volume Measurement
Materials:
-
Digital calipers
Protocol:
-
Measure the longest diameter (length) and the perpendicular shorter diameter (width) of the tumor using digital calipers.
-
Record the measurements.
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = 0.5 x (Length x Width²) .
-
Tumor measurements should be performed 2-3 times per week to monitor growth.
Concluding Remarks
The in vivo administration of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P has shown promise in preclinical models of SCLC, particularly when administered via continuous subcutaneous infusion. The protocols outlined in this document provide a framework for conducting such studies. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. Further research is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Autophagy-Targeting Stapled Peptide Utilizes Macropinocytosis for Cell Entry to Potentiate Anti-Proliferative Autosis in Small-Cell Lung Cancer [mdpi.com]
- 3. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Substance P Antagonists in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), a neuropeptide belonging to the tachykinin family, and its high-affinity receptor, the neurokinin-1 receptor (NK-1R), have emerged as significant players in cancer progression.[1][2] The SP/NK-1R signaling axis is implicated in various hallmarks of cancer, including tumor cell proliferation, migration, invasion, angiogenesis, and the inhibition of apoptosis.[1][3] Notably, many cancer cells overexpress NK-1R, making it a promising therapeutic target.
Substance P antagonists, by blocking the binding of SP to NK-1R, have demonstrated potent anti-tumor activities across a broad spectrum of cancer types. These antagonists can induce apoptosis, inhibit cell growth, and reduce the migratory and invasive potential of cancer cells. This document provides detailed experimental protocols to investigate the effects of Substance P antagonists on cancer cells, along with summarized quantitative data for commonly used antagonists.
Key Substance P Antagonists in Cancer Research
Several Substance P antagonists have been investigated for their anti-cancer properties. The most prominent include:
-
Aprepitant: An FDA-approved drug for chemotherapy-induced nausea and vomiting, which also exhibits broad-spectrum anti-tumor activity.
-
L-733,060: A potent and selective NK-1R antagonist widely used in pre-clinical cancer studies.
-
L-732,138: Another NK-1R antagonist often used in conjunction with other antagonists for comparative studies.
-
Spantide I: A broad-spectrum tachykinin receptor antagonist.
Quantitative Data Summary: IC50 Values of Substance P Antagonists
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various Substance P antagonists in different cancer cell lines, providing a comparative measure of their anti-proliferative activity.
Table 1: IC50 Values of Aprepitant in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| MG-63 | Osteosarcoma | 31.55 | 24 | |
| A2780 | Ovarian Cancer | ~25.9 | 24 | |
| MCF-7 | Breast Cancer | >90 (non-tumorigenic) | Not Specified | |
| BT-474 | Breast Cancer | Not Specified | Not Specified | |
| MDA-MB-468 | Breast Cancer | Not Specified | Not Specified | |
| MT-3 | Breast Cancer | Not Specified | Not Specified |
Table 2: IC50 Values of L-733,060 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| SiHa | Cervical Cancer | Dose-dependent inhibition (0-20 µM) | Not Specified | |
| COLO 858 | Melanoma | 8.7 | 48 | |
| MEL H0 | Melanoma | 18.9 | 48 | |
| COLO 679 | Melanoma | 31.5 | 72 | |
| WERI-Rb1 | Retinoblastoma | 12.15 | 49 | |
| Y-79 | Retinoblastoma | 17.38 | 40 |
Signaling Pathways and Experimental Workflows
Substance P / NK-1R Signaling Pathway
The binding of Substance P to NK-1R activates several downstream signaling pathways that promote cancer cell survival, proliferation, and migration. Key pathways include the PI3K/Akt and MAPK/ERK pathways. Substance P antagonists block these signaling cascades.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Antitumoral action of the neurokinin-1 receptor antagonist L-733 060 on human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Application Notes and Protocols for [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P, also known as Spantide I, is a synthetic undecapeptide that functions as a broad-spectrum antagonist of the Substance P (SP) neurokinin-1 (NK-1) receptor. It also exhibits antagonist activity at bradykinin, cholecystokinin (B1591339) (CCK), and bombesin (B8815690) receptors. Furthermore, it acts as a potent inverse agonist at the ghrelin receptor. Its primary application in cell culture is the inhibition of proliferation and induction of apoptosis in various cancer cell lines, particularly small cell lung cancer (SCLC). This document provides detailed application notes and protocols for the use of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P in cell culture experiments.
Mechanism of Action
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P exerts its biological effects primarily by competitively blocking the binding of Substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR).[1] The binding of SP to the NK-1 receptor activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are crucial for cell proliferation, survival, and migration.[1][2] By antagonizing the NK-1 receptor, [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P inhibits these pro-survival signals, leading to cell growth arrest and apoptosis in cancer cells that overexpress the NK-1 receptor.
Interestingly, this peptide has also been described as a biased agonist, capable of activating certain signaling pathways while blocking others. For instance, it can activate c-Jun N-terminal kinase (JNK) and stimulate neutrophil migration and calcium flux, while inhibiting ERK-2 activation. This biased agonism is dependent on the receptor context, such as the gastrin-releasing peptide receptor.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P on DNA Synthesis in Various Human Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SCLC (6 lines) | Small Cell Lung Cancer | 20-50 |
| N-SCLC (squamous) | Non-Small Cell Lung Cancer | 20-50 |
| Ovarian (2 lines) | Ovarian Carcinoma | 20-50 |
| Cervical | Squamous Cervical Carcinoma | 20-50 |
Data summarized from a study by Reeve and Bleehen (1994).
Table 2: Inhibitory Concentration (IC50) of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P on Colony Forming Efficiency (CFE)
| Cell Line | Cancer Type | Serum Concentration | IC50 (µM) |
| SCLC (3 lines) | Small Cell Lung Cancer | 5% | 0.5-6.5 |
| N-SCLC | Non-Small Cell Lung Cancer | 5% | 0.5-6.5 |
| Normal Human Bone Marrow | Normal Tissue | Not Specified | 30-80 |
| HC12 | Small Cell Lung Cancer | 20% | 8 |
Data summarized from a study by Reeve and Bleehen (1994).
Table 3: Efficacy (EC50) of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P as a Ghrelin Receptor Inverse Agonist
| Receptor | Activity | EC50 (nM) |
| Ghrelin Receptor | Inverse Agonist | 5.2 |
Data from Tocris Bioscience, citing Holst et al. (2003).
Mandatory Visualizations
Caption: NK-1 Receptor Signaling Pathway Antagonism.
Caption: Workflow for Cell Viability (MTT) Assay.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P on cancer cell lines.
Materials:
-
Target cancer cell line (e.g., SCLC cell line H69)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P (lyophilized powder)
-
Sterile PBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P (e.g., 10 mM in sterile water or PBS).
-
Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
-
Protocol 2: Calcium Mobilization Assay
This protocol measures the ability of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P to block Substance P-induced intracellular calcium release.
Materials:
-
Cells expressing the NK-1 receptor (e.g., CHO-K1 cells stably expressing human NK-1R)
-
Culture medium (e.g., Ham's F-12 with 10% FBS)
-
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
-
Substance P (agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader with an injection system (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well black-walled, clear-bottom plate at a density that will form a confluent monolayer after 24-48 hours.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate for 1 hour at 37°C, protected from light.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
Compound Treatment (Antagonist Plate):
-
Prepare a separate 96-well plate with [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P at 2x the final desired concentrations in HBSS.
-
-
Agonist Preparation (Agonist Plate):
-
Prepare another 96-well plate with Substance P at a concentration that elicits a submaximal response (e.g., EC80) at 5x the final concentration in HBSS.
-
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence microplate reader.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm).
-
Establish a stable baseline reading for 10-20 seconds.
-
The instrument's injector will add the antagonist solution from the antagonist plate to the cell plate.
-
Incubate for a predefined period (e.g., 5-15 minutes) to allow the antagonist to bind.
-
The instrument's second injector will then add the Substance P agonist solution.
-
Continue recording the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the control (agonist alone).
-
Plot the normalized response against the concentration of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P to determine its inhibitory effect and calculate the IC50.
-
Protocol 3: JNK Activation Assay (Western Blot)
This protocol assesses the effect of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P on the phosphorylation of JNK.
Materials:
-
Target cell line (e.g., Swiss 3T3 fibroblasts)
-
Complete culture medium
-
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total JNK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.
-
Treat cells with various concentrations of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P for a specified time (e.g., 15-60 minutes). Include a positive control (e.g., anisomycin) and an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane using a stripping buffer.
-
Re-probe the membrane with the primary antibody against total JNK to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-JNK signal to the total JNK signal for each sample.
-
Conclusion
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a versatile tool for studying neuropeptide signaling and for investigating potential anti-cancer therapies. Its well-characterized antagonist activity at the NK-1 receptor, coupled with its effects on other GPCRs, makes it a valuable compound for a range of cell culture applications. The protocols provided herein offer a starting point for researchers to explore the cellular effects of this potent peptide. It is recommended to optimize the experimental conditions for each specific cell line and research question.
References
Application Notes and Protocols for [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P in Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P, hereafter referred to as D-Phe5SP, is a potent and broad-spectrum neuropeptide antagonist. In the context of small cell lung cancer (SCLC), a highly aggressive neuroendocrine tumor, D-Phe5SP has emerged as a significant area of research. SCLC cells often secrete neuropeptides like Gastrin-Releasing Peptide (GRP), a mammalian equivalent of bombesin (B8815690), which act as autocrine or paracrine growth factors. D-Phe5SP exerts its anti-tumor effects by antagonizing the receptors for these neuropeptides, primarily the bombesin and neurokinin-1 (NK-1) receptors, thereby inhibiting tumor growth, inducing apoptosis, and blocking critical downstream signaling pathways.[1][2] These application notes provide a comprehensive overview of the use of D-Phe5SP in SCLC research, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
D-Phe5SP functions as a competitive antagonist at G-protein coupled receptors (GPCRs), particularly the bombesin (BB) and neurokinin-1 (NK-1) receptors, which are frequently overexpressed in SCLC.[2][3] By binding to these receptors, D-Phe5SP blocks the binding of their natural ligands, such as GRP and Substance P. This blockade disrupts the autocrine and paracrine growth loops that drive SCLC proliferation. The downstream effects of this antagonism include the inhibition of intracellular calcium mobilization and the suppression of the mitogen-activated protein kinase (MAPK) signaling cascade, both of which are crucial for SCLC cell growth and survival. Furthermore, treatment with D-Phe5SP has been shown to induce apoptosis in SCLC cell lines.
Data Presentation
The following tables summarize the quantitative data on the efficacy of D-Phe5SP and related substance P antagonists in SCLC research.
Table 1: In Vitro Efficacy of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P and Related Analogs in SCLC Cell Lines
| Compound | Cell Line(s) | Assay | IC50 / EC50 | Reference(s) |
| [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P | 6 SCLC cell lines | DNA Synthesis Inhibition | 20-50 µM | |
| [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P | 3 SCLC cell lines | Colony Forming Efficiency | 0.5-6.5 µM (in 5% serum) | |
| [D-Arg1, D-Trp5,7,9, Leu11]-Substance P | H-510, H-69 | Proliferation Assay | ~5 µM | |
| [Arg6, D-Trp7,9, NmePhe8]-Substance P (6-11) (Antagonist G) | H-69 | Apoptosis Induction (Morphology) | 5.9 ± 0.1 µM | |
| [Arg6, D-Trp7,9, NmePhe8]-Substance P (6-11) (Antagonist G) | H-510 | Apoptosis Induction (Morphology) | 15.2 ± 2.7 µM |
Table 2: In Vivo Efficacy of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P in SCLC Xenograft Models
| Animal Model | SCLC Xenograft | Treatment Protocol | Outcome | Reference(s) |
| Nude Mice | HC12 and ICR-SC112 | 2.1 µ g/day for 14 days (continuous s.c. infusion) | Significant inhibition of tumor growth (P < 0.05) | |
| Nude Mice | HC12 | 500 µ g/day for 3 weeks (daily i.p. administration) | No effect on tumor growth rate | |
| Nude mice | NCI-H69 | Not specified | Effective in inhibiting tumor growth |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of D-Phe5SP on the viability of SCLC cells.
Materials:
-
SCLC cell lines (e.g., NCI-H69, NCI-H510)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P (D-Phe5SP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed SCLC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of D-Phe5SP in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the D-Phe5SP dilutions (or vehicle control) to the respective wells.
-
Incubate the plates for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection (TUNEL Assay)
This protocol is for detecting DNA fragmentation associated with apoptosis in SCLC cells treated with D-Phe5SP.
Materials:
-
SCLC cells cultured on coverslips or in chamber slides
-
D-Phe5SP
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, available in commercial kits)
-
Propidium (B1200493) iodide or DAPI for counterstaining
-
Fluorescence microscope
Procedure:
-
Treat SCLC cells with the desired concentration of D-Phe5SP for the indicated time. Include a positive control (e.g., DNase I treatment) and a negative control (no TdT enzyme).
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization solution for 5-15 minutes on ice.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells twice with PBS.
-
Counterstain the nuclei with propidium iodide or DAPI.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green/red fluorescence in the nuclei.
Clonogenic Assay (Soft Agar Colony Formation)
This assay assesses the long-term proliferative capacity of SCLC cells after treatment with D-Phe5SP.
Materials:
-
SCLC cell lines
-
Complete culture medium
-
D-Phe5SP
-
6-well plates
-
Crystal Violet solution
Procedure:
-
Prepare a base layer of 0.6% agarose in complete culture medium in 6-well plates and allow it to solidify.
-
Harvest SCLC cells and resuspend them in complete culture medium.
-
Mix the cell suspension with 0.3% agarose in complete culture medium (at 37°C) to a final concentration of 1,000-5,000 cells/well.
-
Immediately plate this cell-agarose mixture on top of the base layer.
-
Allow the top layer to solidify at room temperature.
-
Add complete culture medium containing various concentrations of D-Phe5SP (or vehicle control) on top of the agar.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days, changing the medium with fresh D-Phe5SP every 3-4 days.
-
After the incubation period, stain the colonies with Crystal Violet solution for 1 hour.
-
Wash the plates with water and count the number of colonies (typically >50 cells) under a microscope.
Intracellular Calcium Mobilization Assay (Fura-2 AM)
This protocol measures changes in intracellular calcium levels in SCLC cells in response to neuropeptides and the inhibitory effect of D-Phe5SP.
Materials:
-
SCLC cell lines
-
HEPES-buffered saline (HBS)
-
Fura-2 AM
-
Pluronic F-127
-
Neuropeptide agonist (e.g., GRP, Substance P)
-
D-Phe5SP
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Seed SCLC cells onto black-walled, clear-bottom 96-well plates and grow to confluence.
-
Wash the cells with HBS.
-
Load the cells with 2-5 µM Fura-2 AM (with 0.02% Pluronic F-127) in HBS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBS to remove extracellular dye and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
To determine the antagonistic effect, pre-incubate the cells with desired concentrations of D-Phe5SP for 10-20 minutes.
-
Place the plate in a fluorescence reader and measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm).
-
Add the neuropeptide agonist and immediately start recording the fluorescence ratio over time.
-
The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration.
Western Blot for MAPK (ERK) Activation
This protocol is to assess the effect of D-Phe5SP on the phosphorylation of ERK, a key downstream effector in neuropeptide signaling.
Materials:
-
SCLC cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Treat SCLC cells with neuropeptide agonist in the presence or absence of D-Phe5SP for a short period (e.g., 5-15 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to confirm equal loading.
In Vivo SCLC Xenograft Model
This protocol describes the establishment of SCLC xenografts in immunodeficient mice to evaluate the in vivo efficacy of D-Phe5SP.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
SCLC cell lines
-
Matrigel
-
D-Phe5SP
-
Osmotic minipumps (for continuous infusion)
-
Calipers
Procedure:
-
Harvest SCLC cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
For continuous infusion, implant osmotic minipumps filled with D-Phe5SP or vehicle control subcutaneously. For intraperitoneal injections, administer D-Phe5SP at the desired dose and schedule.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (width² x length) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: D-Phe5SP inhibits SCLC growth by blocking neuropeptide signaling pathways.
Caption: A typical workflow for evaluating the in vitro effects of D-Phe5SP on SCLC cells.
Caption: The logical cascade of events following D-Phe5SP treatment in SCLC.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro effects of substance P analogue [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P on human tumour and normal cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The substance P/neurokinin-1 receptor system in lung cancer: focus on the antitumor action of neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Induction with [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P, hereafter referred to as SPA, is a potent broad-spectrum antagonist of G protein-coupled receptors, including the neurokinin-1 receptor (NK-1R).[1] The NK-1R and its endogenous ligand, Substance P, are implicated in tumorigenesis by promoting cell proliferation and inhibiting apoptosis.[2][3] SPA has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in small cell and non-small cell lung cancer.[1][3] Its mechanism of action involves the induction of apoptosis, making it a compound of interest for cancer research and therapeutic development.
These application notes provide a comprehensive overview of the use of SPA to induce apoptosis, including detailed protocols for apoptosis detection, quantitative data on its efficacy, and a visualization of the proposed signaling pathway.
Data Presentation
The pro-apoptotic and anti-proliferative effects of SPA and its analogs have been quantified in several studies. The following tables summarize key data for easy comparison.
Table 1: IC50 and EC50 Values of Substance P Analogs in Small Cell Lung Cancer (SCLC) Cell Lines
| Compound | Cell Line | Parameter | Value (µM) | Reference |
| [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P | H-69 | IC50 (Growth Inhibition) | 51.05 | |
| [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P | COR-L23 (NSCLC) | IC50 (Growth Inhibition) | 75.81 | |
| Antagonist G ([Arg6, D-Trp7,9, NmePhe8]-substance P (6-11)) | H69 | IC50 (Growth Inhibition) | 24.5 ± 1.5 | |
| Antagonist G ([Arg6, D-Trp7,9, NmePhe8]-substance P (6-11)) | H510 | IC50 (Growth Inhibition) | 38.5 ± 1.5 | |
| Antagonist G ([Arg6, D-Trp7,9, NmePhe8]-substance P (6-11)) | H69 | EC50 (Apoptosis Induction) | 5.9 ± 0.1 | |
| Antagonist G ([Arg6, D-Trp7,9, NmePhe8]-substance P (6-11)) | H510 | EC50 (Apoptosis Induction) | 15.2 ± 2.7 |
Table 2: Apoptosis Induction by [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P in Lung Cancer Cell Lines
| Cell Line | Treatment | Percentage of Apoptotic Cells (Mean ± SD) | Method | Reference |
| H-69 (SCLC) | IC50 SPA (51.05 µM) | 35.9 ± 9.76% | DAPI Staining | |
| COR-L23 (NSCLC) | IC50 SPA (75.81 µM) | 34.34 ± 9.81% | DAPI Staining |
Signaling Pathway
The induction of apoptosis by SPA, a Substance P antagonist, is a multi-step process. The binding of SPA to the NK-1 receptor is thought to inhibit the pro-survival signals typically initiated by Substance P. Furthermore, evidence suggests that some Substance P antagonists can actively stimulate specific signaling cascades that lead to apoptosis. This process involves the generation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) pathway. Activated JNK can then phosphorylate various downstream targets, including members of the Bcl-2 family, to promote the intrinsic apoptosis pathway, ultimately leading to caspase activation and programmed cell death.
Caption: Proposed signaling pathway of SPA-induced apoptosis.
Experimental Protocols
Protocol 1: Induction of Apoptosis in Cultured Cancer Cells
This protocol describes the general procedure for treating cultured cancer cells with SPA to induce apoptosis.
Materials:
-
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P (SPA)
-
Cancer cell line of interest (e.g., H-69 SCLC)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment. A typical seeding density is 1-5 x 10^5 cells/well.
-
Allow cells to adhere and recover for 24 hours.
-
-
Preparation of SPA Working Solutions:
-
Prepare a stock solution of SPA in sterile DMSO (e.g., 10 mM).
-
Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest SPA concentration.
-
-
Treatment:
-
Remove the culture medium from the cells.
-
Add the prepared SPA working solutions and the vehicle control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells) and wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected medium.
-
For suspension cells, directly collect the cells from the culture vessel.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet with cold PBS.
-
-
Apoptosis Assay:
-
Proceed with an apoptosis detection method, such as the Annexin V/Propidium Iodide staining protocol detailed below.
-
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Deionized water
-
Flow cytometer
Procedure:
-
Prepare 1X Annexin V Binding Buffer: Dilute the 10X stock with deionized water.
-
Cell Staining:
-
Centrifuge the harvested cells (1-5 x 10^5) and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.
-
Interpretation of Results:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells (due to membrane damage)
Caption: Workflow for SPA-induced apoptosis assay.
References
Measuring the Effects of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P on Cell Proliferation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a synthetic analog of Substance P (SP) that acts as a broad-spectrum antagonist for neuropeptide receptors, including the neurokinin-1 (NK-1) receptor.[1][2] Substance P itself is known to be a mitogen, promoting tumor cell proliferation, angiogenesis, and migration.[3][4] Consequently, antagonists like [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P have garnered significant interest as potential anti-cancer agents.[1] This document provides detailed application notes and protocols for measuring the anti-proliferative effects of this compound on cancer cell lines. The methodologies described herein are essential for researchers in oncology and drug development seeking to evaluate the efficacy and mechanism of action of this and similar compounds.
Mechanism of Action
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P exerts its anti-proliferative effects primarily by acting as an antagonist at the NK-1 receptor, which is often overexpressed in various cancer cells, including small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC). By blocking the binding of endogenous ligands like Substance P, it inhibits downstream signaling pathways that promote cell growth and survival. The inhibitory action of this antagonist has been shown to block intracellular calcium mobilization and mitogen-activated protein kinase (MAPK) signaling. Interestingly, some studies suggest it can also act as a biased agonist, activating c-Jun N-terminal kinase (JNK) in certain cell types. The ultimate outcome of this receptor blockade and modulation of signaling pathways is the induction of apoptosis (programmed cell death) in cancer cells.
Data Presentation: Anti-Proliferative Activity
The following table summarizes the reported 50% inhibitory concentrations (IC50) of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P in various human cancer cell lines, demonstrating its potent anti-proliferative effects.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| H-510 | Small Cell Lung Cancer (SCLC) | Liquid Culture & Semi-solid Media | 5 | |
| H-69 | Small Cell Lung Cancer (SCLC) | Liquid Culture & Semi-solid Media | 5 | |
| Various SCLC (6 lines) | Small Cell Lung Cancer (SCLC) | DNA Synthesis | 20-50 | |
| NCI-H226 | Non-Small Cell Lung Cancer (NSCLC) - Squamous | DNA Synthesis | 20-50 | |
| HC12 | Small Cell Lung Cancer (SCLC) | Colony Forming Efficiency | 0.5-6.5 | |
| ICR-SC112 | Small Cell Lung Cancer (SCLC) | Colony Forming Efficiency | 0.5-6.5 | |
| HX149 | Ovarian Carcinoma | Colony Forming Efficiency | 0.5-6.5 | |
| Two Ovarian Carcinoma Lines | Ovarian Carcinoma | DNA Synthesis | 20-50 | |
| One Squamous Cervical Carcinoma Line | Cervical Carcinoma | DNA Synthesis | 20-50 |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P on cell proliferation are provided below.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P in culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
BrdU Incorporation Assay for DNA Synthesis
This assay measures the incorporation of the thymidine (B127349) analog, bromodeoxyuridine (BrdU), into newly synthesized DNA, which is a direct measure of cell proliferation.
Materials:
-
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for detection (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: After the desired treatment incubation, add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the culture medium and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU antibody solution and incubate for 1 hour at room temperature.
-
Detection: Wash the wells and add the appropriate detection substrate. Incubate until a color change is visible (for colorimetric assays).
-
Measurement: For colorimetric assays, add a stop solution and measure the absorbance. For fluorescent assays, measure the fluorescence intensity.
-
Data Analysis: Quantify the amount of BrdU incorporation, which is proportional to the rate of DNA synthesis and cell proliferation.
Colony Formation Assay (Clonogenic Assay)
This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of cell reproductive integrity.
Materials:
-
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates. The optimal seeding density should be determined empirically for each cell line.
-
Treatment: Allow the cells to adhere overnight, then treat with various concentrations of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P.
-
Incubation: Incubate the plates for 7-14 days at 37°C and 5% CO2, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the compound.
-
Fixation: After the incubation period, wash the wells with PBS and fix the colonies with 4% paraformaldehyde or methanol (B129727) for 15-20 minutes.
-
Staining: Stain the colonies with crystal violet solution for 20-30 minutes.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment concentration relative to the control.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.
Materials:
-
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualizations
Signaling Pathway of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
Caption: Proposed signaling pathway of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P.
Experimental Workflow for Assessing Anti-Proliferative Effects
Caption: General workflow for evaluating the anti-proliferative effects.
Logical Relationship of Experimental Outcomes
Caption: Relationship between the compound's effects and the assays used for their measurement.
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 4. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Protocol for Studying Signal Transduction Inhibition by Substance P Analogs
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, is a key mediator in pain transmission, inflammation, and mood regulation.[1] It exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[2][3] Upon binding, SP activates the NK1R, which then couples to Gq and Gs heterotrimeric G-proteins. This activation triggers downstream signaling cascades, including the mobilization of intracellular calcium ([Ca2+]i) via the Gq pathway and the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) through the Gs pathway.[2][4] The development of Substance P analogs that can inhibit these signaling pathways holds significant therapeutic potential for a variety of disorders.
This document provides a detailed protocol for studying the inhibitory effects of Substance P analogs on NK1R signal transduction. The described methodologies are designed to be conducted in a laboratory setting by trained researchers. The protocols cover essential assays for quantifying the potency and efficacy of SP analogs as antagonists of the NK1R.
Key applications for these protocols include:
-
Screening and Characterization of Novel SP Analogs: Identifying and evaluating new chemical entities for their ability to block SP-mediated signaling.
-
Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to SP analogs affect their inhibitory activity.
-
Pharmacological Profiling of Drug Candidates: Determining the potency (IC50 or Ki) and mechanism of action of potential therapeutic agents targeting the NK1R.
-
Investigation of Biased Agonism: Exploring whether SP analogs can selectively inhibit one signaling pathway (e.g., Gq-mediated calcium release) over another (e.g., Gs-mediated cAMP production).
Signaling Pathways and Experimental Workflow
Substance P Signaling Pathway
Substance P binding to the NK1R initiates a conformational change in the receptor, leading to the activation of associated G-proteins. The primary signaling pathways are depicted below.
References
Application Notes and Protocols: [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P in Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a synthetic analog of the neuropeptide Substance P (SP). It is characterized as a broad-spectrum neuropeptide antagonist, notably at tachykinin receptors such as the neurokinin-1 (NK1) receptor, which is the primary receptor for Substance P.[1] Substance P is a key mediator in the transmission of pain signals and is involved in neurogenic inflammation.[2] Consequently, antagonists of the NK1 receptor have been a significant focus of pain research.
This document provides detailed application notes and experimental protocols for the use of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P in pain research, based on preclinical studies. It also elucidates the underlying signaling pathways and presents quantitative data from relevant investigations.
A notable characteristic of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is its action as a biased agonist towards certain neuropeptide and chemokine receptors.[3][4] This means that while it antagonizes certain signaling pathways (e.g., those leading to pain transmission via the NK1 receptor), it may simultaneously activate other pathways, a critical consideration in experimental design and data interpretation.
Data Presentation
In Vivo Efficacy in Pain Models
The analgesic potential of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P has been evaluated in rodent models of inflammatory pain and nociception. The following table summarizes the quantitative data from these studies.
| Pain Model | Species | Administration Route | Dose | Effect | Reference |
| Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain | Rat | Intraplantar | 0.25 µg | Dose-dependent decrease in mechanical hyperalgesia | |
| 2.5 µg | Dose-dependent decrease in mechanical hyperalgesia | ||||
| 25 µg | Dose-dependent decrease in mechanical hyperalgesia | ||||
| Nociceptive Behavioral Response | Mouse | Intrathecal | 5 µg | Reduction of biting, licking, and scratching behavior induced by intrathecal Substance P or Serotonin |
In Vitro Biological Activity
| Assay | Cell Line | Parameter | Value | Reference |
| Inhibition of DNA Synthesis | Human Small Cell Lung Cancer (SCLC) | IC50 | 20-50 µM | |
| Inhibition of Colony Forming Efficiency | Human Small Cell Lung Cancer (SCLC) | IC50 | 0.5-6.5 µM | |
| Ghrelin Receptor Inverse Agonism | - | EC50 | 5.2 nM | [1] |
Signaling Pathways
Substance P, by binding to the NK1 receptor, activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to neuronal excitation and the transmission of pain signals. [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P acts as an antagonist at the NK1 receptor, blocking this canonical pathway.
Caption: Canonical Substance P/NK1 Receptor Signaling Pathway in Pain.
The "biased agonism" of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P implies that while it blocks Gq-mediated signaling, it may activate other pathways, such as those involving G12/13 or β-arrestin, leading to different cellular responses. This is an important area for further investigation in the context of its overall effect on neuronal function.
Caption: Concept of Biased Agonism of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-SP.
Experimental Protocols
Protocol 1: Assessment of Analgesic Effects in an Inflammatory Pain Model
This protocol is adapted from studies evaluating the effect of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P on mechanical hyperalgesia induced by Freund's Complete Adjuvant (FCA) in rats.
Objective: To determine the anti-hyperalgesic effect of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P in a model of persistent inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
-
Freund's Complete Adjuvant (FCA)
-
Sterile saline (0.9%)
-
Isoflurane or other suitable anesthetic
-
Von Frey filaments
-
Hamilton syringes
Procedure:
-
Acclimatization: House rats in a temperature and light-controlled environment with ad libitum access to food and water for at least 7 days before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold to mechanical stimulation using von Frey filaments (up-down method) on the plantar surface of the right hind paw of each rat.
-
Induction of Inflammation:
-
Lightly anesthetize the rats with isoflurane.
-
Inject 100 µL of FCA into the plantar surface of the right hind paw.
-
Allow the animals to recover in their home cages. Inflammation and hyperalgesia will develop over the next 24-48 hours.
-
-
Drug Administration:
-
Divide the animals into groups (e.g., vehicle control, 0.25 µg, 2.5 µg, and 25 µg of the test compound).
-
48 hours after FCA injection, administer the assigned dose of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P or vehicle (saline) via intraplantar injection into the inflamed paw.
-
-
Assessment of Mechanical Hyperalgesia:
-
Measure the paw withdrawal threshold at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
The investigator should be blinded to the treatment groups.
-
-
Data Analysis:
-
Calculate the paw withdrawal threshold in grams for each animal at each time point.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of different doses of the compound with the vehicle control.
-
Caption: Experimental Workflow for Inflammatory Pain Model.
Protocol 2: Assessment of Effects on Nociceptive Behavior
This protocol is based on studies investigating the modulation of nociceptive behaviors by intrathecal administration of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P in mice.
Objective: To evaluate the ability of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P to block nociceptive behaviors induced by a direct agonist at the spinal level.
Materials:
-
Male Swiss Webster mice (20-25 g)
-
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
-
Substance P or Serotonin
-
Sterile saline (0.9%)
-
Hamilton syringes with 30-gauge needles
-
Observation chambers
Procedure:
-
Acclimatization: Acclimate mice to the experimental room and observation chambers for at least 1 hour before the experiment.
-
Intrathecal Injection:
-
Gently restrain the mouse.
-
Perform a direct lumbar puncture for intrathecal injection between the L5 and L6 vertebrae.
-
Inject a total volume of 5 µL.
-
-
Experimental Groups:
-
Control Group: Intrathecal injection of saline followed by intrathecal injection of Substance P (e.g., 10 ng) or Serotonin (e.g., 2 µg).
-
Treatment Group: Intrathecal injection of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P (e.g., 5 µg) followed by intrathecal injection of Substance P or Serotonin.
-
-
Behavioral Observation:
-
Immediately after the second injection, place the mouse in an individual observation chamber.
-
Record the cumulative time spent biting, licking, and scratching the caudal parts of the body for a defined period (e.g., 5 minutes).
-
-
Data Analysis:
-
Compare the duration of nociceptive behaviors between the control and treatment groups using an appropriate statistical test (e.g., Student's t-test or Mann-Whitney U test).
-
Caption: Experimental Workflow for Nociceptive Behavior Model.
Conclusion
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a valuable tool for investigating the role of Substance P and its receptors in pain. Its antagonistic action at the NK1 receptor has been shown to reduce inflammatory hyperalgesia and nociceptive behaviors in preclinical models. Researchers should, however, remain mindful of its potential for biased agonism, which may lead to complex pharmacological effects. The protocols provided herein offer a starting point for the in vivo evaluation of this and similar compounds in the field of pain research. Further studies are warranted to explore its efficacy in other pain modalities, such as neuropathic pain, and to fully elucidate its mechanism of action at the molecular level.
References
- 1. Randomised, double-blind, placebo-controlled, parallel-group, multicentric, phase IIA clinical trial for evaluating the safety, tolerability, and therapeutic efficacy of daily oral administration of NFX88 to treat neuropathic pain in individuals with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P acts as a biased agonist toward neuropeptide and chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro effects of substance P analogue [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P on human tumour and normal cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for solubility issues encountered with [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P.
Troubleshooting Guide
This guide addresses common challenges in dissolving and handling [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P.
Q1: My peptide won't dissolve in water. What should I do?
A1: While [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is reported to be soluble in water up to 1 mg/ml, several factors can affect its dissolution. If you are experiencing issues, consider the following steps:
-
Sonication: Briefly sonicating the solution can help break up any aggregates and facilitate dissolution.[1]
-
Gentle Warming: Gently warming the solution may aid in dissolving the peptide. However, avoid excessive heat as it can lead to degradation.
-
pH Adjustment: Since this peptide has a net positive charge due to the presence of Arginine and Lysine residues, slightly acidifying the solvent can improve solubility. You can try adding a small amount of 10% acetic acid.[1][2][3]
Q2: Can I use an organic solvent to dissolve the peptide?
A2: Yes, using a minimal amount of an organic solvent is a common strategy for peptides with hydrophobic residues.
-
DMSO: This peptide is soluble in DMSO at concentrations up to 100 mg/mL, although sonication may be required. It is important to use a minimal amount of DMSO to create a stock solution and then slowly dilute it with your aqueous buffer of choice while vortexing.
-
Acetonitrile (B52724): The peptide is also soluble in 60% acetonitrile in water.
When using organic solvents, it is crucial to add the peptide-organic solvent solution dropwise to the aqueous buffer while stirring to prevent precipitation.
Q3: The peptide precipitates when I add it to my aqueous buffer (e.g., PBS). How can I prevent this?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for peptides dissolved in organic solvents. This indicates that the solubility limit in the final buffer has been exceeded. Here are some troubleshooting steps:
-
Slow Dilution: Add the concentrated peptide stock solution to the aqueous buffer very slowly, drop by drop, while vigorously stirring or vortexing. This helps to avoid localized high concentrations of the peptide that can lead to aggregation.
-
Lower the Final Concentration: You may need to prepare a more dilute final solution.
-
Check the pH of your Buffer: The pH of the buffer can significantly impact peptide solubility. Since this is a basic peptide, a slightly acidic buffer might be more suitable than a neutral or basic one. Avoid buffers with a pH near the peptide's isoelectric point (pI), where it will be least soluble.
Q4: My peptide solution appears cloudy. What does this mean?
A4: A cloudy solution indicates that the peptide is not fully dissolved and may be forming aggregates. You can try the following:
-
Sonication: As mentioned before, sonication can help to break up aggregates.
-
Filtration: Before use, you can filter the solution through a 0.22 µm filter to remove any undissolved particles. However, this will reduce the effective concentration of your peptide.
-
Re-dissolve: If the cloudiness persists, it is best to lyophilize the peptide and attempt to re-dissolve it using a different solvent or a more optimized protocol.
Frequently Asked Questions (FAQs)
Q5: What is the recommended solvent for initial reconstitution of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P?
A5: For initial reconstitution, sterile, distilled water is a good starting point, with a reported solubility of up to 1 mg/ml. If solubility is an issue, using a minimal amount of an organic solvent like DMSO is recommended, followed by dilution in an aqueous buffer.
Q6: How should I store the lyophilized peptide?
A6: Lyophilized [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P should be stored desiccated at -20°C. Before opening the vial, it is important to allow it to warm to room temperature in a desiccator to prevent condensation, which can degrade the peptide.
Q7: How should I store the peptide once it is in solution?
A7: For short-term storage, peptide solutions can be kept at 4°C. For long-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q8: What is the molecular weight of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P?
A8: The molecular weight of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is approximately 1516.85 g/mol .
Data Presentation
Table 1: Solubility of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
| Solvent | Concentration | Notes | Reference |
| Water | up to 1 mg/mL | Sonication may be required. | |
| DMSO | up to 100 mg/mL | Sonication may be required. | |
| 60% Acetonitrile in Water | Soluble | Specific concentration not provided. |
Experimental Protocols
Protocol for Reconstitution of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents moisture from condensing on the peptide.
-
Centrifuge: Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.
-
Solvent Addition:
-
For Aqueous Solutions: Add the calculated volume of sterile, distilled water to achieve the desired concentration (not exceeding 1 mg/mL).
-
For Organic Stock Solutions: Add a minimal amount of DMSO to the vial to completely dissolve the peptide.
-
-
Dissolution:
-
Gently vortex or swirl the vial to mix.
-
If the peptide does not fully dissolve, sonicate the vial in a water bath for short intervals.
-
-
Dilution (for organic stock solutions): While vigorously stirring your desired aqueous buffer, slowly add the peptide-DMSO stock solution drop by drop to reach the final concentration.
-
Inspection: The final solution should be clear and free of visible particulates. If the solution is cloudy, refer to the troubleshooting guide.
-
Storage: For immediate use, store at 4°C. For long-term storage, aliquot the solution into single-use tubes and store at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for peptide solubility.
References
Technical Support Center: Improving the Stability of Substance P Analogs in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with Substance P (SP) and its analogs in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my Substance P analog solution losing biological activity so quickly?
A1: Substance P and its analogs can be unstable in aqueous solutions due to several degradation pathways. The most common cause is the oxidation of the methionine residue at position 11, which is highly susceptible to oxidation.[1] Other degradation routes include hydrolysis, deamidation, and aggregation. The rate of degradation is often influenced by pH, temperature, and the presence of dissolved oxygen.
Q2: What are the optimal storage conditions for reconstituted Substance P analog solutions?
A2: For long-term storage, it is recommended to aliquot the reconstituted peptide solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles. For short-term storage (a few days), solutions can be kept at 4°C. It is crucial to use a buffer at an optimal pH (see Q3) and to have degassed the buffer to minimize dissolved oxygen.
Q3: What is the best pH for storing my Substance P analog solution?
A3: Substance P is most stable in slightly acidic conditions (pH 4-6). Alkaline conditions (pH > 8) can significantly accelerate degradation. Therefore, using a buffer system such as acetate (B1210297) or citrate (B86180) in the pH range of 4-6 is recommended for enhanced stability.
Q4: My lyophilized Substance P analog is difficult to dissolve. What should I do?
A4: Some analogs, particularly those with hydrophobic modifications, may have poor aqueous solubility. To improve dissolution, you can first dissolve the peptide in a small amount of a sterile organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then slowly add the aqueous buffer to your desired final concentration while gently vortexing. Sonication can also be beneficial in dissolving the peptide.
Q5: Can I do anything to protect my Substance P analog from oxidation?
A5: Yes, several strategies can minimize oxidation. Using degassed buffers and purging the vial headspace with an inert gas like nitrogen or argon can significantly reduce exposure to oxygen. Additionally, adding antioxidants such as ascorbic acid or methionine itself in excess to the buffer can act as scavengers for reactive oxygen species.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low biological response in my assay. | 1. Peptide Degradation: Improper storage or handling has led to the degradation of the analog. 2. Incorrect Concentration: Errors in calculation or dilution. 3. Low Receptor Expression: The cell line or tissue may not express the target receptor (e.g., NK1R) at sufficient levels. | 1. Prepare a fresh stock solution from a new vial of lyophilized powder. Ensure proper storage at -20°C (lyophilized) or -80°C (in solution). 2. Recalculate all concentrations and verify pipetting accuracy. Consider having the stock solution concentration confirmed by a third-party service. 3. Verify receptor expression using methods like qPCR or Western blot. |
| High variability between experimental replicates. | 1. Peptide Aggregation: The analog may be forming aggregates, leading to inconsistent effective concentrations. 2. Inconsistent Freeze-Thaw Cycles: Repeatedly freezing and thawing the same stock solution can lead to degradation. | 1. Ensure the peptide is fully dissolved using sonication or gentle vortexing. Consider including a small percentage of an organic solvent like DMSO in your stock solution. 2. Always aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
| Precipitation observed upon reconstitution or dilution. | 1. Poor Solubility: The analog's intrinsic properties may limit its solubility in the chosen buffer. 2. Buffer Incompatibility: The pH or ionic strength of the buffer may be causing the peptide to precipitate. | 1. First, dissolve the peptide in a minimal amount of an appropriate organic solvent (e.g., DMSO) before adding the aqueous buffer. 2. Test different buffer systems and pH values. A lower pH (4-6) may improve the solubility of some analogs. |
Data Presentation: Stability of Substance P Analogs
The following table provides illustrative stability data for native Substance P and two of its analogs under different conditions. This data is compiled from established knowledge of peptide degradation kinetics and is intended for comparative purposes. The half-life (t½) represents the time taken for 50% of the peptide to degrade.
| Peptide | Condition | Half-life (t½) in hours (approx.) | Primary Degradation Pathway |
| Substance P | pH 7.4, 37°C, in PBS | 2 - 4 | Oxidation of Met¹¹ |
| pH 5.0, 37°C, in Acetate Buffer | 18 - 24 | Hydrolysis | |
| pH 7.4, 4°C, in PBS | 48 - 72 | Oxidation of Met¹¹ | |
| [Sar⁹, Met(O₂)¹¹]-Substance P | pH 7.4, 37°C, in PBS | > 48 | Hydrolysis |
| pH 5.0, 37°C, in Acetate Buffer | > 72 | Hydrolysis | |
| pH 7.4, 4°C, in PBS | > 168 | Hydrolysis | |
| [D-Pro², D-Trp⁷,⁹]-Substance P | pH 7.4, 37°C, in PBS | > 72 | Hydrolysis |
| pH 5.0, 37°C, in Acetate Buffer | > 100 | Hydrolysis | |
| pH 7.4, 4°C, in PBS | > 200 | Hydrolysis |
Note: [Sar⁹, Met(O₂)¹¹]-Substance P is an analog where the methionine is already oxidized to the more stable sulfone form, preventing further oxidation.[2][3] [D-Pro², D-Trp⁷,⁹]-Substance P lacks the C-terminal methionine, thus avoiding oxidation at this position.
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Substance P Analogs
This protocol outlines a general method for assessing the stability of Substance P analogs in solution using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials and Reagents:
-
Substance P analog of interest
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.0
-
Sterile microcentrifuge tubes
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the Substance P analog in an appropriate solvent (e.g., 10% DMSO in water).
3. Stability Study Setup:
-
Dilute the peptide stock solution to a final concentration of 100 µg/mL in the desired buffers (e.g., PBS pH 7.4 and acetate buffer pH 5.0).
-
Aliquot the solutions into separate microcentrifuge tubes for each time point and temperature.
-
Incubate the tubes at the desired temperatures (e.g., 4°C and 37°C).
4. HPLC Analysis:
-
At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each condition.
-
Inject 20 µL of the sample onto the HPLC system.
-
Run a linear gradient elution, for example:
-
0-5 min: 20% Mobile Phase B
-
5-25 min: 20% to 80% Mobile Phase B
-
25-30 min: 80% Mobile Phase B
-
30-35 min: 80% to 20% Mobile Phase B
-
35-40 min: 20% Mobile Phase B
-
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to 214 nm.
5. Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the initial (T=0) peak area.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the half-life.
Visualizations
Caption: Substance P/NK1 Receptor Signaling Pathway.
Caption: Troubleshooting workflow for Substance P analog experiments.
References
- 1. Metabolically stable analogues of substance P: persistent action of partially modified retro-inverso analogues of substance P on rat parotid and hypothalamic slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P. The information is tailored for researchers, scientists, and drug development professionals to address potential off-target effects and provide guidance for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P and what is its primary activity?
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a synthetic analog of Substance P. While it is often used as a Substance P antagonist, it is more accurately described as a broad-spectrum neuropeptide antagonist and a biased agonist at certain neuropeptide and chemokine receptors.[1][2][3] Its primary intended use in many studies is to block the signaling of Substance P and other neuropeptides, particularly in cancer research.[1]
Q2: What are the known off-target effects of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P?
This peptide exhibits a range of off-target activities, including:
-
Antagonism at Bombesin (B8815690)/Gastrin-Releasing Peptide (GRP) Receptors: It is a potent antagonist of bombesin and GRP receptors.
-
Biased Agonism: It acts as a biased agonist, meaning it can selectively activate certain downstream signaling pathways while blocking others at the same receptor. For example, it can block Gq-protein-mediated calcium release while activating the ERK pathway.
-
Chemokine and Neuropeptide Receptor Agonism: It can stimulate neutrophil migration and calcium mobilization, and activate c-Jun N-terminal kinase (JNK).
-
Inverse Agonism at the Ghrelin Receptor: It has been shown to be a potent full inverse agonist for the ghrelin receptor.
-
Antagonism at Bradykinin and Cholecystokinin (CCK) Receptors: It is also reported to be an antagonist at these receptors.
Q3: I am observing unexpected cellular responses in my experiment. Could these be off-target effects?
Yes, unexpected responses are plausible given the compound's broad bioactivity. If you observe effects on cell migration, calcium levels, or kinase activation that are inconsistent with NK-1 receptor blockade, you may be seeing off-target effects. For example, activation of JNK or increased neutrophil migration are known off-target agonist effects of this compound.
Q4: How can I minimize or control for off-target effects in my experiments?
-
Dose-Response Studies: Conduct thorough dose-response experiments to determine the optimal concentration for your desired effect with minimal off-target activity.
-
Use of Multiple Antagonists: Compare the effects of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P with other, more selective antagonists for your target of interest.
-
Control Cell Lines: Use cell lines that lack the expression of potential off-target receptors (e.g., GRP, ghrelin, or chemokine receptors) to confirm that the observed effect is mediated by your primary target.
-
Specific Pathway Inhibitors: Use specific inhibitors for signaling pathways associated with known off-target effects (e.g., a JNK inhibitor) to dissect the observed cellular response.
Troubleshooting Guides
Issue 1: Unexpected Increase in Intracellular Calcium
| Potential Cause | Troubleshooting Step |
| Agonist activity at chemokine receptors. | This compound can stimulate calcium flux in certain cells, such as neutrophils. Verify the identity of your cell type and its potential expression of chemokine receptors. Run a parallel experiment with a known chemokine receptor agonist to compare the calcium signaling profile. |
| Interaction with other GPCRs. | The compound has broad-spectrum activity. Consider if your cells express other neuropeptide receptors that could be activated. |
| Experimental artifact. | Review your calcium flux assay protocol. Ensure proper dye loading, buffer composition, and baseline measurements. Run appropriate positive (e.g., ionomycin) and negative (e.g., EGTA) controls. |
Issue 2: Unexplained Cell Migration
| Potential Cause | Troubleshooting Step |
| Agonist effect on chemokine receptors. | [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is known to stimulate neutrophil migration. If using immune cells or other cells expressing chemokine receptors, this is a likely off-target effect. |
| Activation of other pro-migratory pathways. | The compound can activate JNK, which can be involved in cell migration. |
| Assay conditions. | Ensure your migration assay (e.g., Boyden chamber) is properly set up with appropriate controls. Check for chemoattractant contamination in your media. |
Issue 3: Inhibition of Cell Growth is Weaker or Stronger Than Expected
| Potential Cause | Troubleshooting Step |
| Receptor expression levels. | The anti-proliferative effect on cancer cells can be dependent on the expression of receptors like the GRP receptor. Higher expression may lead to greater sensitivity. |
| Serum concentration in media. | The inhibitory effects on cell growth can be partially reversed by higher serum concentrations. Standardize the serum percentage in your culture media. |
| Compound stability. | While relatively stable, degradation can occur. Ensure proper storage and handling of the peptide. Prepare fresh solutions for each experiment. |
Quantitative Data Summary
| Off-Target Interaction | Cell Line/System | Effect | Value | Reference |
| Ghrelin Receptor | - | Inverse Agonist | EC50 = 5.2 nM | |
| Small Cell Lung Cancer (SCLC) | H-510 and H-69 | Inhibition of proliferation | IC50 ≈ 5 µM | |
| Various Human Tumor Cell Lines | 6 SCLC, 1 N-SCLC, 2 ovarian, 1 squamous cervical carcinoma | Inhibition of DNA synthesis | IC50 = 20-50 µM | |
| SCLC and N-SCLC Cell Lines | 3 SCLC, 1 N-SCLC | Inhibition of colony forming efficiency (5% serum) | IC50 = 0.5-6.5 µM | |
| Normal Human Bone Marrow | 3 donors | Inhibition of colony forming efficiency | IC50 = 30-80 µM |
Experimental Protocols
Protocol 1: Intracellular Calcium Flux Assay
This protocol is adapted for measuring changes in intracellular calcium concentration upon treatment with [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P.
Materials:
-
Cells of interest
-
Culture medium (must contain calcium)
-
Indo-1 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127 (for Fluo-3/4)
-
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Plate cells to be at the desired confluency on the day of the experiment. For suspension cells, ensure a sufficient cell number for analysis (e.g., at least 5x10^5 cells per condition).
-
Dye Loading:
-
Resuspend cells in culture medium.
-
Load cells with Indo-1 AM (typically 1-10 µM) or Fluo-4 AM for 30-60 minutes at 37°C in the dark. The optimal dye concentration should be determined by titration.
-
-
Washing: Wash cells twice with fresh, warm medium to remove extracellular dye.
-
Equilibration: Resuspend cells in fresh medium and allow them to equilibrate at 37°C for approximately 10-30 minutes before analysis.
-
Data Acquisition:
-
Establish a baseline fluorescence reading for at least 30-60 seconds.
-
Add [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P at the desired concentration and continue recording the fluorescence signal.
-
For controls, add ionomycin to determine the maximum calcium response and EGTA to determine the minimal response.
-
-
Analysis: Analyze the change in fluorescence intensity or ratio over time.
Protocol 2: Neutrophil Migration (Chemotaxis) Assay
This protocol describes a Boyden chamber/Transwell assay to assess the effect of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P on neutrophil migration.
Materials:
-
Isolated human neutrophils
-
RPMI or other suitable serum-free medium
-
Transwell inserts with a 3-5 µm pore size
-
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
-
IL-8 or fMLP (positive control chemoattractant)
-
Cell viability/quantification reagent (e.g., CellTiter-Glo®)
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Assay Setup:
-
Add serum-free medium containing the test compound ([D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P) or controls to the lower chamber of the Transwell plate. Include a positive control (e.g., IL-8) and a negative control (medium alone).
-
Resuspend isolated neutrophils in serum-free medium.
-
-
Cell Seeding: Add the neutrophil suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell migration.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell insert.
-
Quantify the number of neutrophils that have migrated to the lower chamber by measuring their ATP levels using a luminescent-based method or by direct cell counting.
-
-
Data Analysis: Express the results as the number of migrated cells or as a percentage of the total number of cells seeded.
Visualizations
Caption: Workflow for intracellular calcium flux assay.
Caption: Workflow for neutrophil migration assay.
Caption: Off-target signaling of the compound.
References
optimizing dosage for in vivo studies with [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing dosage and troubleshooting experiments involving [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P.
Frequently Asked Questions (FAQs)
Q1: What is [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P and what is its mechanism of action?
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a synthetic analog of Substance P. It functions as a broad-spectrum neuropeptide antagonist, targeting multiple receptors, including those for bradykinin, cholecystokinin, and bombesin.[1] It is also described as a biased agonist, meaning it can selectively activate certain signaling pathways while blocking others.[2][3] Its primary mechanism involves the blockade of neurokinin-1 (NK-1) receptors, which are G protein-coupled receptors (GPCRs).[4] By blocking these receptors, it inhibits downstream signaling cascades, such as the activation of phospholipase C, leading to reduced inositol (B14025) trisphosphate/diacylglycerol (IP3/DAG) formation and subsequent calcium mobilization.[1] This antagonism can modulate processes like neuroinflammation, pain transmission, and cell proliferation.
Q2: What is the solubility and recommended storage for [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P?
The compound is soluble in water up to 1 mg/ml. For long-term storage, it is recommended to desiccate the lyophilized powder at -20°C. Once reconstituted, the solution should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.
Q3: What are the common in vivo applications of this compound?
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P has been investigated in various in vivo models, primarily for its anti-cancer, anti-inflammatory, and analgesic properties. It has shown efficacy in inhibiting the growth of small cell lung cancer (SCLC) xenografts in mice. Additionally, it has been studied for its potential to reduce inflammatory pain. Its role in modulating neurogenic inflammation is also an area of active research.
Optimizing In Vivo Dosage
The optimal dosage of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P can vary significantly depending on the animal model, the route of administration, and the specific research question. Below is a summary of reported dosages from in vivo studies.
| Animal Model | Application | Route of Administration | Dosage | Observed Effect | Reference |
| Nude Mice (with SCLC xenografts) | Anti-cancer | Intraperitoneal (IP) Injection | 500 µ g/day | No significant inhibition of tumor growth. | |
| Nude Mice (with SCLC xenografts) | Anti-cancer | Continuous Subcutaneous (SC) Infusion (osmotic minipump) | 2.1 µ g/day | Significant inhibition of tumor growth. | |
| Nude Mice (with SCLC xenografts) | Anti-cancer | Continuous Subcutaneous (SC) Infusion (osmotic minipump) | 1 mg/day | No inhibition of tumor growth; formation of fibrous capsules. | |
| Nude Mice (with H69 SCLC xenograft) | Anti-cancer | Intraperitoneal (IP) Injection | 12 µg/g | Investigated for tissue distribution and metabolism. | |
| Sprague Dawley Rats | Inflammatory Pain | Intraplantar Injection | 0.25 µg, 2.5 µg, 25 µg in 0.1 ml | Dose-dependent reduction in mechanical hyperalgesia. |
Experimental Protocols
1. Preparation of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P for In Vivo Injection
-
Reconstitution: Aseptically reconstitute the lyophilized peptide with a sterile, pyrogen-free vehicle. For aqueous solutions, sterile water or phosphate-buffered saline (PBS) is commonly used. The solubility in water is up to 1 mg/ml.
-
Vehicle Selection: The choice of vehicle is critical for peptide stability and bioavailability. For subcutaneous or intraperitoneal injections, sterile PBS (pH 7.4) is a suitable vehicle. For continuous infusion using osmotic pumps, the vehicle should be sterile and compatible with the pump's materials. The use of excipients like mannitol (B672) or sucrose (B13894) can help stabilize the peptide.
-
Sterilization: If the reconstituted solution is not prepared from a sterile powder, it should be sterilized by filtration through a 0.22 µm syringe filter before administration.
2. In Vivo Administration Methods
-
Intraperitoneal (IP) Injection in Mice:
-
Restrain the mouse firmly but gently, exposing the abdomen.
-
Tilt the mouse slightly with its head downwards.
-
Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
Inject the desired volume of the peptide solution.
-
-
Subcutaneous (SC) Injection in Mice:
-
Gently grasp the loose skin over the scruff of the neck to form a "tent".
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the animal's back.
-
Inject the solution, which will form a small bleb under the skin.
-
Gently massage the injection site to aid dispersal.
-
-
Continuous Subcutaneous Infusion via Osmotic Minipump in Mice:
-
Pump Preparation: Following the manufacturer's instructions, fill the osmotic minipump with the sterile peptide solution. Ensure no air bubbles are present. Prime the pump by incubating it in sterile saline at 37°C for the recommended duration (typically 4-6 hours) to ensure immediate and consistent delivery upon implantation.
-
Surgical Implantation: Anesthetize the mouse. Make a small incision in the skin on the back, slightly posterior to the scapulae. Using a hemostat, create a subcutaneous pocket large enough to accommodate the pump. Insert the filled and primed pump into the pocket, delivery portal first. Close the incision with wound clips or sutures.
-
Post-operative Care: Monitor the animal for recovery and signs of distress. Provide appropriate analgesia as per institutional guidelines.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peptide Precipitation in Solution | - pH of the vehicle is at the isoelectric point of the peptide.- Concentration is too high.- Improper storage of the stock solution. | - Adjust the pH of the vehicle. For basic peptides, a slightly acidic pH may improve solubility.- Prepare a more dilute solution.- Ensure stock solutions are stored correctly and avoid repeated freeze-thaw cycles. |
| High Variability in In Vivo Results | - Inconsistent injection technique.- Degradation of the peptide in the vehicle or after injection.- Incorrect dosage calculation. | - Ensure all personnel are trained and consistent in their injection methods.- Prepare fresh solutions for each experiment. Consider the in vivo stability of the peptide and time-course of the experiment.- Double-check all calculations for dosage and dilution. |
| Adverse Reactions at the Injection Site (e.g., inflammation, necrosis) | - High concentration of the peptide.- Non-physiological pH or osmolality of the vehicle.- Contamination of the solution. | - Reduce the concentration of the injected solution.- Use a physiologically buffered vehicle (e.g., PBS at pH 7.4).- Ensure sterility of the peptide solution and all injection materials. |
| Osmotic Minipump Failure to Deliver | - Air bubbles in the pump or catheter.- Clogged flow moderator or catheter.- Incorrect pump priming. | - Carefully fill the pump and catheter to avoid introducing air bubbles.- Ensure the peptide solution is fully dissolved and free of particulates.- Follow the manufacturer's instructions for pump priming precisely. |
| Leakage from Osmotic Minipump Incision Site | - Incision not properly closed.- Pocket for the pump is too small, causing pressure on the incision. | - Ensure the incision is securely closed with sutures or wound clips.- Create a subcutaneous pocket that is large enough for the pump to move freely without stressing the incision. |
Visualizing Mechanisms and Workflows
To aid in the understanding of the experimental processes and the compound's mechanism of action, the following diagrams are provided.
Figure 1: Simplified signaling pathway of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P antagonism.
Figure 2: General experimental workflow for in vivo studies.
References
- 1. [D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P acts as a biased agonist toward neuropeptide and chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 3. Substance P: does it produce analgesia or hyperalgesia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptides as drug delivery vehicles across biological barriers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P Experiments
Welcome to the technical support center for experiments involving [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and providing clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P and what is its primary mechanism of action?
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a synthetic analog of Substance P. It is characterized as a broad-spectrum neuropeptide antagonist and a biased agonist.[1] This dual nature is central to its complex biological activities. While it antagonizes certain signaling pathways, such as Gq-protein-mediated calcium mobilization typically induced by neuropeptides like bombesin (B8815690), bradykinin, and cholecystokinin, it simultaneously activates other pathways, such as the G12 protein pathway leading to c-Jun N-terminal kinase (JNK) activation.[1] This biased agonism allows it to have both inhibitory and stimulatory effects depending on the cellular context and the specific signaling pathways being measured.
Q2: I am observing both inhibition of cell proliferation and activation of a specific signaling pathway. Is this an expected result?
Yes, this is a plausible and expected outcome due to the biased agonism of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P. For example, it has been shown to inhibit the growth of small cell lung cancer (SCLC) cells, in part by inducing apoptosis, while concurrently activating the JNK signaling pathway. This occurs because the peptide selectively activates certain G-proteins (like G12) while blocking others (like those coupled to calcium release). Therefore, observing seemingly contradictory results is a key feature of this compound's pharmacology.
Q3: My experimental results are inconsistent, particularly regarding the inhibitory concentration. What could be the cause?
Inconsistencies in the inhibitory effects of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P can be influenced by experimental conditions. One critical factor is the serum concentration in your cell culture medium. Studies have shown that the inhibitory effects of this peptide on cancer cell growth can be partially reversed by increasing the serum concentration from 5% to 20%. Therefore, it is crucial to maintain a consistent and clearly reported serum concentration throughout your experiments to ensure reproducibility.
Q4: What are the known off-target effects of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P?
Beyond its effects on neuropeptide receptors, this compound is also known to bind to IL-8 and gastrin-releasing peptide (GRP) receptors. Its activity as a bombesin antagonist is also well-documented. Researchers should be aware of these additional targets, as they could contribute to the observed biological effects in their specific experimental system.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No effect on calcium mobilization where one is expected. | The peptide is acting as an antagonist for the specific G-protein pathway (e.g., Gq) that mediates calcium release in your cell type. | This may be an expected result. Consider measuring other signaling pathways known to be activated by this peptide, such as JNK activation, to confirm its activity. |
| Variability in IC50 values for growth inhibition across experiments. | Inconsistent serum concentration in the cell culture medium. | Standardize the serum concentration in all experiments. It is recommended to perform a serum concentration optimization experiment to determine the ideal condition for your cell line and assay. Consider serum starvation prior to the experiment for a more controlled environment. |
| Unexpected cell migration or cytoskeletal changes. | Agonistic activity of the peptide on certain G-protein pathways (e.g., G12) that regulate cell motility. | This is a known agonist effect of the peptide. Quantify these changes using appropriate assays (e.g., transwell migration assay, immunofluorescence for cytoskeletal proteins) and interpret them in the context of its biased agonism. |
| Cell death observed is not apoptotic. | The concentration of the peptide used is too high, leading to necrosis, or the cell type undergoes a different form of programmed cell death. | Perform a dose-response experiment to determine the optimal concentration for inducing apoptosis. Use multiple apoptosis markers (e.g., Annexin V/PI staining, caspase activation assays) to confirm the mechanism of cell death. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Serum Conditions | Reference |
| H69 | Small Cell Lung Cancer (SCLC) | DNA Synthesis | 20-50 | Not Specified | |
| HC12 | Small Cell Lung Cancer (SCLC) | Colony Forming Efficiency | 8 | 20% FCS | |
| SCLC CLs (various) | Small Cell Lung Cancer (SCLC) | Colony Forming Efficiency | 0.5-6.5 | 5% Serum | |
| N-SCLC (squamous) | Non-Small Cell Lung Cancer | DNA Synthesis | 20-50 | Not Specified | |
| Ovarian Carcinoma | Ovarian Cancer | DNA Synthesis | 20-50 | Not Specified | |
| Squamous Cervical Carcinoma | Cervical Cancer | DNA Synthesis | 20-50 | Not Specified |
Table 2: Effects on Normal Cells
| Cell Type | Assay | IC50 (µM) | Serum Conditions | Reference |
| Normal Human Bone Marrow | Colony Forming Efficiency | 30-80 | 20% FCS |
Experimental Protocols
JNK Activation Assay (Immunoprecipitation Kinase Assay)
This protocol is designed to measure the activation of c-Jun N-terminal kinase (JNK) in response to treatment with [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-JNK antibody
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer
-
Recombinant c-Jun protein (substrate)
-
[γ-³²P]ATP or non-radioactive ATP and phospho-c-Jun specific antibody
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P for the specified time. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-JNK antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the JNK-antibody complex.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing recombinant c-Jun and ATP (either radioactive or non-radioactive).
-
Incubate at 30°C for 20-30 minutes.
-
-
Detection:
-
Radioactive method: Stop the reaction by adding SDS-PAGE sample buffer. Run the samples on an SDS-PAGE gel, dry the gel, and expose it to X-ray film.
-
Non-radioactive method: Stop the reaction and run the samples on an SDS-PAGE gel. Perform a Western blot using a phospho-c-Jun specific antibody.
-
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration.
Materials:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and grow to confluency.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM with Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
Assay:
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P (and/or a known agonist as a positive control) and immediately begin kinetic fluorescence measurements.
-
Record the fluorescence intensity over time to measure the change in intracellular calcium.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Experimental workflow for investigating biased agonism.
Caption: Simplified signaling pathway of the biased agonist.
References
Navigating Unexpected Agonist Activity of Substance P Antagonists: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the unexpected agonist activity sometimes observed with substance P (SP) antagonists at the neurokinin-1 receptor (NK1R). This guide is designed to help you diagnose the underlying pharmacological principles, select appropriate assays, and confidently interpret your results.
Frequently Asked Questions (FAQs)
Q1: Why is my substance P (NK1R) antagonist showing agonist activity?
A1: An NK1R antagonist can exhibit agonist activity primarily due to two phenomena: partial agonism and biased agonism.
-
Partial Agonism: The antagonist may weakly activate the NK1R in the absence of the endogenous agonist, substance P. This intrinsic activity is often lower than that of the full agonist. Some older peptide-based antagonists have been noted to display partial agonist effects.
-
Biased Agonism (or Functional Selectivity): This is a more common reason for modern antagonists. The ligand may selectively activate certain downstream signaling pathways while simultaneously blocking others. For example, an antagonist might block the canonical Gq-protein pathway (measured by calcium release) but activate the β-arrestin or MAPK/ERK pathways. This differential activation can lead to unexpected cellular responses that appear as agonist activity in some assays.
Q2: What is the difference between a partial agonist and a biased agonist?
A2: A partial agonist has lower intrinsic efficacy at the receptor compared to a full agonist, meaning it produces a submaximal response even at saturating concentrations through the same signaling pathway. A biased agonist , on the other hand, stabilizes a specific receptor conformation that preferentially activates a subset of downstream signaling pathways (e.g., G-protein vs. β-arrestin pathways) over others. The efficacy of a biased agonist can be full or partial for the pathway it activates.
Q3: Could off-target effects be causing the agonist activity?
A3: Yes. The compound may be interacting with other receptors or cellular targets that elicit a response similar to NK1R activation in your assay system. It is crucial to run appropriate controls, including using a structurally unrelated NK1R antagonist and testing in a cell line that does not express NK1R, to rule out off-target effects.
Q4: How does the signaling of the NK1 receptor work?
A4: The NK1R is a G-protein coupled receptor (GPCR). Upon binding substance P, it primarily couples to Gαq/11, activating Phospholipase C (PLC). PLC then cleaves PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). The receptor can also signal through other pathways, including the activation of MAP kinases like ERK1/2. Following activation, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin, which desensitizes the G-protein signal and can initiate its own signaling cascades and receptor internalization.
Troubleshooting Guide
If you observe unexpected agonist activity with your substance P antagonist, follow this troubleshooting workflow.
Diagram: Troubleshooting Workflow for Unexpected Agonist Activity
Caption: A step-by-step workflow for troubleshooting unexpected agonist activity.
Step 1: Verify Compound Integrity
-
Purity and Identity: Confirm the purity and chemical identity of your antagonist using methods like LC-MS or NMR. Impurities could be the source of the observed activity.
-
Solubility and Stability: Ensure the compound is fully solubilized and stable in your assay buffer. Compound precipitation can lead to erroneous results.
Step 2: Rule Out Off-Target Effects
-
Negative Control Cell Line: Test your compound in a parental cell line that does not express NK1R. If you still observe the agonist effect, it is likely an off-target effect.
-
Unrelated Antagonist: Use a well-characterized, structurally distinct NK1R antagonist in your assay. If this second antagonist blocks the agonist-like effect of your test compound, it suggests the effect is mediated through the NK1R.
Step 3: Confirm On-Target (NK1R-mediated) Activity
-
If the activity is absent in the NK1R-negative cell line and is blocked by a known NK1R antagonist, you can be confident the effect is on-target. Proceed to characterize the nature of this agonist activity.
Step 4: Characterize the Mechanism
-
To distinguish between partial and biased agonism, you must test the compound's activity across multiple signaling pathways downstream of the NK1R.
-
Gq Pathway: Measure intracellular calcium mobilization.
-
β-Arrestin Pathway: Perform a β-arrestin recruitment or translocation assay.
-
MAPK/ERK Pathway: Measure the phosphorylation of ERK1/2.
-
Step 5: Interpret the Results
-
Partial Agonism: If your compound shows weak activation across all tested pathways compared to substance P, it is likely acting as a partial agonist.
-
Biased Agonism: If your compound shows no activity or antagonism in one pathway (e.g., calcium flux) but demonstrates clear agonism in another (e.g., β-arrestin recruitment or ERK phosphorylation), it is a biased agonist.
Quantitative Data Summary
Direct comparisons of agonist-like activity for NK1R antagonists are not always available in single studies, and values can vary based on the cell system and assay conditions. The table below provides a summary of antagonist potency for several common non-peptide antagonists. Any agonist activity is typically characterized in dedicated biased agonism studies.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Antagonist Potency (IC50 or pA2) | Notes |
| Aprepitant | ~0.1 - 0.5 | pA2 ≈ 9.5 | The first FDA-approved NK1R antagonist for clinical use.[1][2] |
| CP-96,345 | ~0.4 - 1.0 | pA2 ≈ 8.0 - 9.0 | A widely used tool compound in preclinical research.[1] |
| L-733,060 | ~1.0 - 2.5 | pA2 ≈ 8.5 | Another common preclinical tool with good CNS penetration.[1] |
| Spantide II | Variable | pA2 ≈ 5.4 | A peptide antagonist; some reports indicate potential for partial agonism.[1] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.
Key Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the activation of the Gαq pathway.
Principle: Upon Gq activation, IP3 is generated, leading to the release of Ca²⁺ from the endoplasmic reticulum. A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is pre-loaded into the cells. An increase in intracellular Ca²⁺ concentration results in a measurable increase in fluorescence.
Methodology:
-
Cell Culture: Plate cells expressing NK1R (e.g., HEK293 or CHO cells) in a 96-well or 384-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Remove culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye extrusion). Incubate for 45-60 minutes at 37°C.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of your test compound directly to the wells.
-
Antagonist Mode: Pre-incubate the cells with your test compound for 15-30 minutes, then add a known concentration of substance P (typically EC80).
-
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the fluorescence intensity kinetically over time (typically a baseline reading for 10-20 seconds, followed by measurement for 60-180 seconds after compound addition).
-
Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Plot the response against the log of the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).
β-Arrestin Recruitment Assay
This assay directly measures the interaction between the activated NK1R and β-arrestin.
Principle: Many commercial assays (e.g., PathHunter by DiscoverX, Tango by Thermo Fisher) are based on enzyme fragment complementation. The NK1R is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Upon agonist-induced recruitment of β-arrestin to the receptor, the fragments combine to form an active enzyme, which hydrolyzes a substrate to produce a chemiluminescent or fluorescent signal.
Methodology:
-
Cell Culture: Use a cell line engineered to co-express the tagged NK1R and β-arrestin constructs. Plate cells in a white, solid-bottom multi-well plate.
-
Compound Addition: Add varying concentrations of your test compound (or substance P as a control) to the wells. Incubate for the time recommended by the assay manufacturer (typically 60-90 minutes).
-
Substrate Addition: Add the detection reagent containing the enzyme substrate.
-
Measurement: After a further incubation period (typically 60 minutes), measure the chemiluminescent signal using a plate reader.
-
Analysis: Plot the signal against the log of the compound concentration to determine the EC50.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAPK/ERK signaling pathway.
Principle: Activation of the NK1R can lead to the phosphorylation and activation of ERK1/2. This phosphorylation can be detected using phospho-specific antibodies via Western blot.
Methodology:
-
Cell Culture and Starvation: Plate cells in 6-well or 12-well plates. Once they reach ~80% confluency, serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Ligand Stimulation: Treat the cells with varying concentrations of your test compound for a short period (typically 5-15 minutes). Include a substance P positive control and an untreated negative control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.
-
Analysis: Quantify the band intensities using densitometry. Normalize the p-ERK signal to the total ERK signal. Plot the normalized signal against the log of the compound concentration to evaluate the response.
Signaling Pathway Diagrams
Diagram: Canonical Gq and β-Arrestin Pathways of NK1R
Caption: NK1R signaling through Gq and β-arrestin pathways.
Diagram: Biased Agonism at the NK1R
Caption: How a biased antagonist can block one pathway while activating another.
References
minimizing cytotoxicity of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with the substance P antagonist, [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P. The information is designed to help minimize cytotoxicity in normal cells and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P?
A1: [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a broad-spectrum neuropeptide antagonist that also functions as a biased agonist.[1][2] It is known to:
-
Inhibit the growth of various tumor cells, including small cell lung cancer (SCLC), by inducing apoptosis.[3]
-
Block calcium mobilization induced by several neuropeptides like bombesin, vasopressin, and bradykinin.[2]
-
Uniquely activate specific signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which is associated with its apoptotic effects.
Q2: Is this compound cytotoxic to normal, non-cancerous cells?
A2: Yes, some level of cytotoxicity has been observed in normal cells, such as human bone marrow cells. However, the compound appears to have a more potent antiproliferative effect on tumor cells, suggesting a potential therapeutic window. Higher concentrations are typically required to inhibit the growth of normal cells compared to cancer cell lines.
Q3: How does serum concentration in the cell culture medium affect the compound's activity?
A3: Serum concentration is a critical factor. Studies have shown that increasing the serum concentration (e.g., from 5% to 20%) can partially reverse the growth-inhibitory effects of the compound on cancer cells. This may be due to serum proteins binding to the peptide, thereby reducing its effective concentration available to the cells. This is a key parameter to consider when optimizing your experiments to minimize off-target effects.
Q4: What should I use as a solvent for this peptide, and what precautions should I take?
A4: For initial stock solutions, sterile, distilled water or a suitable sterile buffer is recommended. If the peptide has low aqueous solubility, a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to aid dissolution, followed by dilution with an aqueous buffer. It is crucial to ensure the final concentration of DMSO in your cell culture medium is non-toxic to your specific cell line, typically below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (medium with the same final DMSO concentration but without the peptide) in your experiments to account for any solvent-induced effects.
Q5: How should I properly store the peptide to ensure its stability?
A5: Proper storage is essential to prevent degradation. The peptide should be stored at -20°C in its lyophilized form and protected from light. Once reconstituted in a solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide and lead to inconsistent results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cytotoxicity in Normal Control Cells | 1. Concentration Too High: The dose-response curve for normal cells may be steeper than anticipated. 2. Low Serum Concentration: Insufficient serum in the media can increase the effective concentration of the free peptide. 3. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high for the specific normal cell line. | 1. Perform a Dose-Response Curve: Titrate the compound from a low to a high concentration range to determine the precise IC50 for your normal cells. 2. Optimize Serum Concentration: Test the effects of increasing serum concentration (e.g., 10%, 15%, 20% FCS) to see if it mitigates cytotoxicity. 3. Check Solvent Concentration: Ensure the final solvent concentration is well below the toxic threshold for your cells (ideally ≤0.1%). Run a vehicle-only control. |
| Inconsistent Results Between Experiments | 1. Peptide Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Peptide Precipitation: The peptide may not be fully soluble in the culture medium, especially at higher concentrations. 3. Variable Cell Conditions: Differences in cell passage number, confluency, or metabolic state. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of the peptide stock solution after reconstitution to avoid freeze-thaw cycles. Store at -20°C or -80°C. 2. Ensure Solubility: After diluting the peptide into your final culture medium, visually inspect for any precipitation. A brief sonication might help if solubility is an issue. 3. Standardize Cell Culture Practices: Use cells within a consistent range of passage numbers and seed them to achieve a consistent confluency at the time of treatment. |
| Low or No Effect on Target Cancer Cells | 1. High Serum Concentration: As noted, high serum levels can partially neutralize the peptide's antiproliferative effects. 2. Incorrect Peptide Concentration: Calculation errors or degradation may lead to a lower-than-expected final concentration. 3. Cell Line Resistance: The target cells may not express the necessary receptors (e.g., GRP receptor) for the compound's full range of effects. | 1. Reduce Serum Concentration: If compatible with your cell line's health, try performing the assay in a medium with a lower serum concentration (e.g., 5% or 2.5% FCS). 2. Verify Peptide Concentration and Integrity: Use a fresh vial of the peptide or confirm the concentration of your stock solution. 3. Characterize Cell Line: Confirm that your target cells express receptors known to interact with substance P antagonists. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P on various cell types as reported in the literature. This data highlights the differential sensitivity between tumor and normal cells.
| Cell Type | Assay | Serum Conc. | IC50 (µM) | Reference |
| Tumor Cell Lines | ||||
| SCLC CL (HC12) | Colony Forming Efficiency | 20% FCS | 8 | |
| SCLC CLs (various) | Colony Forming Efficiency | 5% Serum | 0.5 - 6.5 | |
| Various Human Tumor CLs | DNA Synthesis | Not Specified | 20 - 50 | |
| Normal Cells | ||||
| Normal Human Bone Marrow | Colony Forming Efficiency | Not Specified | 30 - 80 |
FCS: Fetal Calf Serum, SCLC CL: Small Cell Lung Cancer Cell Line
Key Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and is used to determine the cytotoxicity of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P.
Materials:
-
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Appropriate cell culture medium and serum
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed your normal or cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the peptide in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted peptide solutions.
-
Include "cells-only" controls (medium only) and "vehicle" controls (medium with the highest concentration of solvent used).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well. Mix thoroughly on an orbital shaker for 5-10 minutes to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the control (cells-only) after subtracting the background absorbance. Plot the results as % viability versus compound concentration to determine the IC50 value.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing peptide cytotoxicity using an MTT assay.
Troubleshooting Logic for High Cytotoxicity in Normal Cells
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
Simplified Signaling Pathway
Caption: Key signaling pathway activated by the substance P antagonist.
References
Technical Support Center: Overcoming Resistance to [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P in Tumor Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the substance P analog, [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P (SP-G). This guide will help you identify and address potential mechanisms of tumor cell resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P?
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a broad-spectrum neuropeptide antagonist that has been shown to inhibit the growth of various tumor cell lines, particularly small cell lung cancer (SCLC).[1][2][3][4] Its primary mode of action is believed to be the induction of apoptosis (programmed cell death) in cancer cells.[3] It can also act as a biased agonist at certain neuropeptide and chemokine receptors, leading to the activation of specific signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, while blocking others, like calcium mobilization.
Q2: My tumor cells are showing reduced sensitivity to [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P. What are the potential resistance mechanisms?
While direct mechanisms of acquired resistance to this specific substance P analog are not yet fully elucidated in the literature, based on general principles of cancer drug resistance, several potential mechanisms can be hypothesized:
-
Downregulation or alteration of the Neurokinin-1 Receptor (NK-1R): Since Substance P and its analogs mediate their effects through NK-1R, a reduction in the expression of this receptor on the cell surface would lead to decreased drug efficacy.
-
Increased drug efflux: Tumor cells may upregulate ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell, preventing it from reaching its intracellular target.
-
Alterations in apoptotic signaling pathways: Resistance can develop through mutations or changes in the expression of proteins involved in the apoptotic cascade, such as the Bcl-2 family of proteins, leading to an evasion of drug-induced cell death.
-
Upregulation of pro-survival pathways: Cancer cells might activate alternative signaling pathways to compensate for the inhibitory effects of the drug, promoting cell survival and proliferation.
-
Induction of autophagy: Autophagy, a cellular self-recycling process, can be used by cancer cells as a survival mechanism under the stress of chemotherapy, thereby contributing to drug resistance.
Q3: How can I experimentally determine if my cells have developed resistance?
The most common method is to compare the half-maximal inhibitory concentration (IC50) of the substance P analog in your potentially resistant cell line to that of the parental, sensitive cell line using a cell viability assay such as the MTT or MTS assay. A significant increase in the IC50 value is a strong indicator of acquired resistance.
Q4: Are there any known combination therapies to overcome resistance?
Currently, there is limited research on combination therapies specifically for overcoming resistance to [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P. However, based on the proposed mechanisms of resistance, the following strategies could be explored:
-
Efflux pump inhibitors: Compounds that block the activity of ABC transporters could be used to increase the intracellular concentration of the substance P analog.
-
Inhibitors of pro-survival pathways: Targeting pathways that are upregulated in resistant cells may re-sensitize them to the effects of the substance P analog.
-
Autophagy inhibitors: If autophagy is identified as a resistance mechanism, using inhibitors like chloroquine (B1663885) or 3-methyladenine (B1666300) (3-MA) in combination with the substance P analog may enhance its efficacy.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
| Potential Cause | Troubleshooting Steps |
| Cell health and passage number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inconsistent cell seeding density | Optimize and strictly control the initial cell seeding density. Overly confluent or sparse cultures will yield variable results. |
| Drug stability and solubility | Prepare fresh drug solutions for each experiment. [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a peptide and may be prone to degradation. Ensure complete solubilization in the recommended solvent (e.g., sterile water or DMSO) before diluting in culture medium. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Assay duration | Standardize the incubation time for drug exposure. A common duration is 48 or 72 hours, but this may need to be optimized for your specific cell line. |
| Serum concentration | The presence and concentration of serum in the culture medium can affect the activity of the substance P analog. It has been noted that inhibitory effects can be partially reversed by increasing serum concentration. Conduct experiments with a consistent and clearly reported serum concentration. |
| Evaporation from microplate wells | "Edge effects" can lead to increased drug concentration in the outer wells of a 96-well plate. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media. |
Problem 2: No observable effect of the substance P analog on tumor cells.
| Potential Cause | Troubleshooting Steps |
| Low or absent NK-1R expression | Verify the expression of the Neurokinin-1 Receptor (NK-1R) in your cell line using Western blot or flow cytometry. If the receptor is not present, the cells are unlikely to respond to the drug. |
| Incorrect drug concentration range | The reported IC50 values for this compound can vary significantly between cell lines (from low micromolar to upwards of 50 µM). Perform a dose-response experiment over a wide concentration range (e.g., 0.1 µM to 100 µM) to determine the effective range for your specific cells. |
| Drug degradation | Ensure the drug has been stored and handled correctly. Peptides are sensitive to proteases and pH changes. Use high-quality, sterile reagents and culture medium. |
| Intrinsic resistance of the cell line | The chosen cell line may have intrinsic resistance mechanisms that render it insensitive to the substance P analog. Consider testing a different, previously reported sensitive cell line as a positive control. |
Data Presentation
Table 1: Reported IC50 Values for [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P in Various Human Tumor Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Serum Concentration | Reference |
| H-510 | Small Cell Lung Cancer | Liquid Culture | ~5 | Not Specified | |
| H-69 | Small Cell Lung Cancer | Liquid Culture | ~5 | Not Specified | |
| Various SCLC | Small Cell Lung Cancer | DNA Synthesis | 20-50 | Not Specified | |
| Various N-SCLC | Non-Small Cell Lung Cancer | DNA Synthesis | 20-50 | Not Specified | |
| Various Ovarian | Ovarian Carcinoma | DNA Synthesis | 20-50 | Not Specified | |
| Various Cervical | Squamous Cervical Carcinoma | DNA Synthesis | 20-50 | Not Specified | |
| SCLC CLs (3 lines) | Small Cell Lung Cancer | Colony Forming | 0.5-6.5 | 5% | |
| N-SCLC CL (1 line) | Non-Small Cell Lung Cancer | Colony Forming | 0.5-6.5 | 5% | |
| HC12 (SCLC) | Small Cell Lung Cancer | Colony Forming | ~8 | 20% |
Experimental Protocols
Protocol 1: Generation of a [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cancer cell line using a stepwise dose-escalation approach.
Materials:
-
Parental cancer cell line of interest
-
Complete culture medium
-
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P (SP-G)
-
Sterile DMSO or water for stock solution
-
Cell culture flasks and plates
-
MTT or other cell viability assay kit
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT, see Protocol 2) to determine the IC50 of SP-G for the parental cell line.
-
Initial exposure: Culture the parental cells in a medium containing SP-G at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and passage: Maintain the cells in this drug-containing medium. Initially, a significant number of cells may die. When the surviving cells reach 80-90% confluency, passage them and re-seed them in fresh medium with the same drug concentration.
-
Dose escalation: Once the cells show stable growth at the current drug concentration for 2-3 passages, increase the concentration of SP-G by 1.5- to 2-fold.
-
Repeat dose escalation: Repeat step 4, gradually increasing the drug concentration. If at any point more than 50% of the cells die after a dose increase, return to the previous concentration until the cells have adapted.
-
Establish the resistant line: Continue this process for several months. A resistant cell line is typically considered established when it can proliferate in a drug concentration that is 5-10 times the original IC50 of the parental line.
-
Characterize the resistant line: Once established, confirm the degree of resistance by performing a cell viability assay and calculating the new IC50. The resistance index (RI) can be calculated as: RI = IC50 (resistant line) / IC50 (parental line).
-
Maintain the resistant phenotype: Culture the established resistant cell line in a maintenance dose of SP-G (typically the highest concentration they can tolerate) to ensure the stability of the resistant phenotype.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures to determine the IC50 of SP-G.
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
Complete culture medium
-
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P (SP-G)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug treatment: Prepare serial dilutions of SP-G in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent as the drug) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance reading: Read the absorbance at 570 nm using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the log of the drug concentration to determine the IC50 value.
Protocol 3: Western Blot for NK-1R Expression
This protocol can be used to compare the expression levels of NK-1R between sensitive and resistant cell lines.
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NK-1R
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Protein extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them on an SDS-PAGE gel.
-
Protein transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with the primary anti-NK-1R antibody and the loading control antibody overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the NK-1R signal to the loading control to compare expression levels between the sensitive and resistant cell lines.
Protocol 4: Rhodamine 123 Efflux Assay for ABC Transporter Activity
This assay measures the activity of efflux pumps like P-glycoprotein.
Materials:
-
Parental and resistant cell lines
-
Rhodamine 123 (a fluorescent substrate for efflux pumps)
-
Efflux pump inhibitor (e.g., Verapamil, as a positive control)
-
HBSS or other suitable buffer
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell preparation: Harvest cells and resuspend them in HBSS at a concentration of 1x10^6 cells/mL.
-
Rhodamine 123 loading: Add Rhodamine 123 to the cell suspension to a final concentration of ~1 µM and incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.
-
Efflux initiation: Wash the cells with cold PBS to remove excess dye. Resuspend the cells in pre-warmed HBSS (with or without an efflux pump inhibitor) and incubate at 37°C for 1-2 hours to allow for efflux.
-
Fluorescence measurement: Analyze the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader.
-
Data analysis: Compare the fluorescence intensity of the resistant cells to the parental cells. A lower fluorescence intensity in the resistant cells indicates higher efflux activity. The use of an inhibitor should increase fluorescence in resistant cells, confirming the role of efflux pumps.
Protocol 5: Monitoring Autophagy using a Fluorescent Assay Kit
This protocol provides a general method for detecting autophagy using a commercially available kit (e.g., Cyto-ID® Autophagy Detection Kit).
Materials:
-
Parental and resistant cell lines
-
Autophagy detection kit (containing a fluorescent dye that specifically labels autophagosomes)
-
Autophagy inducer (e.g., Rapamycin, as a positive control)
-
Autophagy inhibitor (e.g., Chloroquine)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell treatment: Treat sensitive and resistant cells with SP-G at their respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include untreated controls and positive controls treated with an autophagy inducer.
-
Staining: Follow the manufacturer's protocol to stain the cells with the fluorescent autophagy detection dye.
-
Analysis: Analyze the stained cells using either flow cytometry to quantify the fluorescent signal or fluorescence microscopy to visualize the formation of autophagosomes.
-
Data interpretation: An increase in fluorescence in the SP-G treated resistant cells compared to the treated sensitive cells would suggest that autophagy is upregulated as a resistance mechanism. Co-treatment with an autophagy inhibitor should reduce this fluorescence and may re-sensitize the cells to SP-G.
Visualizations
Diagram 1: Hypothesized Mechanisms of Resistance to [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
Caption: Potential resistance pathways in tumor cells.
Diagram 2: Experimental Workflow for Investigating Resistance
Caption: Workflow for resistance analysis.
Diagram 3: Signaling Pathway of NK-1R and Potential Alterations in Resistance
Caption: NK-1R signaling in sensitive vs. resistant cells.
References
- 1. In vitro effects of substance P analogue [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P on human tumour and normal cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [D-Arg1,D-Trp5,7,9,Leu11]substance P: a novel potent inhibitor of signal transduction and growth in vitro and in vivo in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P induces apoptosis in lung cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P inhibits the growth of human small cell lung cancer xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complexities of Substance P Antagonist Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and conflicting data encountered in substance P (SP) antagonist studies. Our goal is to equip researchers with the knowledge to design robust experiments, interpret ambiguous results, and advance the therapeutic potential of targeting the substance P/neurokinin-1 receptor (NK1R) system.
Frequently Asked Questions (FAQs)
Q1: Why do many NK1R antagonists show efficacy in preclinical animal models but fail in human clinical trials for pain and depression?
A1: This is a critical issue in the field, and several factors likely contribute to this translational disconnect:
-
Species-Specific Pharmacology: The NK1 receptor can have different pharmacological properties across species. Antagonists that show high potency in rodent models may have significantly lower affinity for the human NK1R.[1][2] It is crucial to validate antagonist affinity on human receptors or cell lines expressing the human NK1R early in the drug development process.
-
Complex Pain and Psychiatric Pathophysiology: Pain and depression are complex conditions involving multiple neurotransmitter systems.[1] While substance P is a key player, it is not the sole contributor. Other neuropeptides and signaling pathways may compensate when the NK1R is blocked, leading to a lack of efficacy in a clinical setting.[1]
-
Intracellular Signaling: Recent evidence suggests that for sustained pain relief, antagonists may need to block NK1R signaling from intracellular compartments called endosomes, not just at the cell surface.[3] Many antagonists are not designed to penetrate the cell membrane, which could limit their effectiveness in chronic conditions.
-
Clinical Trial Design: The design of clinical trials, including patient selection and outcome measures, can also influence the perceived efficacy of an antagonist.
Q2: Are there any clinical successes for NK1R antagonists?
A2: Yes, NK1R antagonists have been successfully developed and approved for the prevention of chemotherapy-induced nausea and vomiting (CINV). Aprepitant, fosaprepitant, and netupitant (B1678218) are examples of NK1R antagonists used in this context. Their success in this indication highlights the critical role of the SP/NK1R pathway in emesis.
Q3: What is the role of other neurokinin receptors (NK2R and NK3R) in substance P signaling?
A3: While substance P has the highest affinity for the NK1R, it can also bind to NK2R and NK3R, albeit with lower affinity. These receptors are also part of the tachykinin family and can be activated by other neuropeptides like neurokinin A (NKA) and neurokinin B (NKB). There is evidence of crosstalk and even heterodimerization between neurokinin receptors, such as NK1R and NK2R, which can modulate downstream signaling. This interaction could be a reason why blocking only the NK1R is not always sufficient to achieve a therapeutic effect.
Troubleshooting Guides
Issue 1: Inconsistent or Low Potency of an NK1R Antagonist in In Vitro Assays
If you are observing lower than expected potency or high variability in your in vitro experiments, consider the following troubleshooting steps:
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Species differences in NK1R | Ensure the cell line or tissue preparation expresses the correct species variant of the NK1R for your antagonist. If possible, test on human NK1R-expressing cells. |
| Incorrect Assay Conditions | Optimize incubation times, temperature, and buffer components for your specific antagonist and radioligand. Refer to detailed protocols for guidance. |
| Radioligand Issues | Verify the specific activity and purity of your radiolabeled ligand. Ensure you are using an appropriate concentration relative to its Kd. |
| Cell Line Integrity | Regularly check your cell lines for mycoplasma contamination and verify the expression level of the NK1R. |
| Compound Stability | Assess the stability of your antagonist in the assay buffer over the course of the experiment. |
| Receptor Glycosylation | Be aware that post-translational modifications like glycosylation can affect receptor conformation and antagonist binding. Consider using cell lines with consistent glycosylation patterns. |
Issue 2: Interpreting Non-Competitive or Insurmountable Antagonism
Sometimes, an antagonist may reduce the maximal response of substance P without shifting the dose-response curve to the right, which is characteristic of non-competitive or insurmountable antagonism.
Understanding the Mechanisms
-
Competitive Antagonism: The antagonist binds to the same site as the agonist (substance P) in a reversible manner. Increasing the concentration of the agonist can overcome the antagonist's effect.
-
Non-Competitive Antagonism: The antagonist binds to an allosteric site on the receptor, changing the receptor's conformation and preventing the agonist from eliciting a response, even when the agonist is bound.
-
Insurmountable Antagonism: This is a descriptive term where the maximal effect of the agonist is reduced. This can be due to irreversible binding of the antagonist to the active site or non-competitive antagonism.
Experimental Approach to Differentiate
To investigate the nature of the antagonism, you can perform a Schild analysis. This involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist.
-
A Schild plot with a slope of 1 is indicative of competitive antagonism.
-
A Schild plot with a slope significantly different from 1 suggests non-competitive or other complex interactions.
Issue 3: Discrepancies Between Binding Affinity and Functional Activity
A common challenge is when an antagonist shows high affinity in a radioligand binding assay but low potency in a functional assay (e.g., calcium mobilization or IP3 accumulation).
Potential Explanations
| Factor | Explanation |
| Functional Selectivity | The antagonist may be "functionally selective" or a "biased agonist," meaning it blocks one signaling pathway (e.g., Gq-mediated IP3 production) while having no effect or even activating another (e.g., β-arrestin recruitment). |
| Receptor Reserve | In functional assays with high receptor expression, a maximal response may be achieved with only a fraction of receptors occupied. This "receptor reserve" can make antagonists appear less potent. |
| Assay-Specific Factors | The kinetics of the functional response can differ from the equilibrium conditions of a binding assay. The antagonist's on/off rate can play a significant role. |
| Off-Target Effects | The antagonist may have off-target effects that interfere with the functional assay readout. |
Experimental Protocols
Radioligand Binding Assay for NK1R
This protocol is a general guideline for a competitive binding assay.
Materials:
-
Membrane preparation from cells or tissue expressing NK1R.
-
Radiolabeled NK1R ligand (e.g., [³H]-Substance P or a specific antagonist).
-
Unlabeled antagonist (your test compound).
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add your membrane preparation, a fixed concentration of the radioligand, and varying concentrations of your unlabeled antagonist. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled standard ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the log concentration of your antagonist to determine the IC₅₀. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol outlines a typical procedure for measuring intracellular calcium changes in response to NK1R activation.
Materials:
-
Cells expressing NK1R.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Krebs buffer).
-
Substance P (agonist).
-
Your test antagonist.
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Plate the NK1R-expressing cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye for a specific time (e.g., 30-60 minutes) at a set temperature (e.g., 37°C).
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with your test antagonist at various concentrations for a defined period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a specific concentration of substance P to stimulate the cells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Analyze the peak fluorescence response to generate dose-response curves for your antagonist and determine its IC₅₀.
Visualizations
Caption: Substance P signaling through the NK1R/Gq pathway.
Caption: Workflow for substance P antagonist development.
References
Validation & Comparative
A Comparative Guide to the Antagonist Activity of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antagonist activity of the synthetic peptide [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P against other well-characterized Substance P (SP) antagonists. The data presented herein is compiled from various in vitro and in vivo studies to facilitate an objective evaluation of its performance.
Introduction to Substance P and its Antagonism
Substance P (SP) is a neuropeptide of the tachykinin family that plays a crucial role in numerous physiological and pathological processes, including pain transmission, inflammation, and mood regulation.[1] It exerts its effects primarily by binding to the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR).[2] The development of NK1 receptor antagonists has been a significant area of research for therapeutic interventions in conditions like chemotherapy-induced nausea and vomiting, depression, and inflammatory diseases.[3][4]
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a synthetic analog of Substance P designed to act as an antagonist.[5] This guide will compare its antagonist profile with other notable NK1 receptor antagonists, including the non-peptide antagonists Aprepitant (B1667566), CP-96,345, and L-733,060.
Comparative Antagonist Activity
The antagonist potency of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P and its comparators has been evaluated in various assays. The following tables summarize the available quantitative data. It is important to note that the experimental contexts for the data on [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P primarily focus on its anti-proliferative effects in cancer cell lines, which may not directly correlate with its affinity for the NK1 receptor in all physiological systems.
Table 1: In Vitro Antagonist Activity Data
| Compound | Assay Type | Cell Line/Tissue | Potency (IC50 / Ki / pA2) | Reference |
| [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P | Inhibition of DNA Synthesis | SCLC, N-SCLC, Ovarian, Cervical Carcinoma | 20-50 µM | |
| Inhibition of Colony Forming Efficiency | SCLC, N-SCLC | 0.5-6.5 µM | ||
| Inhibition of Cell Proliferation | H-510 and H-69 SCLC cells | ~5 µM | ||
| Aprepitant | NK1 Receptor Binding (human) | IC50: 0.09 nM, Kd: 19 pM | ||
| NK1 Receptor Binding (human) | IC50: 0.1 nM | |||
| CP-96,345 | Inhibition of tachykinin-mediated contraction | Rabbit iris sphincter | pIC50: 5.4 | |
| Inhibition of tachykinin-mediated contraction | Guinea-pig taenia coli | pIC50: 5.7 | ||
| L-733,060 | Inhibition of SP-induced [Ca2+]i mobilization | CHO cells (human NK1R) | Estimated Affinity: 0.8 nM | |
| Inhibition of Cell Proliferation | MEL H0 cells | IC50: 27.5 µM (24h), 18.9 µM (48h) |
Table 2: In Vivo Antagonist Activity Data
| Compound | Animal Model | Assay | Potency (ID50 / Effective Dose) | Reference |
| [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P | Rat | Inhibition of adrenal sympathetic nerve activity | Not Quantified | |
| Aprepitant | Gerbil | Gerbil foot tap response | 3 µmol/kg (i.p.) | |
| Mouse | Prevention of chemotherapy-induced cardiotoxicity | 1.8 - 3.6 µg/mL in drinking water | ||
| CP-96,345 | Gerbil | Gerbil foot tap response | 3 µmol/kg (i.p.) | |
| L-733,060 | Rat | Inhibition of neurogenic plasma extravasation | ID50: 212 µg/kg (i.v.) | |
| Mouse | Neuroprotection in traumatic brain injury model | Not Quantified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize NK1 receptor antagonists.
Receptor Binding Assay
Objective: To determine the binding affinity of a compound to the NK1 receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]Substance P) for binding to membranes prepared from cells or tissues expressing the NK1 receptor.
Materials:
-
Cell membranes expressing NK1 receptors
-
Radiolabeled ligand (e.g., [³H]Substance P)
-
Test compound ([D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P or alternatives)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the cell membranes, radiolabeled ligand at a concentration near its Kd, and the test compound or vehicle.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of a compound by measuring its ability to block agonist-induced intracellular calcium release.
Principle: Activation of the NK1 receptor by an agonist like Substance P leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium ([Ca²⁺]i). This change in [Ca²⁺]i can be measured using fluorescent calcium indicators.
Materials:
-
Cells stably expressing the NK1 receptor (e.g., CHO or U373MG cells)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Substance P (agonist)
-
Test compound ([D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P or alternatives)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Plate the NK1 receptor-expressing cells in a multi-well plate and grow to confluence.
-
Load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Add the test compound at various concentrations to the wells and incubate for a predetermined period.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of Substance P into the wells to stimulate the cells.
-
Record the change in fluorescence intensity over time.
-
The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal in the presence of the test compound.
-
IC50 values are calculated by plotting the percentage of inhibition against the concentration of the antagonist.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: Substance P Signaling Pathway via the NK1 Receptor.
Caption: Experimental Workflow for Validating Antagonist Activity.
Caption: Logical Framework for Comparative Analysis.
Conclusion
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P demonstrates antagonist activity, particularly in inhibiting the proliferation of various cancer cell lines, with IC50 values in the low micromolar range. When compared to non-peptide NK1 receptor antagonists like Aprepitant and L-733,060, which exhibit nanomolar to sub-nanomolar affinities in direct receptor binding and functional assays, [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P appears to be less potent as a direct NK1 receptor antagonist in the contexts reported so far.
References
- 1. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neurokinin-1 Receptor Antagonists as Antitumor Drugs in Gastrointestinal Cancer: A New Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P and Other NK-1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the peptide antagonist [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P with other prominent non-peptide neurokinin-1 (NK-1) receptor antagonists. The data presented is compiled from various scientific studies to offer an objective overview of their performance, supported by experimental data and methodologies.
Introduction to NK-1 Receptor Antagonists
The neurokinin-1 (NK-1) receptor, a G-protein coupled receptor, and its endogenous ligand, Substance P, are key players in numerous physiological and pathological processes, including pain transmission, inflammation, emesis, and cell proliferation. Antagonists of the NK-1 receptor have garnered significant interest as therapeutic agents. While non-peptide antagonists like aprepitant (B1667566) have been successfully developed and marketed, primarily as antiemetics, peptide-based antagonists such as [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P offer a different pharmacological profile that is the focus of ongoing research, particularly in oncology.
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a synthetic analog of Substance P. It is characterized as a "biased agonist," meaning it can act as an antagonist at certain signaling pathways of the NK-1 receptor while simultaneously acting as an agonist at others. This unique property distinguishes it from traditional competitive antagonists and is a key consideration in its therapeutic potential.
Comparative Performance Data
The following tables summarize the quantitative data on the binding affinity and in vitro efficacy of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P and a selection of non-peptide NK-1 antagonists.
Table 1: Comparative Binding Affinity for the NK-1 Receptor
| Compound | Type | Species | Binding Affinity (Ki) | Citation |
| [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P | Peptide | - | Estimated ~670 - 3300 nM* | [1][2] |
| Aprepitant | Non-peptide | Human | 0.1 - 0.9 nM | |
| Casopitant | Non-peptide | Human | ~0.2 nM | |
| Maropitant | Non-peptide | Canine | - | |
| Fosaprepitant | Non-peptide (Prodrug) | Human | - | |
| Rolapitant | Non-peptide | Human | 0.66 nM | |
| Netupitant | Non-peptide | Human | 0.95 nM |
*Calculated from the reported association constant (Ka) range of 0.3-1.5 x 10^6 M^-1 for the similar peptide antagonist [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-substance P, as a direct Ki for [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P was not available.
Table 2: Comparative In Vitro Antiproliferative Efficacy
| Compound | Cell Line | Assay | IC50 | Citation |
| [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P | Human Small Cell Lung Cancer (SCLC) | DNA Synthesis Inhibition | 20 - 50 µM | [3] |
| [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P | Human Small Cell Lung Cancer (SCLC) | Colony Forming Efficiency | 0.5 - 6.5 µM | [3] |
| [D-Arg1, D-Trp7,9, Leu11]-Substance P | Human Small Cell Lung Cancer (H-69) | Cell Proliferation | 51.05 µM | [4] |
| [D-Arg1, D-Trp7,9, Leu11]-Substance P | Human Non-Small Cell Lung Cancer (COR-L23) | Cell Proliferation | 75.81 µM | |
| Aprepitant | Various Cancer Cell Lines | Cell Proliferation | Potent inhibition (specific IC50 varies by cell line) |
Signaling Pathways and Mechanism of Action
The NK-1 receptor primarily signals through Gq and Gs G-proteins. [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P exhibits biased agonism, meaning it selectively activates certain downstream pathways while inhibiting others. For instance, it has been shown to block Gq-mediated calcium mobilization induced by other neuropeptides, acting as an antagonist in this context. Conversely, it can activate G12/13 pathways, leading to the activation of c-Jun N-terminal kinase (JNK). This is in contrast to non-peptide antagonists like aprepitant, which are generally considered to be competitive antagonists, blocking the binding of Substance P and inhibiting all downstream signaling.
Caption: NK-1 receptor signaling and points of modulation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for the NK-1 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues known to express the NK-1 receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an assay buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled NK-1 receptor ligand (e.g., [³H]-Substance P) and varying concentrations of the unlabeled test compound ([D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P or a non-peptide antagonist).
-
Separation: After incubation to allow binding to reach equilibrium, separate the membrane-bound radioligand from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to either stimulate or inhibit Substance P-induced intracellular calcium release, a key downstream event of NK-1 receptor activation via the Gq pathway.
Caption: Workflow for a calcium mobilization assay.
Protocol:
-
Cell Culture and Dye Loading: Culture cells stably or transiently expressing the NK-1 receptor. Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM), which will fluoresce upon binding to free intracellular calcium.
-
Pre-incubation: For antagonist testing, pre-incubate the dye-loaded cells with varying concentrations of the test compound for a defined period.
-
Stimulation: Stimulate the cells with a known concentration of Substance P to induce calcium mobilization.
-
Fluorescence Measurement: Immediately after stimulation, measure the changes in fluorescence intensity over time using a fluorometric plate reader or a flow cytometer.
-
Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium concentration. For antagonists, the data is analyzed to determine the concentration-dependent inhibition of the Substance P-induced calcium signal, from which an IC50 value can be derived.
Conclusion
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P presents a distinct pharmacological profile compared to non-peptide NK-1 antagonists. While it demonstrates lower binding affinity for the NK-1 receptor, its "biased agonism" allows for selective modulation of downstream signaling pathways. This property may offer therapeutic advantages in specific contexts, such as cancer, where inhibiting proliferative signals while potentially activating other pathways could be beneficial. In contrast, non-peptide antagonists like aprepitant are potent, competitive antagonists that broadly block NK-1 receptor signaling, a characteristic that has proven highly effective in indications like chemotherapy-induced nausea and vomiting. The choice between a peptide-based biased agonist and a non-peptide competitive antagonist will ultimately depend on the specific therapeutic goal and the desired signaling outcome. Further research into the in vivo efficacy and safety of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is warranted to fully elucidate its therapeutic potential.
References
- 1. Pharmacological characterization of a substance P antagonist, [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a substance P antagonist, [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro effects of substance P analogue [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P on human tumour and normal cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P and Aprepitant
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptide-based neuropeptide antagonist, [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P, and the non-peptide small molecule, aprepitant (B1667566). Both compounds are known to antagonize the neurokinin-1 (NK1) receptor, the primary receptor for Substance P, but they exhibit fundamentally different pharmacological profiles, potencies, and therapeutic applications.
Introduction to the Compounds
Substance P is an undecapeptide neurotransmitter involved in numerous physiological processes, including pain transmission, inflammation, and emesis (vomiting)[1]. Its effects are primarily mediated through the G protein-coupled NK1 receptor[1]. Antagonism of this receptor is a key strategy for developing antiemetic and potentially analgesic and anti-inflammatory drugs.
-
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a synthetic peptide analogue of Substance P. It is characterized as a broad-spectrum neuropeptide antagonist, primarily investigated for its antiproliferative effects on cancer cells[2][3]. Its mechanism involves blocking signaling pathways, such as calcium mobilization, induced by various neuropeptides, not limited to Substance P[4].
-
Aprepitant (brand name Emend®) is a highly selective, orally bioavailable, non-peptide small molecule antagonist of the human NK1 receptor. It is clinically approved for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting. It effectively crosses the blood-brain barrier to exert its antiemetic effects centrally.
Quantitative Data Comparison
The following tables summarize the available quantitative data for both compounds. Direct comparison is challenging as they are often evaluated in different assay systems for distinct therapeutic purposes.
| Compound | Target(s) | Binding Affinity (IC50) | Primary Therapeutic Application |
| Aprepitant | Human NK1 Receptor (highly selective) | ~0.1 nM | Antiemetic (CINV) |
| [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P | Broad-spectrum neuropeptide and chemokine receptors (e.g., GRP, IL-8 receptors) | Not reported for NK1R; functional antagonism of neuropeptide-induced Ca2+ mobilization | Antineoplastic |
Table 1. Overview of Pharmacological Profile and Primary Application.
| Compound | Assay Type | Cell Line / Model | Endpoint | Potency (IC50 / ED50) |
| Aprepitant | Radioligand Binding Assay | CHO or COS cells expressing hNK1R | Displacement of [¹²⁵I]-Substance P | ~0.1 nM |
| In vivo Antiemesis | Ferret (Cisplatin-induced) | Inhibition of retching and vomiting | Effective at 2-4 mg/kg (p.o.) | |
| [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P | Antiproliferation / CFE¹ | SCLC² Cell Lines | Inhibition of colony formation | 0.5 - 6.5 µM |
| Antiproliferation / DNA Synthesis | Various Tumor Cell Lines | Inhibition of DNA synthesis | 20 - 50 µM | |
| Functional Antagonism | Swiss 3T3 Fibroblasts | Blockade of neuropeptide-induced Ca²⁺ mobilization | Effective at doses that cause other effects | |
| ¹CFE: Colony Forming Efficiency | ||||
| ²SCLC: Small Cell Lung Cancer |
Table 2. Comparative Efficacy Data from In Vitro and In Vivo Experiments.
Mechanism of Action and Signaling
While both compounds antagonize signaling related to the NK1 receptor, their mechanisms differ significantly. Aprepitant is a classic competitive antagonist, whereas the peptide analogue exhibits a more complex profile.
Aprepitant acts as a pure, selective antagonist at the NK1 receptor. By binding to the receptor, it prevents Substance P from binding and initiating the downstream signaling cascade that leads to emesis.
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P acts as a broad-spectrum antagonist that blocks calcium mobilization induced by multiple neuropeptides, including gastrin-releasing peptide (GRP) and bradykinin. However, it has also been described as a biased agonist . At the same concentrations it uses to block calcium signaling, it can independently activate other pathways, such as the c-Jun N-terminal kinase (JNK) pathway, and even stimulate calcium flux and migration in certain cell types like neutrophils. This dual functionality distinguishes it from pure antagonists like aprepitant.
Caption: NK1 receptor signaling pathway and antagonist intervention points.
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are representative protocols for key assays.
NK1 Receptor Radioligand Binding Assay
This assay quantifies the binding affinity of a compound to the NK1 receptor.
Caption: General workflow for a competitive NK1 receptor binding assay.
Methodology:
-
Membrane Preparation: Human NK1 receptors are expressed in a suitable cell line (e.g., HEK293 or CHO). The cells are harvested, homogenized, and centrifuged to isolate a membrane fraction rich in receptors.
-
Binding Reaction: Cell membranes are incubated in a buffer solution with a constant concentration of a radiolabeled NK1 ligand (e.g., [¹²⁵I]-Substance P) and varying concentrations of the unlabeled test compound (aprepitant or the peptide).
-
Incubation: The reaction is allowed to proceed to equilibrium (e.g., 3 hours at 4°C).
-
Separation: The mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is plotted as percent inhibition of radioligand binding versus test compound concentration. A competition curve is fitted to the data to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
In Vitro Calcium Mobilization Assay
This functional assay measures a compound's ability to block agonist-induced intracellular calcium release.
Methodology:
-
Cell Culture: Cells expressing the NK1 receptor are plated in a multi-well plate (e.g., 96-well) and grown to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye. The dye fluoresces upon binding to free intracellular calcium.
-
Compound Addition: The test compound (antagonist) is added to the wells at various concentrations and incubated for a specific period.
-
Agonist Stimulation: A fluorescent plate reader with an integrated fluid dispenser is used to measure baseline fluorescence. An NK1R agonist (e.g., Substance P) is then injected into the wells to stimulate the receptor.
-
Signal Detection: Fluorescence is monitored in real-time immediately following agonist addition. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The ability of the antagonist to reduce the agonist-induced fluorescence signal is quantified, and an IC₅₀ value for functional antagonism is determined.
In Vivo Cisplatin-Induced Emesis Model (Ferret)
This model is a standard for evaluating the antiemetic efficacy of NK1 receptor antagonists.
Methodology:
-
Animal Model: Male ferrets are used as they have an emetic reflex similar to humans and their NK1 receptors share pharmacological properties with the human receptor.
-
Acclimatization: Animals are acclimatized to the experimental conditions and observed for baseline behavior.
-
Drug Administration: The test compound (e.g., aprepitant) is administered orally (p.o.) or intravenously (i.v.) at various doses at a set time before the emetic challenge.
-
Emetic Challenge: A high dose of the chemotherapeutic agent cisplatin (B142131) (e.g., 5-10 mg/kg, i.p.) is administered to induce a robust emetic response, which includes both an acute phase (first ~24 hours) and a delayed phase (24-72 hours).
-
Observation: Following cisplatin administration, the animals are observed continuously for an extended period (e.g., 72 hours). The number of retches and vomits (emetic episodes) is recorded.
-
Data Analysis: The efficacy of the test compound is determined by its ability to reduce the number of emetic episodes in both the acute and delayed phases compared to a vehicle-treated control group.
Summary and Conclusion
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P and aprepitant are pharmacologically distinct molecules that both interact with the NK1 receptor pathway.
-
Aprepitant is a potent, highly selective, and clinically proven NK1 receptor antagonist. Its efficacy in preventing both acute and delayed CINV is well-documented, with a clear mechanism of action and sub-nanomolar affinity for its target. It represents a successful example of targeted small-molecule drug development.
-
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a peptide-based tool compound with a more complex pharmacological profile. It acts as a broad-spectrum antagonist of multiple neuropeptide receptors and exhibits biased agonism, activating certain signaling pathways while inhibiting others. Its potency as an antiproliferative agent is in the micromolar range, orders of magnitude lower than aprepitant's affinity for the NK1 receptor. The lack of specific NK1R binding data and in vivo antiemetic studies for this peptide analogue prevents a direct efficacy comparison with aprepitant for this indication.
For researchers in drug development, aprepitant serves as the benchmark for a selective NK1 antagonist. In contrast, [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is more relevant as an investigational tool for studying the broader roles of neuropeptide signaling in cancer and inflammation, where its multi-receptor targeting and biased agonist properties may be of scientific interest.
References
- 1. wjgnet.com [wjgnet.com]
- 2. In vitro effects of substance P analogue [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P on human tumour and normal cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibitory Receptor Crosslinking Quantitatively Dampens Calcium Flux Induced by Activating Receptor Triggering in NK Cells [frontiersin.org]
- 4. [D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P acts as a biased agonist toward neuropeptide and chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P for Neurokinin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurokinin receptor specificity of the synthetic peptide [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P against selective antagonists for the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. The information presented herein is intended to assist researchers in selecting the appropriate tools for studying the physiological and pathological roles of neurokinin receptors.
Introduction to [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a synthetic analog of Substance P with multiple amino acid substitutions. It has been characterized as a broad-spectrum neuropeptide antagonist, capable of inhibiting the biological effects of various neuropeptides, including those that act via tachykinin receptors.[1][2] However, its pharmacological profile is complex, as it also exhibits biased agonism at certain G protein-coupled receptors, meaning it can selectively activate some signaling pathways while antagonizing others.[2][3] This dual activity profile necessitates a careful evaluation of its specificity when used as a research tool.
Comparative Analysis of Receptor Specificity
To objectively assess the specificity of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P, its binding affinity and functional potency at the three neurokinin receptors are compared with those of well-established selective antagonists: GR205171 for NK1, MEN11420 for NK2, and SB-222200 for NK3.
Binding Affinity Data
The following table summarizes the binding affinities (Ki) of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P and the selective antagonists for the human neurokinin receptors. Lower Ki values indicate higher binding affinity.
| Compound | NK1 Receptor Ki (nM) | NK2 Receptor Ki (nM) | NK3 Receptor Ki (nM) |
| [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P | Data Not Available | Data Not Available | Data Not Available |
| GR205171 | ~0.1 (pKd 10.8)[4] | >1000 (pIC50 < 6) | >1000 (pIC50 < 6) |
| MEN11420 | >1000 (pIC50 < 6) | 2.5 - 2.6 | >1000 (pIC50 < 6) |
| SB-222200 | >100,000 | 250 | 4.4 |
Functional Potency Data
The functional potency of these compounds as antagonists is typically measured by their ability to inhibit the signaling induced by a natural agonist (e.g., Substance P for NK1, Neurokinin A for NK2, Neurokinin B for NK3). This is often expressed as an IC50 or pA2/pKB value.
| Compound | NK1 Receptor Potency | NK2 Receptor Potency | NK3 Receptor Potency |
| [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P | Antagonist activity demonstrated, but specific IC50/pA2 not available. | Antagonist activity demonstrated, but specific IC50/pA2 not available. | Antagonist activity demonstrated, but specific IC50/pA2 not available. |
| GR205171 | Potent antagonist (e.g., DR30 = 0.4 µg/kg, i.v. in rabbits) | Weakly active or inactive | Weakly active or inactive |
| MEN11420 | Low affinity (pKB < 6) | Potent antagonist (pKB = 8.1 - 10.2) | Low affinity (pKB < 6) |
| SB-222200 | Very low potency (Ki > 100,000 nM) | Low potency (Ki = 250 nM) | Potent antagonist (IC50 = 18.4 nM) |
Note: While [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P has been shown to inhibit signaling pathways, quantitative functional data at specific neurokinin receptors is scarce.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to determine the binding affinity and functional potency of neurokinin receptor ligands.
Radioligand Binding Assay for NK1 Receptor
This assay determines the binding affinity of a compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki of a test compound for the NK1 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Substance P or a radiolabeled selective NK1 antagonist like [³H]-GR205171.
-
Test compound: [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P or other ligands.
-
Non-specific binding control: A high concentration of a non-radiolabeled NK1 ligand (e.g., 1 µM unlabeled Substance P or aprepitant).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.
-
Add the radioligand at a concentration near its Kd value.
-
To determine non-specific binding, a separate set of wells will contain the radioligand, cell membranes, and a high concentration of the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay for Neurokinin Receptors
This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the increase in intracellular calcium concentration that occurs upon neurokinin receptor activation.
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound.
Materials:
-
HEK293 or CHO cells stably expressing the human NK1, NK2, or NK3 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Agonist: Substance P (for NK1), Neurokinin A (for NK2), or Neurokinin B (for NK3).
-
Test compound: [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P or other ligands.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
To measure antagonist activity, pre-incubate the cells with various concentrations of the test compound for a specified period.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the agonist at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording the fluorescence signal over time.
-
To measure agonist activity, inject the test compound at various concentrations and record the fluorescence signal.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For antagonists, plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50.
-
For agonists, plot the fluorescence response against the logarithm of the agonist concentration to determine the EC50.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of neurokinin receptors and the general workflows for the experimental protocols described above.
References
- 1. Analogues of substance P. Peptides containing D-amino acid residues in various positions of substance P and displaying agonist or receptor selective antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P acts as a biased agonist toward neuropeptide and chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cross-Talk: A Comparative Guide to the Receptor Selectivity of Substance P Analogs
For researchers, scientists, and drug development professionals, understanding the intricate interactions between neuropeptides and their receptors is paramount. This guide provides a comprehensive comparison of the cross-reactivity of various Substance P (SP) analogs with other neuropeptide receptors, supported by experimental data and detailed methodologies.
Substance P, a member of the tachykinin family of neuropeptides, plays a crucial role in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Its actions are primarily mediated through the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR). However, the development of synthetic Substance P analogs has revealed a complex landscape of receptor interactions, with some analogs exhibiting high selectivity for the NK1 receptor, while others demonstrate significant cross-reactivity with other neurokinin receptors (NK2 and NK3) and even unrelated GPCRs. This guide delves into the binding affinities and functional potencies of key Substance P analogs, offering a clear comparison of their receptor selectivity profiles.
Comparative Analysis of Receptor Binding Affinities
The binding affinity of a ligand for its receptor, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical determinant of its biological activity. The following table summarizes the binding affinities of several well-characterized Substance P analogs for the NK1, NK2, and NK3 receptors.
| Substance P Analog | NK1 Receptor (Ki/IC50, nM) | NK2 Receptor (Ki/IC50, nM) | NK3 Receptor (Ki/IC50, nM) | Other Receptor Interactions (Ki/IC50, nM) |
| Substance P (Endogenous Ligand) | High Affinity | Lower Affinity | Lower Affinity | MRGPRX2 (low potency agonist)[1] |
| [Sar⁹, Met(O₂)¹¹]-Substance P | High Affinity (Potent selective agonist)[2][3] | Weak Affinity | Weak Affinity | - |
| Septide | High Affinity (in homologous binding assays)[4]; Weak competitor for [³H]SP binding (Ki: 2900 ± 600) | - | - | - |
| DOTA-[Thi⁸,Met(O₂)¹¹]SP | High Affinity (Similar to Substance P) | No significant activation | No significant activation | MRGPRX2 (No significant activation) |
| [D-Arg¹, D-Pro², D-Trp⁷,⁹, Leu¹¹]SP | - | - | - | Bombesin Receptor (IC50: ~1000) |
Note: A lower Ki or IC50 value indicates a higher binding affinity. Data is compiled from multiple studies and variations may exist due to different experimental conditions.
Functional Potency and Receptor Activation
Beyond binding, the ability of a Substance P analog to activate a receptor and elicit a cellular response is quantified by its functional potency (EC50) and efficacy (Emax). The following table compares the functional activities of key analogs at different neurokinin receptors.
| Substance P Analog | NK1 Receptor (EC50, nM) | NK2 Receptor (EC50, nM) | NK3 Receptor (EC50, nM) | Signaling Pathway Bias |
| Substance P (Endogenous Ligand) | 0.05 ± 0.02 (Inositol Phosphate) | - | - | Activates both Gq (Ca²⁺/IP) and Gs (cAMP) pathways |
| Septide | 5 ± 2 (Inositol Phosphate) | - | - | - |
| Neurokinin A (NKA) | - | - | - | Gq selective; weaker Gs activation compared to SP |
| Substance P₆₋₁₁ | - | - | - | Gq selective; weaker Gs activation compared to SP |
Note: A lower EC50 value indicates a higher potency.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for the key experiments cited.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Workflow for a Radioligand Competition Binding Assay.
A typical binding assay is performed in a HEPES buffer (pH 7.4) supplemented with CaCl₂, MgCl₂, bovine serum albumin, and a protease inhibitor like bacitracin. Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.
Calcium Mobilization Assay (FLIPR)
This functional assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled GPCR signaling. The Fluorometric Imaging Plate Reader (FLIPR) system is commonly used for high-throughput screening.
Workflow for a FLIPR Calcium Mobilization Assay.
Signaling Pathways of Neurokinin Receptors
The activation of neurokinin receptors by Substance P and its analogs initiates intracellular signaling cascades that are primarily mediated by G proteins. The NK1, NK2, and NK3 receptors predominantly couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Some evidence also suggests that the NK1 receptor can couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).
NK1 Receptor Signaling
NK1 Receptor Signaling Pathways.
NK2 and NK3 Receptor Signaling
The signaling pathways for the NK2 and NK3 receptors are believed to be largely similar to the Gq-mediated pathway of the NK1 receptor, leading to calcium mobilization.
NK2/NK3 Receptor Signaling Pathway.
References
- 1. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Sar9,Met(O2)11]-Substance P | NK1 Receptors | Tocris Bioscience [tocris.com]
- 4. Septide: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
in vivo validation of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P anticancer effects
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vivo Anticancer Effects of the Substance P Antagonist, [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P.
This guide provides a comprehensive overview of the in vivo anticancer effects of the broad-spectrum neuropeptide antagonist, [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P, a notable Substance P analogue. The following sections detail its performance in preclinical cancer models, offering a comparative perspective against standard chemotherapeutic agents, and provide in-depth experimental methodologies for key studies.
Comparative Efficacy in Small Cell Lung Cancer (SCLC) Xenografts
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P has demonstrated significant tumor growth inhibition in in vivo models of small cell lung cancer (SCLC). The following table summarizes the key findings from a pivotal study and offers an indirect comparison with the typical efficacy of standard first-line chemotherapy in SCLC.
| Treatment Agent | Cancer Model | Dosage and Administration | Key Efficacy Results | Source |
| [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P | Human SCLC xenografts (HC12 and ICR-SC112) in nude mice | 2.1 µ g/day via continuous subcutaneous infusion for 14 days | Significant inhibition of tumor growth (P < 0.05) at day 7 and 14 compared to controls. Tumor volume remained at 53-67% of control for 14-21 days post-infusion.[1] | Woll et al., 1993[1] |
| Platinum-based chemotherapy (e.g., Cisplatin, Etoposide) | Extensive Stage SCLC (Clinical Data) | Varies depending on regimen | Often results in high initial response rates, though many patients relapse within a year.[2] | Multiple Clinical Trials[2][3] |
| Topotecan (B1662842) (Second-line) | Relapsed SCLC (Clinical Data) | Varies | Median survival benefit of several weeks compared to best supportive care. | O'Brien et al., 2006 |
| Lurbinectedin (Second-line) | Platinum-sensitive SCLC (Clinical Data) | 3.2 mg/m² every 21 days | Showed a survival benefit compared to topotecan and platinum re-challenge in an indirect comparison. | Griesinger et al., 2023 |
Disclaimer: The comparative data presented for standard chemotherapies are derived from different clinical studies and are not from a direct head-to-head comparison with [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P in the same experimental setting. This table is for informational purposes to provide a general context of anticancer efficacy in SCLC.
Experimental Protocols
In Vivo Tumor Growth Inhibition Study in SCLC Xenografts
This protocol is based on the methodology described by Woll et al. (1993).
1. Cell Culture:
-
Human small cell lung cancer (SCLC) cell lines, HC12 and ICR-SC112, are cultured in the appropriate growth medium supplemented with fetal calf serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Female nude mice (nu/nu), 6-8 weeks old, are used.
-
Animals are housed in a pathogen-free environment with ad libitum access to food and water.
3. Tumor Implantation:
-
SCLC cells are harvested, washed, and resuspended in a suitable medium.
-
Approximately 5 x 10^6 to 10 x 10^6 cells are injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly using calipers.
4. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is administered via a subcutaneously implanted osmotic minipump.
-
The minipump is loaded to deliver a continuous infusion of the peptide at a dose of 2.1 µ g/day for 14 days.
-
The control group receives a placebo (e.g., phosphate-buffered saline) via an osmotic minipump.
5. Monitoring and Endpoints:
-
Tumor volume is measured at regular intervals (e.g., every 3-4 days) using the formula: (length x width²) / 2.
-
Animal body weight and general health are monitored throughout the study.
-
The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group.
-
At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
Subcutaneous Osmotic Minipump Implantation Protocol
This is a general protocol for the implantation of osmotic minipumps in mice for the continuous delivery of therapeutic agents.
1. Pump Preparation:
-
Under sterile conditions, fill the osmotic minipump with the desired concentration of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P or placebo solution.
-
Prime the pump according to the manufacturer's instructions to ensure immediate delivery upon implantation.
2. Anesthesia and Analgesia:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Administer a pre-operative analgesic to manage pain.
3. Surgical Procedure:
-
Shave and disinfect the surgical area on the dorsal side of the mouse.
-
Make a small incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket for the pump.
-
Insert the primed osmotic minipump into the pocket.
-
Close the incision with sutures or surgical clips.
4. Post-Operative Care:
-
Monitor the animal closely until it has fully recovered from anesthesia.
-
Provide post-operative analgesia as needed.
-
Monitor the surgical site for any signs of infection or complications.
Signaling Pathway of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P-Induced Apoptosis
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a broad-spectrum antagonist of neuropeptide receptors, including the neurokinin-1 receptor (NK-1R), which is often overexpressed in cancer cells. However, its anticancer effects are also mediated through a unique "biased agonist" activity, leading to the activation of specific signaling pathways that promote apoptosis. One of the key pathways implicated is the activation of c-Jun N-terminal kinase (JNK).
The binding of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P to its target receptors on cancer cells initiates a signaling cascade that culminates in programmed cell death. A critical step in this process is the activation of the JNK pathway. Activated JNK can then influence the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases and the execution of apoptosis. Some studies also suggest the involvement of reactive oxygen species (ROS) in this pathway. This targeted induction of apoptosis in cancer cells, while having less of an effect on normal cells, underscores the therapeutic potential of this Substance P antagonist.
References
- 1. [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P inhibits the growth of human small cell lung cancer xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the second-line treatments for patients with small cell lung cancer sensitive to previous platinum-based chemotherapy: A systematic review and Bayesian network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemotherapy versus best supportive care for extensive small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Substance P Antagonists in Small Cell Lung Cancer (SCLC) Models
A comprehensive review of preclinical data on the efficacy and mechanisms of Neurokinin-1 Receptor antagonists in Small Cell Lung Cancer.
For Immediate Release
Small Cell Lung Cancer (SCLC) remains a formidable challenge in oncology, characterized by rapid proliferation, early metastasis, and the development of chemoresistance. The neuropeptide Substance P (SP) and its high-affinity receptor, the Neurokinin-1 Receptor (NK-1R), have emerged as a significant signaling axis implicated in SCLC progression. This guide provides a comparative analysis of various SP antagonists that have been evaluated in preclinical SCLC models, offering insights for researchers, scientists, and drug development professionals.
The binding of SP to the NK-1R on SCLC cells triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[1] Consequently, blocking this interaction with NK-1R antagonists presents a promising therapeutic strategy. This report synthesizes available preclinical data for several non-peptide and peptide SP antagonists, focusing on their anti-tumor activity in SCLC cell lines and xenograft models.
In Vitro Efficacy of Substance P Antagonists in SCLC Cell Lines
A pivotal study demonstrated that the human SCLC cell line NCI-H69 expresses the NK-1R and that its viability is dependent on this receptor.[1] Several NK-1R antagonists have been shown to inhibit the growth of SCLC cell lines in a concentration-dependent manner, primarily by inducing apoptosis.[1] The following table summarizes the available in vitro efficacy data for various SP antagonists against SCLC cell lines.
| Antagonist | SCLC Cell Line(s) | Assay | Efficacy (IC50) | Reference |
| Non-Peptide Antagonists | ||||
| Aprepitant (Emend®) | NCI-H69 | Growth Inhibition | Concentration-dependent inhibition | [1] |
| L-733,060 | NCI-H69 | Growth Inhibition | Concentration-dependent inhibition | [1] |
| L-732,138 | NCI-H69 | Growth Inhibition | Concentration-dependent inhibition | |
| Peptide Antagonists | ||||
| (D-Arg1, D-Pro2, D-Trp7,9, Leu11) SP | SCLC cell lines | Inhibition of BN-like peptide receptor binding | ~1 µM | |
| NY3238 | NCI-H69 | Proliferation Inhibition | Data not specified | |
| NY3521 | NCI-H69 | Proliferation Inhibition | More effective than NY3238 | |
| NY3460 | NCI-H69 | Proliferation Inhibition | More effective than NY3238 |
Note: Specific IC50 values for Aprepitant, L-733,060, and L-732,138 in NCI-H69 cells were not explicitly stated in the reviewed literature, which only described a "concentration-dependent" inhibition.
In Vivo Efficacy of Substance P Antagonists in SCLC Xenograft Models
The anti-tumor activity of SP antagonists has also been evaluated in vivo using SCLC xenograft models, typically with NCI-H69 cells implanted in nude mice. These studies provide crucial evidence for the potential therapeutic utility of these compounds.
| Antagonist | SCLC Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| NY3460 | NCI-H69 | Not specified | Effective inhibition of tumor growth |
Note: The specific percentage of tumor growth inhibition for NY3460 was not detailed in the available literature.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols based on the reviewed literature for key experiments in the evaluation of Substance P antagonists in SCLC models.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: SCLC cells (e.g., NCI-H69) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the SP antagonist. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and IC50 values are determined from dose-response curves.
In Vivo SCLC Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Cell Implantation: A suspension of SCLC cells (e.g., NCI-H69) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Randomization and Treatment: Once tumors reach a specific size, mice are randomized into treatment and control groups. The SP antagonist or a vehicle control is administered according to a predefined schedule and route (e.g., intraperitoneal injection).
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histological examination, apoptosis assays).
Apoptosis Detection (TUNEL Assay)
-
Tissue Preparation: Tumor tissues from xenograft models are fixed in formalin and embedded in paraffin. Sections are then prepared on slides.
-
Permeabilization: The tissue sections are treated with proteinase K to allow for the entry of the labeling enzyme.
-
TdT Labeling: The sections are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP). TdT incorporates the labeled nucleotides at the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
Detection: The incorporated labeled nucleotides are detected using an antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), followed by the addition of a substrate that produces a colored precipitate.
-
Counterstaining and Visualization: The sections are counterstained (e.g., with hematoxylin) to visualize the cell nuclei and are then examined under a microscope. Apoptotic cells are identified by the presence of the colored precipitate in their nuclei.
Conclusion
The available preclinical evidence strongly suggests that the Substance P/NK-1R signaling pathway is a valid therapeutic target in SCLC. Both non-peptide and peptide antagonists of the NK-1R have demonstrated the ability to inhibit SCLC cell growth in vitro and in vivo. However, a direct comparative study with standardized protocols and endpoints is needed to definitively establish the relative potency and efficacy of these different antagonists. Further research, including the determination of precise IC50 values and comprehensive in vivo studies with detailed pharmacokinetic and pharmacodynamic analyses, is warranted to advance the most promising candidates toward clinical evaluation. The development of potent and specific NK-1R antagonists could offer a novel and much-needed therapeutic avenue for patients with SCLC.
References
A Head-to-Head Comparison of First and Second-Generation Substance P Antagonists
For Researchers, Scientists, and Drug Development Professionals
Substance P, a neuropeptide belonging to the tachykinin family, plays a crucial role in various physiological processes, including emesis, pain transmission, and inflammation, by binding to the neurokinin-1 (NK1) receptor.[1] The development of NK1 receptor antagonists has marked a significant advancement in therapeutic options, particularly in the prevention of chemotherapy-induced nausea and vomiting (CINV). This guide provides a detailed head-to-head comparison of first and second-generation substance P antagonists, focusing on their pharmacological properties, clinical efficacy, and underlying mechanisms, supported by experimental data.
Generations of Substance P Antagonists: A Pharmacokinetic Distinction
The primary distinction between first and second-generation substance P antagonists lies in their pharmacokinetic profiles, particularly their plasma half-life.
-
First-Generation Antagonists: This group is primarily represented by aprepitant (the first approved drug in this class) and its intravenous prodrug, fosaprepitant .[1] Another early example is casopitant , which was investigated but did not receive regulatory approval.[2] These antagonists are characterized by a relatively short half-life.[1]
-
Second-Generation Antagonists: This newer class of drugs includes netupitant (B1678218) and rolapitant (B1662417) .[3] Their defining feature is a significantly longer plasma half-life, which allows for a single-dose administration regimen.
Comparative Analysis of Performance
The evolution from first to second-generation NK1 receptor antagonists has brought about significant improvements in pharmacokinetic properties, influencing dosing regimens and potentially patient compliance.
Binding Affinity
Both generations of antagonists exhibit high affinity for the human NK1 receptor in the nanomolar and subnanomolar range. This high affinity underscores their potency in blocking the effects of substance P.
| Antagonist | Generation | Binding Affinity (Ki/IC50) |
| Aprepitant | First | IC50: 0.12 nM |
| Netupitant | Second | Ki: 1.0 nM |
| Rolapitant | Second | Ki: 0.66 nM |
Table 1: Comparative Binding Affinities of First and Second-Generation Substance P Antagonists for the Human NK1 Receptor.
Pharmacokinetic Profile
The most striking difference between the two generations is the extended half-life of the second-generation agents, which has significant clinical implications.
| Parameter | Aprepitant | Fosaprepitant | Netupitant | Rolapitant |
| Generation | First | First (Prodrug) | Second | Second |
| Half-life (t½) | 9-13 hours | 9-13 hours (as aprepitant) | ~90 hours | ~180 hours |
| Time to Peak PlasmaConcentration (Tmax) | ~4 hours | ~0.5 hours | ~5 hours | ~4 hours |
| Peak PlasmaConcentration (Cmax) | 1400-1600 ng/mL | 4200 ng/mL | 434 ng/mL | 968 ng/mL |
| Bioavailability | ~60-65% | N/A (IV) | High | N/A |
Table 2: Comparative Pharmacokinetic Parameters of First and Second-Generation Substance P Antagonists.
Clinical Efficacy in CINV
Clinical trials have extensively compared the efficacy of these antagonists, primarily in the context of preventing CINV. Generally, second-generation antagonists, often in combination regimens, have demonstrated non-inferiority and, in some cases, numerical superiority over first-generation-based regimens, particularly in the delayed phase of emesis.
For instance, studies comparing NEPA (a fixed-dose combination of netupitant and palonosetron) with aprepitant-based regimens have shown that NEPA is at least as effective, with some data suggesting a potential for improved control of nausea and vomiting. Similarly, rolapitant has shown superiority over active control in preventing delayed emesis in patients receiving highly emetogenic chemotherapy.
Signaling Pathways and Experimental Workflows
The therapeutic effects of substance P antagonists are achieved by blocking the downstream signaling cascades initiated by the binding of substance P to the NK1 receptor.
NK1 Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR). Upon binding of substance P, the receptor activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which ultimately regulate cellular responses like neuronal excitation, inflammation, and cell proliferation.
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflow for Antagonist Characterization
The characterization of novel substance P antagonists typically involves a series of in vitro assays to determine their binding affinity and functional activity.
Caption: Experimental Workflow for Antagonist Characterization.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of substance P antagonists. Below are outlines of common experimental protocols.
Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of a test compound for the NK1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human NK1 receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells).
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors) is used.
-
Radioligand: A radiolabeled substance P analog (e.g., [3H]-Substance P) is used as the tracer.
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at room temperature to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit substance P-induced intracellular calcium release.
Methodology:
-
Cell Culture: Cells stably expressing the human NK1 receptor are cultured in 96- or 384-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: Substance P is added to the wells to stimulate the NK1 receptor.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the substance P-induced calcium signal, and an IC50 value is calculated.
Conclusion
The development of second-generation substance P antagonists represents a significant advancement in the field, primarily due to their improved pharmacokinetic profiles, which allow for more convenient single-dose regimens. While both generations exhibit high binding affinity for the NK1 receptor, the extended half-life of second-generation agents like netupitant and rolapitant offers a distinct clinical advantage. The continued investigation into the nuanced pharmacological differences between these antagonists will undoubtedly pave the way for more refined and effective therapeutic strategies targeting the substance P/NK1 receptor system.
References
validating the inhibitory effect on signal transduction pathways
For Researchers, Scientists, and Drug Development Professionals
The targeted inhibition of intracellular signal transduction pathways is a cornerstone of modern drug discovery, particularly in oncology and immunology. Validating the efficacy and specificity of small molecule inhibitors is a critical step in the development pipeline. This guide provides an objective comparison of common inhibitors for four pivotal signaling pathways: EGFR, MAPK/ERK, PI3K/AKT, and NF-κB. It includes quantitative performance data and detailed experimental protocols to assist researchers in designing and interpreting validation studies.
General Experimental Workflow
The validation of a pathway inhibitor typically follows a multi-step process, beginning with biochemical assays to determine direct target engagement and potency, followed by cell-based assays to confirm on-target effects in a biological context and assess functional outcomes.
Figure 1. A generalized workflow for validating the efficacy of a signal transduction pathway inhibitor.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.[1][2] First-generation inhibitors like Gefitinib and Erlotinib function as ATP-competitive tyrosine kinase inhibitors (TKIs), preventing EGFR autophosphorylation and blocking downstream signaling.[2][3]
Figure 2. Simplified EGFR signaling cascade and the point of inhibition by Gefitinib and Erlotinib.
Comparative Inhibitor Performance
The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency. The table below compares the in vitro efficacy of Gefitinib and Erlotinib in non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses.
| Cell Line | EGFR Mutation | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) |
| PC-9 | Exon 19 Deletion | 20 | ~30 |
| HCC827 | Exon 19 Deletion | 6.6 | - |
| H3255 | L858R | 63 | - |
| H1975 | L858R + T790M (Resistance) | >4000 | >20000 |
Note: IC50 values can vary between studies due to different experimental conditions.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another central regulator of cell survival, growth, and metabolism. Its dysregulation is common in many human cancers. Wortmannin and LY294002 are widely used research tools to study this pathway. Wortmannin is a potent, irreversible inhibitor, while LY294002 is a reversible, ATP-competitive inhibitor.
Figure 3. The PI3K/AKT signaling cascade with points of inhibition by Wortmannin and LY294002.
Comparative Inhibitor Performance
Wortmannin is significantly more potent than LY294002 but is less stable in solution and acts irreversibly. LY294002 is more stable and its effects are reversible, making it suitable for different experimental designs, though it can have off-target effects.
| Inhibitor | Target | Mechanism of Action | IC50 Value | Key Characteristics |
| Wortmannin | Pan-PI3K | Irreversible, covalent inhibitor | ~3-5 nM | Highly potent but unstable with a short half-life. |
| LY294002 | Pan-Class I PI3K | Reversible, ATP-competitive | ~0.5-1.4 µM | Less potent but more stable than Wortmannin. |
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical component of the inflammatory and immune response. It is constitutively active in many cancers, promoting cell survival and proliferation. The canonical pathway is triggered by stimuli like TNF-α, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation and allowing the NF-κB p65/p50 dimer to translocate to the nucleus and activate gene transcription.
Figure 4. The canonical NF-κB pathway, showing inhibition of the IKK complex.
Comparative Inhibitor Performance
TPCA-1 and IMD-0354 are both selective inhibitors of IKKβ (IKK2), a key catalytic subunit of the IKK complex. Their inhibitory action prevents the phosphorylation of IκBα, thereby blocking NF-κB activation.
| Inhibitor | Target | Mechanism of Action | IC50 Value |
| TPCA-1 | IKKβ (IKK2) | Selective, ATP-competitive | ~18 nM (cell-free) |
| IMD-0354 | IKKβ (IKK2) | Selective IKKβ inhibitor | ~1.2 µM (cell-based) |
Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for key validation experiments are provided below.
Protocol 1: Western Blot for Phosphorylated Protein Analysis (p-ERK)
This protocol is a standard method to assess the phosphorylation status of a target protein (e.g., ERK) following inhibitor treatment, providing direct evidence of pathway inhibition.
-
Cell Culture and Treatment: Seed cells (e.g., A431) in 6-well plates and grow to 70-80% confluency. Starve cells in serum-free media for 12-24 hours. Pre-treat cells with various concentrations of the inhibitor (e.g., an ERK inhibitor) for 1-2 hours. Stimulate the pathway with an appropriate agonist (e.g., EGF at 100 ng/mL) for 5-10 minutes.
-
Lysate Preparation: Place plates on ice, wash cells twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-ERK1/2, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane 3 times with TBST. Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. Wash again and add an enhanced chemiluminescence (ECL) substrate to visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) protein (e.g., anti-total ERK1/2).
-
Data Analysis: Quantify band intensity using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each sample.
Protocol 2: NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of NF-κB, providing a functional readout of pathway inhibition.
-
Cell Culture and Transfection: Seed HEK293 cells in a 96-well white, clear-bottom plate one day before transfection. Co-transfect cells with an NF-κB firefly luciferase reporter plasmid (containing NF-κB response elements) and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent. Incubate for 24 hours.
-
Inhibitor Treatment and Stimulation: Pre-treat the transfected cells with serial dilutions of the NF-κB inhibitor (e.g., TPCA-1) for 1-2 hours. Stimulate NF-κB activation by adding an agonist like TNF-α (e.g., 20 ng/mL) to all wells except the unstimulated control. Incubate for 6-8 hours.
-
Cell Lysis: Remove the medium, wash cells with PBS, and add 20 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement: Use a dual-luciferase assay system and a plate-reading luminometer. First, inject the firefly luciferase substrate and measure the luminescence (NF-κB activity). Subsequently, inject the Stop & Glo® reagent (which quenches the firefly signal and contains the Renilla substrate) and measure the Renilla luminescence (transfection control).
-
Data Analysis: For each well, normalize the firefly luminescence reading to the Renilla luminescence reading. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
Protocol 3: Cell Viability/Proliferation Assay (CCK-8/MTT)
This assay measures the functional downstream effect of pathway inhibition on cell survival and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., PC-9) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor for 48-72 hours. Include a vehicle-only control.
-
Assay Reagent Addition: Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: For the CCK-8 assay, measure the absorbance directly at 450 nm. For the MTT assay, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals before measuring absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
References
Safety Operating Guide
Proper Disposal of Substance P Analog [D-Arg¹,D-Phe⁵,D-Trp⁷,⁹,Leu¹¹]-Substance P
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of the Substance P analog, [D-Arg¹,D-Phe⁵,D-Trp⁷,⁹,Leu¹¹]-Substance P, ensuring the safety of laboratory personnel and adherence to regulatory standards.
While Safety Data Sheets (SDS) from multiple suppliers indicate that [D-Arg¹,D-Phe⁵,D-Trp⁷,⁹,Leu¹¹]-Substance P is not classified as a hazardous substance, it is crucial to handle it with care and prevent its release into the environment.[1] The toxicological properties of many research-grade peptides are not fully investigated, and therefore, prudent handling as a potentially hazardous chemical is recommended.[2] Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols and local regulations before proceeding with any disposal method.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3] All handling of the solid peptide or its solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1]
Step-by-Step Disposal Procedures
The appropriate disposal method depends on whether the waste is in liquid or solid form.
Liquid Waste (Solutions of the Peptide)
For liquid waste containing [D-Arg¹,D-Phe⁵,D-Trp⁷,⁹,Leu¹¹]-Substance P, a chemical inactivation step is recommended as an added layer of safety to degrade the peptide before disposal.[2]
Recommended Experimental Protocol for Chemical Inactivation (Hydrolysis):
-
Select Inactivation Reagent : Choose either a strong acid or a strong base for hydrolysis. Common choices are 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH).
-
Prepare for Inactivation : In a designated chemical fume hood, transfer the liquid peptide waste into a suitable, labeled, and sealable chemical waste container.
-
Perform Inactivation :
-
Acid Hydrolysis : Slowly add a sufficient volume of 1 M HCl to the peptide solution.
-
Base Hydrolysis : Alternatively, slowly add a sufficient volume of 1 M NaOH to the peptide solution.
-
-
Ensure Sufficient Contact Time : Seal the container and allow the mixture to stand for a minimum of 24 hours to ensure the complete degradation of the peptide.
-
Neutralization : After the inactivation period, carefully neutralize the solution.
-
If you used acid, slowly add a base (e.g., sodium bicarbonate or 1 M NaOH) until the pH is between 6.0 and 8.0.
-
If you used a base, slowly add an acid (e.g., 1 M HCl) until the pH is within the 6.0 to 8.0 range.
-
-
Final Disposal : Once neutralized, consult your institutional EHS guidelines. The neutralized solution may be permissible for drain disposal with copious amounts of water, but this must be confirmed with your EHS office. If drain disposal is not permitted, the neutralized liquid waste should be collected in a clearly labeled hazardous waste container for pickup by your institution's certified waste management service.
Solid Waste
Solid waste contaminated with [D-Arg¹,D-Phe⁵,D-Trp⁷,⁹,Leu¹¹]-Substance P includes items such as empty vials, pipette tips, gloves, and contaminated lab paper.
-
Segregation : Collect all contaminated solid waste in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
Labeling : The container should be labeled as "Non-Hazardous Chemical Waste" and should list "[D-Arg¹,D-Phe⁵,D-Trp⁷,⁹,Leu¹¹]-Substance P" as a contaminant.
-
Storage : Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal : Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Summary of Disposal Parameters
The following table summarizes key quantitative parameters for the recommended chemical inactivation of liquid waste.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficiently strong to hydrolyze peptide bonds. |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide. |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional waste streams. |
| Storage of Waste | Room Temperature (Secure Area) | Standard practice for non-hazardous chemical waste awaiting disposal. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of [D-Arg¹,D-Phe⁵,D-Trp⁷,⁹,Leu¹¹]-Substance P.
Caption: Disposal workflow for Substance P, phe(5)-trp(7,9)-leu(11)-.
Signaling Pathway Considerations
While not directly related to disposal, understanding the biological activity of [D-Arg¹,D-Phe⁵,D-Trp⁷,⁹,Leu¹¹]-Substance P underscores the importance of preventing its environmental release. This peptide acts as a broad-spectrum neuropeptide antagonist and has been shown to induce apoptosis in cancer cell lines. The diagram below illustrates a simplified conceptual relationship of its antagonist function.
Caption: Antagonistic action of the Substance P analog.
References
Personal protective equipment for handling Substance P, phe(5)-trp(7,9)-leu(11)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of the synthetic peptide, Substance P, phe(5)-trp(7,9)-leu(11)-, a neurokinin-1 (NK-1) receptor antagonist. Adherence to these protocols is essential for ensuring laboratory safety and research integrity.
Personal Protective Equipment (PPE)
To minimize exposure and prevent contamination when handling Substance P, phe(5)-trp(7,9)-leu(11)-, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.[1][2]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[2][3] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. Fire-resistant coats are advised when working with flammable solvents. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used. For added protection, especially when handling concentrated solutions, consider double-gloving. |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas. The type of respirator should be selected based on a risk assessment. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity and stability of Substance P, phe(5)-trp(7,9)-leu(11)-.
Receiving and Storage:
-
Lyophilized peptides should be stored away from heat, light, and moisture.
-
For long-term storage, keep the peptide at -20°C or below in a tightly sealed container.
-
Before opening, allow the product to equilibrate to room temperature in a desiccator to prevent moisture absorption.
Reconstitution:
-
Work in a sterile environment, using high-purity water or a recommended buffer for reconstitution.
-
Use precision pipettes and calibrated equipment for accurate preparation.
-
If the peptide is difficult to dissolve, sonication may be helpful.
-
For hydrophobic peptides, a minimal amount of an organic solvent like DMSO or DMF may be used for initial dissolution, followed by dilution with an aqueous buffer.
Handling Solutions:
-
Avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
For maximum stability, peptide solutions should be stored frozen.
-
Be aware that plastic vials can adsorb hydrophobic peptides, which may lead to a loss of material in dilute samples.
Disposal Plan
Unused or expired compounds must be disposed of in accordance with institutional and environmental regulations.
Waste Segregation:
-
Solid Waste: Collect all materials that have come into contact with the peptide, such as pipette tips, gloves, and vials, in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Aqueous solutions containing the peptide should be collected as chemical waste.
Decontamination and Disposal:
-
A common method for inactivating peptide waste is through chemical decontamination.
-
Inactivation Reagents: Effective reagents include a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (B78521) (NaOH).
-
Procedure: In a chemical fume hood, carefully add the liquid peptide waste to the inactivation solution (a common ratio is 1 part waste to 10 parts inactivation solution).
-
After inactivation, the solution may need to be neutralized before final disposal.
-
Always consult with your institution's Environmental Health & Safety (EHS) department for specific disposal protocols. Never pour peptide solutions into public drains.
Experimental Protocols: Emergency Procedures
In the event of exposure, immediate action is critical.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of water. Remove contaminated clothing. If irritation persists, consult a doctor.
-
Eye Contact: If the substance comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
The following diagram illustrates the standard workflow for safely handling Substance P, phe(5)-trp(7,9)-leu(11)- in a laboratory setting.
Caption: Workflow for Safe Handling of Substance P, phe(5)-trp(7,9)-leu(11)-.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
